molecular formula C43H83NO11S B15602401 N-Nonadecanoyl-sulfatide

N-Nonadecanoyl-sulfatide

Número de catálogo: B15602401
Peso molecular: 822.2 g/mol
Clave InChI: RVVXSLLBXCSZJL-IPRMVLBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-Nonadecanoyl-sulfatide is a useful research compound. Its molecular formula is C43H83NO11S and its molecular weight is 822.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C43H83NO11S

Peso molecular

822.2 g/mol

Nombre IUPAC

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(nonadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C43H83NO11S/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-39(47)44-36(37(46)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2)35-53-43-41(49)42(55-56(50,51)52)40(48)38(34-45)54-43/h30,32,36-38,40-43,45-46,48-49H,3-29,31,33-35H2,1-2H3,(H,44,47)(H,50,51,52)/b32-30+/t36-,37+,38+,40-,41+,42-,43+/m0/s1

Clave InChI

RVVXSLLBXCSZJL-IPRMVLBFSA-N

Origen del producto

United States

Foundational & Exploratory

The Biological Significance of N-Nonadecanoyl-sulfatide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of sulfoglycosphingolipids integral to the structure and function of various biological membranes, most notably the myelin sheath of the nervous system.[1][2] The biological activity of sulfatides is significantly influenced by the length and structure of their N-acyl fatty acid chains. While extensive research has elucidated the roles of even-chain fatty acyl sulfatides, the significance of odd-chain species such as N-Nonadecanoyl-sulfatide (C19:0) remains largely unexplored. This technical guide provides a comprehensive overview of the known biological functions of sulfatides, delves into the potential significance of the C19:0 fatty acyl moiety based on the metabolism of odd-chain fatty acids, and presents detailed experimental methodologies for the analysis of sulfatide isoforms. This document is intended for researchers, scientists, and drug development professionals investigating the roles of specific lipid species in health and disease.

Introduction to Sulfatides

Sulfatides are acidic glycosphingolipids characterized by a ceramide backbone linked to a galactose residue sulfated at the 3'-hydroxyl position.[3] They are predominantly found in the outer leaflet of the plasma membrane of various cell types, with particularly high concentrations in oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[2][4] Beyond their structural role in myelin, sulfatides are involved in a multitude of biological processes, including cell adhesion, signal transduction, and immune modulation.[3][5] Alterations in sulfatide metabolism and abundance have been implicated in a range of pathologies, from neurodegenerative disorders to cancer and infectious diseases.[2][5]

The Enigma of this compound (C19:0): A Focus on Odd-Chain Fatty Acyl Moieties

While the majority of naturally occurring fatty acids possess an even number of carbon atoms, odd-chain fatty acids (OCFAs) like nonadecanoic acid (19:0) are also present in mammalian tissues, including as components of sphingolipids in the brain.[6][7] The biological significance of this compound specifically has not been extensively studied; however, insights can be drawn from the known metabolism and functions of OCFAs.

OCFAs can be endogenously synthesized from propionyl-CoA, which can be derived from the diet or gut microbiota.[6][7] The metabolism of OCFAs through β-oxidation yields propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle, suggesting a role in cellular energy metabolism.[6] This anaplerotic potential could be particularly relevant in energy-demanding cells like neurons. Furthermore, OCFAs are precursors for the synthesis of very-long-chain fatty acids (VLCFAs) found in complex lipids like cerebrosides and sulfatides in the brain.[6]

The presence of an odd-numbered acyl chain in this compound would influence its biophysical properties, such as membrane fluidity and lipid packing, potentially altering its interaction with membrane proteins and its role in the formation of lipid rafts. Given that the fatty acid composition of sulfatides is crucial for their biological function, the C19:0 isoform may possess unique roles that are yet to be discovered.

Biosynthesis and Metabolism of Sulfatides

The synthesis of sulfatides is a multi-step process that occurs in the endoplasmic reticulum and Golgi apparatus.[8][9]

cluster_0 De Novo Synthesis cluster_1 Cellular Location cluster_2 Degradation Ceramide Ceramide Galactosylceramide Galactosylceramide (GalCer) Ceramide->Galactosylceramide CGT (Ceramide Galactosyltransferase) ER Endoplasmic Reticulum Ceramide->ER Sulfatide Sulfatide Galactosylceramide->Sulfatide CST (Cerebroside Sulfotransferase) Golgi Golgi Apparatus Galactosylceramide->Golgi Degradation_Products Degradation Products (Galactose, Sulfate (B86663), Ceramide) Sulfatide->Degradation_Products ARSA (Arylsulfatase A) Lysosome Lysosome Degradation_Products->Lysosome

Sulfatide Biosynthesis and Degradation Pathway

The initial step involves the synthesis of ceramide in the endoplasmic reticulum. Ceramide is then glycosylated by ceramide galactosyltransferase (CGT) to form galactosylceramide (GalCer).[9] GalCer is subsequently transported to the Golgi apparatus, where cerebroside sulfotransferase (CST) catalyzes the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3'-hydroxyl group of the galactose moiety, forming sulfatide.[8][9] The degradation of sulfatide occurs in the lysosomes, where arylsulfatase A (ARSA) removes the sulfate group.[2]

Biological Significance of Sulfatides

Sulfatides are multifunctional molecules with critical roles in various physiological systems.

Nervous System

In the nervous system, sulfatides are essential for the formation and maintenance of the myelin sheath, which insulates axons and facilitates rapid nerve impulse conduction.[1][4] They play a crucial role in the proper localization and maintenance of ion channels at the nodes of Ranvier.[10] Sulfatides are also involved in the regulation of oligodendrocyte differentiation, acting as a negative regulator.[11] Furthermore, they contribute to the stability of the axo-glial junction and are implicated in glial-axon signaling.[2][4]

Immune System

Sulfatides are recognized as antigens by certain immune cells and are involved in modulating immune responses.[8] They can be presented by CD1d molecules to activate type II natural killer T (NKT) cells.[8] Sulfatides have also been shown to have anti-inflammatory properties by inhibiting the secretion of high mobility group box 1 (HMGB1), a pro-inflammatory cytokine, through the modulation of Toll-like receptor 4 (TLR4) signaling.[12]

Sulfatide Sulfatide TLR4 Toll-like Receptor 4 (TLR4) Sulfatide->TLR4 Hinders localization in LipidRaft Lipid Raft TLR4->LipidRaft Localizes to NFkB NF-κB Signaling LipidRaft->NFkB Activates JNK JNK Phosphorylation LipidRaft->JNK Activates HMGB1 HMGB1 Secretion NFkB->HMGB1 Promotes JNK->HMGB1 Promotes Inflammation Inflammation HMGB1->Inflammation Induces

Inhibition of TLR4 Signaling by Sulfatide
Other Biological Roles

Sulfatides are also involved in hemostasis and thrombosis by interacting with P-selectin on platelets, promoting platelet aggregation.[5][13] They have been identified as binding partners for various pathogens, including viruses and bacteria, facilitating their entry into host cells.[2][13]

Implication of Sulfatide Dysregulation in Disease

Given their diverse biological functions, abnormal levels or metabolism of sulfatides are associated with numerous diseases.

Disease CategoryAssociated DiseasesRole of Sulfatides
Neurodegenerative Disorders Metachromatic Leukodystrophy (MLD)Accumulation of sulfatides due to arylsulfatase A deficiency, leading to demyelination.[2]
Alzheimer's DiseaseDepletion of sulfatides in the brain, potentially linked to apolipoprotein E (apoE) metabolism.[14]
Parkinson's DiseaseAltered sulfatide levels have been observed.[2]
Autoimmune Diseases Multiple Sclerosis (MS)Production of anti-sulfatide antibodies may contribute to myelin degeneration.[13]
Cancer Ovarian CancerElevated levels of specific sulfatide species have been detected.[5]
Infectious Diseases HIV, InfluenzaAct as receptors for viral entry.[2][5]

Table 1: Diseases Associated with Dysregulation of Sulfatide Metabolism. Note: Specific data for this compound in these conditions is currently unavailable.

Experimental Protocols for Sulfatide Analysis

The analysis of sulfatide isoforms requires sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

Lipid Extraction from Biological Samples
  • Homogenization: Homogenize tissue samples in a suitable solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v). For biofluids like plasma or cerebrospinal fluid, protein precipitation with a solvent like methanol is performed.

  • Extraction: Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to separate the lipid-containing organic phase from the aqueous phase.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol or isopropanol).

LC-MS/MS Analysis of Sulfatides
  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation of sulfatide species.

    • Mobile Phase: A gradient of solvents, such as water and methanol/acetonitrile containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid, is typically used.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common for standard analytical columns.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is most effective for the detection of sulfatides due to the negatively charged sulfate group.

    • MS Scan Mode:

      • Full Scan: To identify the molecular ions ([M-H]⁻) of all sulfatide species present in the sample.

      • Tandem MS (MS/MS): To confirm the identity of sulfatide species by fragmentation. A characteristic fragment ion for sulfatides is the sulfate head group at m/z 97 (HSO₄⁻). Precursor ion scanning for m/z 97 is a highly specific method for detecting sulfatides.

    • Quantification: Use of stable isotope-labeled internal standards (e.g., a sulfatide with a deuterated acyl chain) is crucial for accurate quantification.

Sample Biological Sample (Tissue, Biofluid) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction LC Liquid Chromatography (Reverse Phase or HILIC) Extraction->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MS Mass Spectrometer ESI->MS Data Data Analysis (Identification & Quantification) MS->Data

Experimental Workflow for Sulfatide Analysis

Conclusion and Future Directions

Sulfatides are critical lipid molecules with diverse and vital functions in human physiology. While the roles of major even-chain sulfatide species are increasingly understood, the biological significance of odd-chain isoforms like this compound remains an important area for future research. The potential link between odd-chain fatty acid metabolism and cellular energetics suggests that this compound may have unique functions, particularly in the nervous system. Advanced lipidomic techniques, such as high-resolution mass spectrometry, will be instrumental in identifying and quantifying specific sulfatide species in various tissues and disease states. Elucidating the precise roles of this compound and other minor sulfatide isoforms will provide a more complete understanding of sphingolipid biology and may reveal novel therapeutic targets for a range of diseases.

References

The Pivotal Role of N-Acyl Chain Sulfatides in Central Nervous system Myelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfatides (B1148509), specifically 3-O-sulfogalactosylceramides, are a class of sulfoglycosphingolipids highly enriched in the myelin sheath of the central nervous system (CNS).[1][2][3][4] The composition of the N-acyl chain of the ceramide backbone significantly influences their function. While long-chain fatty acids (C22-C24) are predominant in mature myelin, the roles of other variants, including N-Nonadecanoyl-sulfatide (C19:0), are crucial for a comprehensive understanding of myelin biology and pathology. This technical guide provides an in-depth overview of the role of N-acyl chain sulfatides in CNS myelin, with a focus on their synthesis, function in myelin maintenance and signaling, and implications in demyelinating diseases. Detailed experimental protocols for their study and quantitative data from key research are also presented.

Introduction: The Molecular Landscape of Myelin Lipids

The myelin sheath, a specialized membrane extension of oligodendrocytes in the CNS, is remarkable for its high lipid content, which accounts for 70-85% of its dry weight.[5][6] This unique lipid composition is critical for its function as an electrical insulator, enabling rapid saltatory conduction.[7] Among the diverse lipid species, sulfatides are particularly prominent, constituting 4-6% of total myelin lipids.[4]

The structure of sulfatide consists of a ceramide backbone linked to a galactose molecule sulfated at the 3-hydroxyl position.[1] The ceramide itself is composed of a sphingosine (B13886) base and an N-linked fatty acid. The length and hydroxylation of this N-acyl chain are variable, giving rise to a spectrum of sulfatide species.[8] While N-tetracosanoyl-sulfatide (C24:0) and N-nervonoyl-sulfatide (C24:1) are among the most common species in adult CNS myelin, the presence and function of other variants, such as this compound, are of significant interest for understanding the nuanced roles of these lipids in myelin health and disease.[8]

Biosynthesis and Metabolism of Sulfatides

The synthesis of sulfatides is a multi-step enzymatic process that begins in the endoplasmic reticulum and concludes in the Golgi apparatus.[1]

De Novo Synthesis Pathway
  • Ceramide Synthesis: The pathway initiates with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is subsequently reduced to sphinganine (B43673). N-acylation of sphinganine with a fatty acyl-CoA (such as nonadecanoyl-CoA) produces dihydroceramide. A desaturase then introduces a double bond to form ceramide.

  • Galactosylation: In the luminal leaflet of the endoplasmic reticulum, the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the transfer of a galactose moiety from UDP-galactose to ceramide, forming galactosylceramide (GalC).[1][8]

  • Sulfation: GalC is then transported to the Golgi apparatus, where cerebroside sulfotransferase (CST) transfers a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3'-hydroxyl group of the galactose residue, yielding sulfatide.[1][8]

Degradation and Salvage

Sulfatide degradation occurs in the lysosomes. The enzyme arylsulfatase A (ASA), with the assistance of the activator protein saposin B, hydrolyzes the sulfate ester bond, converting sulfatide back to GalC.[3] GalC can then be further degraded into galactose and ceramide by galactosylceramidase. Deficiencies in ASA lead to the lysosomal storage disease metachromatic leukodystrophy (MLD), characterized by sulfatide accumulation and progressive demyelination.[9]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Ceramide Ceramide CGT CGT Ceramide->CGT GalC_ER Galactosylceramide (GalC) GalC_Golgi Galactosylceramide (GalC) GalC_ER->GalC_Golgi Transport UDP_Gal UDP-Galactose UDP_Gal->CGT CGT->GalC_ER CST CST GalC_Golgi->CST Sulfatide Sulfatide Myelin Sheath Myelin Sheath Sulfatide->Myelin Sheath PAPS PAPS PAPS->CST CST->Sulfatide Sulfatide_Lysosome Sulfatide ASA Arylsulfatase A (ASA) Sulfatide_Lysosome->ASA GalC_Lysosome Galactosylceramide (GalC) ASA->GalC_Lysosome SapB Saposin B SapB->ASA Myelin Sheath->Sulfatide_Lysosome Turnover

Fig. 1: Sulfatide Biosynthesis and Degradation Pathway.

Functional Roles of Sulfatides in CNS Myelin

Sulfatides are not merely structural components of myelin; they play active roles in various cellular processes crucial for the integrity and function of the nervous system.[1][2][3]

Myelin Maintenance and Stability

Studies using knockout mice have demonstrated the essential role of sulfatide in the long-term maintenance of myelin. Mice deficient in CST (CST-/-), and therefore lacking sulfatide, exhibit age-dependent myelin abnormalities, including redundant myelin sheaths, myelin decompaction, and eventual demyelination.[10][11][12] This suggests that while the initial formation of myelin can proceed in the absence of sulfatide, its stability is compromised.[12] The fatty acid composition of sulfatides is thought to be critical for the proper packing of the lipid bilayer, contributing to the stability and insulating properties of the myelin sheath.[7]

Formation of Paranodal Axo-Glial Junctions

The paranodal junctions are specialized regions where the myelin sheath terminates and forms a tight seal with the axon. This structure is critical for the segregation of ion channels at the nodes of Ranvier and for saltatory conduction. Sulfatide is essential for the proper formation and maintenance of these paranodal axo-glial junctions.[2][3] In CST-/- mice, these junctions are disorganized, leading to altered distribution of axonal ion channels.[9]

Regulation of Oligodendrocyte Differentiation

Sulfatides also play a regulatory role in the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. Evidence suggests that sulfatide acts as a negative regulator of oligodendrocyte differentiation.[1] This implies that a precise temporal and spatial control of sulfatide synthesis is necessary for the normal progression of myelination.

Axon Outgrowth Inhibition and Signaling

Myelin-associated lipids, including sulfatide, can inhibit axon outgrowth, a phenomenon that contributes to the limited regenerative capacity of the adult CNS after injury.[8] This inhibitory effect is mediated, at least in part, through the activation of the RhoA signaling pathway in neurons.[13][14][15]

Signaling Pathways Involving Sulfatides

The diverse functions of sulfatides are mediated through their interaction with other molecules and their participation in specific signaling cascades.

Fyn Kinase Signaling in Oligodendrocyte Differentiation

The non-receptor tyrosine kinase Fyn is a key signaling molecule in oligodendrocytes.[1][16][17][18] Activation of Fyn is essential for the morphological differentiation of oligodendrocytes, including process extension and myelin membrane formation.[16][18] While a direct interaction between sulfatide and Fyn has not been fully elucidated, the signaling pathways regulated by Fyn are critical for the processes in which sulfatide is involved. Integrin-mediated signaling is upstream of Fyn activation, which in turn regulates the activity of Rho family GTPases.[17]

ECM Extracellular Matrix (e.g., Laminin) Integrin Integrin Receptor ECM->Integrin Engagement Fyn Fyn Kinase Integrin->Fyn Activation p190RhoGAP p190RhoGAP Fyn->p190RhoGAP Activation Rac1_Cdc42_GTP Active Rac1/Cdc42-GTP Fyn->Rac1_Cdc42_GTP Activation RhoA_GTP Active RhoA-GTP p190RhoGAP->RhoA_GTP Inactivation RhoA_GDP Inactive RhoA-GDP RhoA_GTP->RhoA_GDP Differentiation Oligodendrocyte Morphological Differentiation RhoA_GTP->Differentiation Inhibits RhoA_GDP->Differentiation Promotes Rac1_Cdc42_GTP->Differentiation Promotes

Fig. 2: Fyn Kinase Signaling in Oligodendrocyte Differentiation.
RhoA Signaling in Axon Outgrowth Inhibition

The inhibitory effect of myelin components, including sulfatide, on axon regeneration is largely mediated by the RhoA/ROCK signaling pathway.[13][14][15][19][20] Binding of inhibitory molecules to their neuronal receptors leads to the activation of RhoA, a small GTPase. Activated RhoA, in turn, activates its downstream effector, Rho-associated kinase (ROCK), which phosphorylates substrates that lead to actin cytoskeleton collapse and growth cone retraction, thus inhibiting neurite outgrowth.[13][14]

Sulfatide Myelin Sulfatide Neuronal_Receptor Neuronal Receptor Sulfatide->Neuronal_Receptor Binding RhoA_GDP Inactive RhoA-GDP Neuronal_Receptor->RhoA_GDP Activation RhoA_GTP Active RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation Cofilin_P Phosphorylated Cofilin LIMK->Cofilin_P Phosphorylation Actin_Depolymerization Actin Depolymerization Inhibition Cofilin_P->Actin_Depolymerization Growth_Cone_Collapse Growth Cone Collapse & Axon Outgrowth Inhibition Actin_Depolymerization->Growth_Cone_Collapse Start Start: CNS Tissue Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Start->Lipid_Extraction TLC_Spotting Spotting on Silica TLC Plate Lipid_Extraction->TLC_Spotting Chromatogram_Development Chromatogram Development (Solvent System) TLC_Spotting->Chromatogram_Development Visualization Visualization (e.g., Iodine Vapor) Chromatogram_Development->Visualization Quantification Quantification (Densitometry) Visualization->Quantification End End: Sulfatide Levels Quantification->End

References

An In-depth Technical Guide to N-Nonadecanoyl-sulfatide: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonadecanoyl-sulfatide, a member of the sulfatide family of sulfoglycosphingolipids, is a complex lipid molecule that plays a crucial role in the central and peripheral nervous systems. Sulfatides (B1148509) are primarily located in the myelin sheath, the protective layer insulating nerve axons, where they are integral to its structure and function.[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound, with a focus on its involvement in cellular signaling pathways and its potential as a therapeutic target.

Structure and Chemical Properties

This compound is a galactosylceramide that is sulfonated at the 3' position of the galactose sugar. Its structure consists of a sphingosine (B13886) backbone, a C19:0 fatty acid (nonadecanoic acid), a galactose moiety, and a sulfate (B86663) group.

Chemical Structure

The general structure of a sulfatide is characterized by a ceramide backbone linked to a sulfated galactose residue.[3] The specific structure of this compound features a nonadecanoic acid acyl chain.

Physicochemical Properties
PropertyValueReference
Molecular Formula C43H83NO11S[4]
Molecular Weight 822.19 g/mol [4]
Appearance Solid[4]
Solubility Soluble in chloroform (B151607)/methanol mixtures.[5]
Melting Point Data not available for the N-Nonadecanoyl species.
Boiling Point Data not available.
Mass Spectrometry and NMR Spectroscopy

Mass spectrometry is a key analytical technique for the characterization of sulfatides. The fragmentation pattern provides information about the fatty acid chain length and the sphingoid base.[6] In negative-ion mode, the [M-H]- ion is prominent.[6]

Nuclear Magnetic Resonance (NMR) spectroscopy is also used to elucidate the structure of sulfatides. While specific spectral data for this compound is not available, studies on similar sulfatides have provided assignments for the protons and carbons of the galactose and ceramide moieties.[7]

Biological Significance and Signaling Pathways

Sulfatides are not merely structural components of the myelin sheath; they are also active participants in various biological processes, including cell adhesion, signal transduction, and the immune response.[1][8]

Role in the Nervous System

Sulfatides are essential for the proper function and maintenance of the myelin sheath.[2] They are involved in the formation of paranodal junctions, which are critical for the rapid conduction of nerve impulses.[9] Alterations in sulfatide levels have been implicated in several neurodegenerative diseases, including multiple sclerosis and Alzheimer's disease.[2][8]

Biosynthesis and Degradation Pathway

The synthesis of sulfatides begins in the endoplasmic reticulum and is completed in the Golgi apparatus, while their degradation occurs in the lysosomes.[3]

Sulfatide Metabolism cluster_0 Synthesis Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT (in ER) GalCer->Ceramide GALC (in Lysosome) Sulfatide Sulfatide GalCer->Sulfatide CST (in Golgi) Sulfatide->GalCer ASA Saposin B (in Lysosome) ER Endoplasmic Reticulum Golgi Golgi Apparatus Lysosome Lysosome

Caption: Biosynthesis and degradation pathway of sulfatides.

Interaction with the TLR4 Signaling Pathway

Sulfatides have been identified as endogenous ligands for the Toll-like receptor 4 (TLR4)-MD-2 complex, a key player in the innate immune system.[1] This interaction can either activate or antagonize TLR4 signaling, depending on the species and the specific sulfatide isoform.[1] The binding of sulfatide to TLR4 can modulate downstream signaling cascades involving MyD88 and TRIF, leading to the production of inflammatory cytokines.[1][10]

TLR4_Signaling cluster_membrane Plasma Membrane Sulfatide This compound TLR4_MD2 TLR4/MD-2 Complex Sulfatide->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits NFkB NF-κB Activation MyD88->NFkB Activates IRF3 IRF3 Activation TRIF->IRF3 Activates Cytokines Inflammatory Cytokine Production NFkB->Cytokines Leads to IRF3->Cytokines Leads to

Caption: Sulfatide interaction with the TLR4 signaling pathway.

Role in Apoptosis

Sulfatides can modulate apoptosis, or programmed cell death, in a context-dependent manner. In some cancer cells, increased sulfatide levels have been shown to sensitize cells to stress-induced apoptosis.[11] Conversely, sulfatides can also be involved in caspase-3-independent apoptosis, as seen in influenza A virus infection.[12]

Apoptosis_Signaling Stress Cellular Stress (e.g., Hypoxia, Chemotherapy) Sulfatide Increased This compound Stress->Sulfatide Induces Apoptosis Apoptosis Sulfatide->Apoptosis Sensitizes to Caspase3_Ind Caspase-3 Independent Apoptosis Sulfatide->Caspase3_Ind Mediates IAV Influenza A Virus (PB1-F2 protein) IAV->Sulfatide Interacts with

Caption: Involvement of sulfatides in apoptotic signaling pathways.

Experimental Protocols

General Protocol for the Extraction and Quantification of Sulfatides from Tissues by LC-MS/MS

This protocol is adapted from established methods for sulfatide analysis.[13][14]

1. Tissue Homogenization:

  • Weigh the frozen tissue sample (e.g., 10-50 mg).

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

2. Lipid Extraction:

  • To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly and incubate at room temperature for 30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

3. Solid-Phase Extraction (SPE) for Sulfatide Enrichment (Optional):

  • Condition a silica-based SPE cartridge with chloroform.

  • Load the lipid extract onto the cartridge.

  • Wash the cartridge with chloroform to remove neutral lipids.

  • Elute the sulfatide fraction with a mixture of chloroform:methanol (e.g., 4:1 v/v).

4. LC-MS/MS Analysis:

  • Dry the sulfatide fraction under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS (e.g., methanol).

  • Inject the sample onto a C18 reverse-phase column.

  • Use a gradient elution with mobile phases containing ammonium (B1175870) formate (B1220265) or another suitable modifier.

  • Perform mass spectrometry in negative ion mode, monitoring for the characteristic precursor-to-product ion transitions for different sulfatide species, including this compound.

  • Quantify the amount of this compound using a standard curve generated with a purified standard.

Representative Workflow for Studying Sulfatide-Protein Interactions

This workflow outlines a general approach to investigating the binding of proteins to sulfatides.

Sulfatide-Protein Interaction Workflow start Start prep_protein Prepare Purified Protein of Interest start->prep_protein prep_sulfatide Prepare Sulfatide-containing Liposomes or Micelles start->prep_sulfatide binding_assay Perform Binding Assay (e.g., SPR, ELISA, Microscale Thermophoresis) prep_protein->binding_assay prep_sulfatide->binding_assay data_analysis Analyze Binding Data (Determine Kd) binding_assay->data_analysis structural_studies Structural Studies (e.g., NMR, X-ray Crystallography) data_analysis->structural_studies end End structural_studies->end

Caption: Experimental workflow for studying sulfatide-protein interactions.

Conclusion and Future Directions

This compound, as a specific molecular species of the sulfatide family, is a critical component of the nervous system with emerging roles in immunology and disease pathogenesis. Further research is needed to fully elucidate the specific functions of this compound and to develop targeted therapeutic strategies that modulate its activity. The development of specific antibodies and probes for this compound will be crucial for advancing our understanding of this important lipid molecule. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in this field.

References

N-Nonadecanoyl-sulfatide: A Technical Guide to its Role and Analysis in Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Nonadecanoyl-sulfatide, a key synthetic tool in the study of sulfatides (B1148509)—a class of sulfoglycosphingolipids crucial to the function of the nervous system. While the natural discovery and isolation of this specific N-acyl sulfatide are not documented in scientific literature, its role as an internal standard is pivotal for the accurate quantification of endogenous sulfatides. This guide details its application, the broader context of sulfatide isolation and analysis, and the biological significance of related long-chain sulfatides.

Introduction to this compound

This compound, also referred to as C19:0 sulfatide, is a specific molecular species of sulfatide characterized by a nonadecanoyl (a 19-carbon saturated fatty acid) chain attached to the sphingosine (B13886) backbone. Sulfatides, or 3-O-sulfogalactosylceramides, are vital components of the myelin sheath in both the central and peripheral nervous systems.[1][2] Alterations in sulfatide metabolism and distribution are associated with several neurological disorders, including metachromatic leukodystrophy, Alzheimer's disease, and Parkinson's disease.[1][3]

The primary application of this compound in research is as a synthetic internal standard for mass spectrometry-based quantification of a wide array of naturally occurring sulfatides.[4] Its use is critical for achieving high accuracy and reproducibility in complex biological samples like cerebrospinal fluid (CSF).[4]

While a detailed, publicly available protocol for the chemical synthesis of this compound is not readily found, scientific literature indicates its successful synthesis for use in lipidomics research.[4]

Experimental Protocols

General Isolation of Sulfatides from Brain Tissue

The isolation of the total sulfatide fraction from neural tissue is a foundational step for further analysis. The following is a generalized protocol based on established methods.

Objective: To extract and purify the total sulfatide fraction from brain tissue.

Materials:

  • Brain tissue (e.g., mouse, rat, or human)

  • Chloroform

  • Methanol

  • Saline solution (0.9% NaCl)

  • Silica (B1680970) gel 60 for thin-layer chromatography (TLC) or column chromatography

  • TLC developing solvents (e.g., chloroform:methanol:water in various ratios)

  • Orcinol spray or other glycolipid-visualizing agents

Procedure:

  • Homogenization: Homogenize the brain tissue in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.[5]

  • Lipid Extraction:

    • Perform a Folch extraction by adding 0.2 volumes of saline solution to the homogenate.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the total lipids.

    • Wash the organic phase with a mixture of chloroform:methanol:saline (3:48:47, v/v/v) to remove non-lipid contaminants.

  • Saponification (Optional): To remove glycerophospholipids, the total lipid extract can be subjected to mild alkaline hydrolysis.

  • Chromatographic Separation:

    • Thin-Layer Chromatography (TLC): Apply the lipid extract to a silica gel 60 TLC plate. Develop the plate using a suitable solvent system to separate the different lipid classes. Sulfatides can be visualized using specific stains and scraped from the plate for further analysis.[5]

    • Column Chromatography: For larger scale preparations, the lipid extract can be fractionated on a silica gel column, eluting with solvents of increasing polarity.

Quantification of Sulfatides using this compound as an Internal Standard

This protocol describes a high-throughput method for the quantification of sulfatides in cerebrospinal fluid (CSF) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and this compound (C19:0 ST) as an internal standard.[4]

Objective: To accurately quantify individual sulfatide species in CSF.

Materials:

  • CSF samples

  • This compound (C19:0 ST) internal standard solution

  • Butanol

  • Methanol

  • Chloroform

  • Formic acid

  • Ammonium formate

  • UPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation (Automated Extraction):

    • Add the C19:0 ST internal standard to each CSF sample.

    • Perform an automated liquid-liquid extraction using a butanol/methanol (9:1, v/v) mixture. This method has been shown to have an extraction efficiency of approximately 90%.[4]

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Separate the extracted lipids on a reverse-phase UPLC column.

    • Mass Spectrometry Detection:

      • Ionize the eluted sulfatides using electrospray ionization (ESI) in negative ion mode.

      • In negative mode, the deprotonated sulfatide molecule ([M-H]⁻) generates a strong fragment ion at m/z 96.9, corresponding to the sulfate (B86663) group, upon collision-induced dissociation (CID).[4]

      • Monitor the specific precursor-to-product ion transitions for each sulfatide species and the C19:0 ST internal standard.

  • Quantification:

    • Construct a standard curve using known concentrations of a sulfatide standard mixture.

    • Calculate the concentration of each endogenous sulfatide species in the samples by comparing the ratio of its peak area to the peak area of the C19:0 ST internal standard against the standard curve. The method is linear over a range of 0.1 to 200 nmol/l.[4]

Quantitative Data

The following tables summarize key quantitative parameters related to the analysis of sulfatides.

Table 1: UPLC-MS/MS Method Parameters for Sulfatide Quantification

ParameterValueReference
Internal StandardThis compound (C19:0 ST)[4]
Extraction MethodAutomated Butanol/Methanol Extraction[4]
Extraction Efficiency~90%[4]
Linearity Range0.1 - 200 nmol/l[4]
Limit of Quantification (LOQ)0.1 nmol/l[4]
Ionization ModeNegative Electrospray Ionization (ESI)[4]
Precursor Ion[M-H]⁻[4]
Product Ion (for quantification)m/z 96.9 (Sulfate fragment)[4]

Biological Significance of Long-Chain Fatty Acid Sulfatides

Sulfatides are not a single molecular entity but a family of molecules with varying fatty acid chain lengths, hydroxylation, and unsaturation. These structural variations are crucial for their diverse biological functions.

  • Myelin Structure and Function: Sulfatides with very-long-chain fatty acids (C22-C24) are highly enriched in myelin.[6] They are essential for the proper formation and maintenance of the myelin sheath, influencing membrane dynamics and the correct localization of ion channels.[1][7]

  • Oligodendrocyte Development: The fatty acid composition of sulfatides changes during the maturation of oligodendrocytes, the myelin-producing cells of the central nervous system. Shorter-chain sulfatides (C16, C18) are more prevalent in early developmental stages, while longer chains become predominant in mature cells.[8]

  • Neurological Diseases: Dysregulation of long-chain sulfatide metabolism is a key feature in several neurodegenerative diseases. For instance, in a primate model of Parkinson's disease, a depletion of long-chain hydroxylated sulfatides was observed in motor-related brain regions.[3]

  • Signaling and Cell Adhesion: Sulfatides are involved in a variety of signaling pathways and cell-cell interactions. They can interact with proteins on adjacent cells or in the extracellular matrix to mediate processes like cell adhesion and signaling.[9]

Visualizations

The following diagrams illustrate key pathways and workflows related to sulfatide research.

Sulfatide_Metabolism cluster_synthesis De Novo Synthesis ER Endoplasmic Reticulum Ceramide Ceramide Golgi Golgi Apparatus ER->Golgi Vesicular Transport GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT (UDP-Galactose) GalCer->Ceramide GALC Sulfatide Sulfatide GalCer->Sulfatide CST (PAPS) Lysosome Lysosome Sulfatide->Lysosome Lysosome->GalCer ASA (Saposin B)

Caption: Biosynthesis and degradation pathway of sulfatides.

Sulfatide_Quantification_Workflow Sample CSF Sample Standard Add this compound (Internal Standard) Sample->Standard Extraction Automated Liquid-Liquid Extraction (Butanol/Methanol) Standard->Extraction UPLC UPLC Separation (Reverse Phase) Extraction->UPLC MS Tandem Mass Spectrometry (Negative ESI, CID) UPLC->MS Analysis Data Analysis (Peak Area Ratio vs. Standard Curve) MS->Analysis Result Quantified Sulfatide Concentrations Analysis->Result

Caption: Analytical workflow for sulfatide quantification.

References

N-Nonadecanoyl-sulfatide localization in neuronal tissues

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Localization of Sulfatides (B1148509) in Neuronal Tissues

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfated glycosphingolipids critically important to the function of the nervous system. They are major components of the myelin sheath and are implicated in numerous biological processes, including neural plasticity, glial-axon interactions, and cell signaling[1]. Structurally, sulfatides consist of a ceramide lipid backbone attached to a sulfated galactose moiety. The ceramide portion contains a fatty acid chain that can vary in length, saturation, and hydroxylation, giving rise to a wide variety of sulfatide species.

This guide focuses on the localization of these lipids in neuronal tissues. While the initial topic of interest was N-Nonadecanoyl-sulfatide, a sulfatide with a 19-carbon fatty acid chain (C19:0), a comprehensive literature review reveals that this specific odd-chain species is not a major naturally occurring component in the brain. Instead, C19:0 sulfatide is widely utilized as a synthetic internal standard for the accurate quantification of endogenous sulfatides in analytical methods like mass spectrometry[2][3]. Therefore, this whitepaper will provide a detailed overview of the localization, metabolism, and analysis of the most abundant and functionally significant sulfatide species found in neuronal tissues.

Cellular and Regional Localization of Sulfatides

Sulfatides are not uniformly distributed throughout the nervous system. Their concentration and composition vary significantly between different cell types and brain regions, which is crucial for their diverse functions.

Cellular Localization: Sulfatides are most famously known as a primary constituent of myelin. However, they are also present in other neural cell types.

Table 1: Cellular and Subcellular Localization of Sulfatides in the Nervous System

Cell Type Primary Location Key Functions & Characteristics Citations
Oligodendrocytes Myelin Sheath (CNS) Abundantly expressed; essential for myelin formation, compaction, and long-term stability. Plays a role in forming paranodal junctions. [1][4][5]
Schwann Cells Myelin Sheath (PNS) Similar to oligodendrocytes, a major component of peripheral myelin. [1][4][5]
Neurons Plasma Membrane Present in relatively low amounts compared to glial cells. Levels can increase dramatically in certain pathological conditions like metachromatic leukodystrophy. [1][5][6]

| Astrocytes | Plasma Membrane | Found in small quantities; may be involved in glial-axon signaling and communication. |[1][4][6] |

Regional and Species-Specific Distribution: Advanced analytical techniques, particularly imaging mass spectrometry, have revealed a highly specific distribution of different sulfatide isoforms. A key differentiator is the presence of a hydroxyl group on the fatty acid chain.

  • White Matter: Predominantly enriched with non-hydroxylated sulfatides. These areas are dense with myelinated axons[7][8].

  • Gray Matter: Characterized by a higher abundance of hydroxylated sulfatides. This suggests that hydroxylated species may have specific roles in the oligodendrocytes, neurons, and astrocytes that reside in the gray matter[7][8].

The fatty acid chain length is also a critical factor. Very-long-chain fatty acids (VLCFAs), such as C24:0 and C24:1, are the most common species found within the myelin sheath of the central nervous system[2].

Table 2: Differential Distribution of Sulfatide Species in the Human Brain

Brain Region Predominant Species Characteristics Relative Abundance Citations
White Matter Non-hydroxylated; Very-long-chain fatty acids (e.g., C24:0, C24:1) High [2][7][8]
Gray Matter Hydroxylated; Shorter-chain fatty acids Moderate to High [7][8]

| Cerebellum | Varied; C24 species show a patchy distribution in white matter, while other species are more uniform in the granular layer. | Varied by layer |[9] |

Sulfatide Metabolism Pathway

The cellular concentration of sulfatides is tightly regulated by a balance between their synthesis and degradation.

  • Synthesis: This process begins in the endoplasmic reticulum with the conversion of ceramide to galactosylceramide (GalCer) by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT). GalCer is then transported to the Golgi apparatus, where the cerebroside sulfotransferase (CST) enzyme catalyzes the addition of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS), forming the final sulfatide molecule[1][10].

  • Degradation: Sulfatide degradation occurs in the lysosomes. The enzyme arylsulfatase A (ASA), with the help of the activator protein saposin B, hydrolyzes the sulfate group, converting sulfatide back to GalCer[1][10]. A deficiency in ASA leads to the lysosomal storage disorder Metachromatic Leukodystrophy (MLD), characterized by sulfatide accumulation and severe demyelination[11].

Sulfatide_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer  CGT + UDP-Galactose Sulfatide Sulfatide GalCer->Sulfatide  CST + PAPS Sulfatide->GalCer  Arylsulfatase A + Saposin B ER Endoplasmic Reticulum Golgi Golgi Apparatus Lysosome Lysosome

Caption: The metabolic pathway of sulfatide synthesis and degradation.

Experimental Methodologies

A combination of advanced analytical techniques is required to accurately map the distribution and concentration of sulfatides in neuronal tissue.

Immunohistochemistry (IHC) for Sulfatide Visualization

IHC uses antibodies to visualize the location of specific molecules in tissue sections. While challenging for lipids, specific monoclonal antibodies against sulfatide have been used to determine its cellular localization.

Detailed Protocol for IHC on Paraffin-Embedded Brain Tissue:

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 15-30 minutes.

    • Perform two washes in xylene for 5 minutes each.

    • Rehydrate sections through a series of ethanol (B145695) dilutions: 100% (2x, 3 min each), 90% (3 min), and 80% (3 min).

    • Rinse gently in running tap water, followed by a wash in phosphate-buffered saline (PBS).

  • Antigen Retrieval:

    • To unmask the epitope, perform heat-induced epitope retrieval (HIER).

    • Immerse slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0).

    • Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature for at least 20 minutes.

  • Blocking and Permeabilization:

    • Wash slides 3 times in PBS.

    • Incubate sections in a blocking buffer (e.g., PBS with 5% normal serum from the secondary antibody host species and 0.3% Triton X-100) for 1-2 hours at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary anti-sulfatide antibody in the blocking buffer to its optimal concentration.

    • Incubate the sections with the primary antibody, typically overnight at 4°C, in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides 3 times in PBS.

    • Incubate with a fluorophore-conjugated or enzyme-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated donkey anti-mouse) for 1-2 hours at room temperature, protected from light.

  • Detection and Mounting:

    • Wash slides 3 times in PBS.

    • (Optional) Apply a nuclear counterstain like DAPI for 1-5 minutes.

    • Rinse slides in PBS.

    • Mount with an anti-fade mounting medium and apply a coverslip.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

IHC_Workflow Start Paraffin-Embedded Brain Section Deparaffin 1. Deparaffinization & Rehydration Start->Deparaffin Retrieval 2. Antigen Retrieval (e.g., HIER in Citrate Buffer) Deparaffin->Retrieval Blocking 3. Blocking (Normal Serum + Triton X-100) Retrieval->Blocking PrimaryAb 4. Primary Antibody Incubation (Anti-Sulfatide Ab, 4°C Overnight) Blocking->PrimaryAb SecondaryAb 5. Secondary Antibody Incubation (Fluorescent/Enzyme-linked) PrimaryAb->SecondaryAb Mount 6. Counterstain (optional) & Mounting SecondaryAb->Mount Image 7. Microscopic Imaging (Confocal/Fluorescence) Mount->Image

Caption: A typical workflow for immunohistochemical (IHC) detection of sulfatides.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

MALDI-MSI is a powerful, label-free technique that maps the spatial distribution of hundreds of molecules, including lipids, directly from a tissue slice, providing a detailed chemical image.

Detailed Protocol for MALDI-MSI of Sulfatides in Brain Tissue:

  • Sample Preparation:

    • Rapidly freeze the dissected brain tissue in liquid nitrogen or on dry ice to preserve molecular integrity.

    • Store at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the tissue to the cryostat temperature (e.g., -20°C).

    • Cut thin sections (typically 10-14 µm thick).

    • Thaw-mount the sections onto conductive indium tin oxide (ITO) glass slides.

    • Store slides in a vacuum desiccator until matrix application to prevent degradation.

  • Matrix Application:

    • The choice of matrix is critical for lipid analysis. For sulfatides (analyzed in negative ion mode), matrices like 9-aminoacridine (B1665356) (9-AA) or 1,5-diaminonaphthalene (DAN) are commonly used[10][12].

    • Apply the matrix uniformly across the tissue section using an automated sprayer, which creates a fine, homogenous crystal layer necessary for high spatial resolution.

  • Data Acquisition:

    • Calibrate the mass spectrometer (e.g., a TOF or FT-ICR instrument) using known standards.

    • Define the imaging area on the tissue section.

    • The instrument's laser rasters across the defined area, desorbing and ionizing molecules from each spot (pixel). A mass spectrum is collected for each pixel.

    • Set the mass range to cover the expected m/z of sulfatide species (typically m/z 700-1000).

  • Data Analysis:

    • Use specialized imaging software to process the large dataset.

    • Generate ion density maps by plotting the intensity of a specific m/z value (corresponding to a particular sulfatide species) for each pixel across the tissue section.

    • This allows for the direct visualization of the distribution of individual sulfatide species and comparison between different brain regions[7][8].

MALDI_Workflow Start Fresh Frozen Brain Tissue Section 1. Cryosectioning (10-14 µm) Start->Section Mount 2. Thaw-Mounting on Conductive Slide (ITO) Section->Mount Matrix 3. Matrix Application (e.g., 9-AA via Automated Sprayer) Mount->Matrix Acquire 4. Data Acquisition (Raster Laser across tissue, collect spectra) Matrix->Acquire Analyze 5. Data Analysis (Generate Ion Density Maps) Acquire->Analyze Image Spatial Distribution Map of Sulfatide Species Analyze->Image

Caption: Workflow for spatial lipidomics of sulfatides using MALDI-MSI.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is the gold standard for the sensitive and accurate quantification of individual lipid species in a biological sample. It involves extracting lipids from a homogenized tissue sample, separating them chromatographically, and detecting them with a mass spectrometer.

Detailed Protocol for UPLC-MS/MS Quantification of Sulfatides:

  • Sample Homogenization and Lipid Extraction:

    • Accurately weigh a piece of brain tissue (e.g., from a specific region like the corpus callosum or cortex).

    • Homogenize the tissue in a suitable buffer.

    • Perform a liquid-liquid extraction to isolate lipids. A common method is the Bligh-Dyer or Folch procedure, using a chloroform/methanol/water solvent system.

    • Crucially, add a known amount of an internal standard, such as synthetic C19:0 sulfatide , to the sample before extraction. This standard will be used to correct for sample loss during preparation and variations in instrument response[2][3].

  • Chromatographic Separation:

    • Reconstitute the dried lipid extract in an appropriate solvent.

    • Inject the sample into a UPLC system equipped with a reverse-phase column (e.g., a C18 column).

    • A solvent gradient (e.g., involving water, acetonitrile, and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate) is used to separate the different sulfatide species based on their hydrophobicity (which is influenced by their fatty acid chain length and hydroxylation).

  • Mass Spectrometric Detection and Quantification:

    • The eluent from the UPLC is directed into the ion source (typically electrospray ionization, ESI) of a tandem mass spectrometer (often a triple quadrupole, QqQ).

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • In negative ion mode, the first quadrupole selects the precursor ion (the [M-H]⁻ of a specific sulfatide).

    • This ion is fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific, characteristic fragment ion. For all sulfatides, this is the sulfate headgroup fragment at m/z 96.9[11][13].

    • The intensity of this specific transition (e.g., m/z 890.7 -> 96.9 for C24:1 sulfatide) is measured over time.

  • Data Analysis:

    • Integrate the area under the peak for each sulfatide species and for the C19:0 internal standard.

    • Create a calibration curve using known concentrations of authentic sulfatide standards.

    • Calculate the absolute concentration of each sulfatide species in the original tissue sample (e.g., in pmol/mg of tissue) by comparing its peak area to that of the internal standard and the calibration curve[4][11][14].

LCMS_Workflow Start Brain Tissue Homogenate Spike 1. Spike with Internal Standard (e.g., C19:0 Sulfatide) Start->Spike Extract 2. Liquid-Liquid Lipid Extraction (e.g., Bligh-Dyer method) Spike->Extract Separate 3. UPLC Separation (Reverse-Phase Column) Extract->Separate Detect 4. Tandem MS Detection (MRM) (Precursor Ion -> Fragment Ion at m/z 96.9) Separate->Detect Quantify 5. Data Analysis (Peak Integration vs. Internal Standard) Detect->Quantify Result Absolute Quantification (pmol/mg tissue) Quantify->Result

Caption: Quantitative analysis of sulfatides using a UPLC-MS/MS workflow.

Quantitative Sulfatide Data

While absolute quantification of lipids in solid tissue is complex and varies between studies, analysis of cerebrospinal fluid (CSF) provides a more accessible, albeit indirect, measure of brain metabolism and pathology. Changes in CSF sulfatide levels have been investigated as potential biomarkers for neurodegenerative diseases[2][15].

Table 3: Reported Concentrations of Total Sulfatides in Human Cerebrospinal Fluid (CSF)

Cohort Mean Concentration (nmol/L) Method Citations
Healthy Controls Varies; typically in the range of 150-300 nmol/L UPLC-MS/MS [3]
Alzheimer's Disease Generally reported as decreased compared to controls UPLC-MS/MS [2]
Multiple Sclerosis (Progressive) Reported as increased compared to relapsing-remitting MS and controls UPLC-MS/MS [3]

| Metachromatic Leukodystrophy | Significantly elevated due to impaired degradation | Mass Spectrometry |[15] |

Note: The absolute values can vary significantly based on the specific analytical method, standardization, and patient cohort. These values are for comparative illustration.

Conclusion

The localization of sulfatides in neuronal tissues is a complex and highly regulated field of study. Far from being uniformly distributed, specific sulfatide species, characterized by their fatty acid chain length and hydroxylation status, exhibit distinct cellular and regional profiles. Non-hydroxylated, very-long-chain sulfatides are hallmarks of white matter myelin, while hydroxylated species are enriched in gray matter, pointing to specialized functions yet to be fully elucidated. This compound (C19:0), the initial subject of inquiry, serves as a vital analytical tool rather than a significant natural component.

A multi-faceted experimental approach is essential for a comprehensive understanding. Immunohistochemistry provides cellular context, MALDI Mass Spectrometry Imaging reveals the precise spatial distribution of dozens of species simultaneously, and UPLC-MS/MS delivers the gold standard in accurate quantification. Together, these techniques provide researchers and drug developers with the tools to investigate the critical roles of sulfatides in neurological health and disease.

References

N-Nonadecanoyl-sulfatide: An In-depth Technical Guide to its Biosynthesis and Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of sulfated glycosphingolipids prominently found in the myelin sheath of the central and peripheral nervous systems. Their structure, characterized by a ceramide lipid anchor linked to a sulfated galactose moiety, imparts critical functions in nerve impulse conduction, myelin maintenance, and cell signaling. The fatty acid composition of the ceramide backbone is heterogeneous and developmentally regulated, with very-long-chain fatty acids (VLCFAs) being predominant in mature myelin. While even-chain fatty acid-containing sulfatides are well-studied, the biosynthesis and metabolism of their odd-chain counterparts, such as N-Nonadecanoyl-sulfatide (C19:0-sulfatide), are less understood. This technical guide provides a comprehensive overview of the core biosynthetic and metabolic pathways of sulfatides, with a specific focus on what can be inferred for this compound, alongside detailed experimental protocols and quantitative data for the key enzymes involved.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs across the endoplasmic reticulum (ER) and the Golgi apparatus. The pathway can be divided into two main stages: the synthesis of the N-Nonadecanoyl-ceramide backbone and its subsequent glycosylation and sulfation.

De Novo Synthesis of N-Nonadecanoyl-ceramide

The initial and rate-limiting step in the de novo synthesis of sphingolipids, including ceramides, is the condensation of L-serine and a fatty acyl-CoA. For this compound, this would be Nonadecanoyl-CoA (C19:0-CoA). This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT) .[1][2][3] Subsequent enzymatic reactions involving 3-ketosphinganine reductase and ceramide synthase lead to the formation of dihydroceramide, which is then desaturated to form N-Nonadecanoyl-ceramide.[1][2] The substrate specificity of ceramide synthases (CerS) plays a crucial role in determining the fatty acid composition of ceramides.[1]

Glycosylation and Sulfation

Once formed in the ER, N-Nonadecanoyl-ceramide is transported to the Golgi apparatus for the final steps of sulfatide biosynthesis.

  • Galactosylation: In the Golgi, UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the transfer of galactose from UDP-galactose to the C1 hydroxyl group of N-Nonadecanoyl-ceramide, forming N-Nonadecanoyl-galactosylceramide.[4][5]

  • Sulfation: The final step is the transfer of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3'-hydroxyl group of the galactose residue. This reaction is catalyzed by cerebroside sulfotransferase (CST) , also known as galactosylceramide sulfotransferase.[4][5]

The resulting this compound is then incorporated into the cell membrane or transported to the myelin sheath.

Biosynthetic Pathway of this compound

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus L-Serine L-Serine 3-Ketosphinganine 3-Ketosphinganine L-Serine->3-Ketosphinganine SPT Nonadecanoyl-CoA Nonadecanoyl-CoA Nonadecanoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR N-Nonadecanoyl-dihydrosphingosine N-Nonadecanoyl-dihydrosphingosine Sphinganine->N-Nonadecanoyl-dihydrosphingosine CerS Dihydrosphingosine Dihydrosphingosine N-Nonadecanoyl-ceramide N-Nonadecanoyl-ceramide N-Nonadecanoyl-dihydrosphingosine->N-Nonadecanoyl-ceramide DEGS1 N-Nonadecanoyl-galactosylceramide N-Nonadecanoyl-galactosylceramide N-Nonadecanoyl-ceramide->N-Nonadecanoyl-galactosylceramide CGT This compound This compound N-Nonadecanoyl-galactosylceramide->this compound CST UDP-Galactose UDP-Galactose UDP-Galactose->N-Nonadecanoyl-galactosylceramide PAPS PAPS PAPS->this compound

Caption: De novo biosynthesis of this compound.

Metabolic Pathway of this compound

The degradation of this compound occurs primarily within the lysosomes and involves the sequential removal of the sulfate and galactose moieties.

  • Desulfation: The first step in the catabolism is the hydrolysis of the sulfate group from the 3'-position of the galactose residue. This reaction is catalyzed by the lysosomal enzyme arylsulfatase A (ARSA) . A deficiency in ARSA leads to the lysosomal storage disorder metachromatic leukodystrophy (MLD), characterized by the accumulation of sulfatides.

  • Degalactosylation: The resulting N-Nonadecanoyl-galactosylceramide is then hydrolyzed by galactosylceramidase (GALC) , which cleaves the galactose moiety to yield N-Nonadecanoyl-ceramide.

  • Ceramide Degradation: Finally, N-Nonadecanoyl-ceramide can be further broken down by ceramidase into sphingosine (B13886) and nonadecanoic acid. These components can then be recycled for the synthesis of new sphingolipids or enter other metabolic pathways.

Metabolic Pathway of this compound

cluster_Lysosome Lysosome This compound This compound N-Nonadecanoyl-galactosylceramide N-Nonadecanoyl-galactosylceramide This compound->N-Nonadecanoyl-galactosylceramide ARSA N-Nonadecanoyl-ceramide N-Nonadecanoyl-ceramide N-Nonadecanoyl-galactosylceramide->N-Nonadecanoyl-ceramide GALC Sphingosine Sphingosine N-Nonadecanoyl-ceramide->Sphingosine Ceramidase Nonadecanoic Acid Nonadecanoic Acid N-Nonadecanoyl-ceramide->Nonadecanoic Acid Ceramidase

Caption: Lysosomal degradation of this compound.

Quantitative Data

Quantitative data for the enzymes involved in this compound metabolism are scarce. The following tables summarize available kinetic data for the key enzymes with various substrates, which can serve as a reference. It is important to note that the substrate specificity of these enzymes can be influenced by the fatty acid chain length of the ceramide backbone.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKmVmaxSource Organism/System
Ceramide Galactosyltransferase (CGT) Glucosylceramide1.65 x 10-4 MNot specified13-day-old embryonic chicken brains
UDP-Galactose0.5 x 10-4 MNot specified13-day-old embryonic chicken brains
Cerebroside Sulfotransferase (CST) GalactosylceramideNot specifiedNot specifiedHuman renal cancer cells
PAPSNot specifiedNot specifiedHuman renal cancer cells

Table 2: Kinetic Parameters of Key Catabolic Enzymes

EnzymeSubstrateKmVmaxSource Organism/System
Arylsulfatase A (ARSA) p-Nitrocatechol sulfateNot specifiedNot specifiedHuman leukocytes
Galactosylceramidase (GALC) Galactosylceramide (radiolabeled)Not specifiedNot specifiedHuman leukocytes/fibroblasts

Experimental Protocols

This section provides detailed methodologies for the key enzymes involved in the biosynthesis and metabolism of sulfatides. While these protocols are not specific to this compound, they can be adapted for its study, provided a C19:0-sulfatide standard is available.[6]

Assay for Cerebroside Sulfotransferase (CST) Activity

This protocol is based on the use of a radiolabeled sulfate donor and subsequent separation of the product by anion-exchange chromatography.[7]

Materials:

  • Enzyme source (e.g., microsomal fraction from tissue homogenate)

  • Galactosylceramide (acceptor substrate)

  • [35S]PAPS (donor substrate, ~100 dpm/pmol)

  • Reaction Buffer: 250 mM Sodium Cacodylate, pH 6.4

  • Cofactors: 0.1 M MnCl2, 10% Lubrol PX, 12.5 mM DTT, 0.25 M NaF, 0.1 M ATP, 0.5 M NaCl

  • Stop Solution: Chloroform/Methanol (B129727)/Water (30:60:8, v/v/v)

  • DEAE-Sephadex A-25 resin

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing (final concentrations): 25 mM Sodium Cacodylate (pH 6.4), 50 µM Galactosylceramide, 10 mM MnCl2, 1% Lubrol PX, 0.25 mM DTT, 5 mM NaF, 2 mM ATP, 50 mM NaCl, and 40 µM [35S]PAPS.

  • Add 20 µL of the enzyme source to initiate the reaction. A blank reaction without Galactosylceramide should be prepared as a negative control.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Terminate the reaction by adding 1 mL of the Stop Solution.

  • Apply the entire reaction mixture to a DEAE-Sephadex A-25 mini-column.

  • Wash the column with 3 mL of Chloroform/Methanol/Water (30:60:8, v/v/v), followed by 6 mL of methanol.

  • Elute the [35S]sulfatide product with 5 mL of 90 mM ammonium (B1175870) acetate (B1210297) in methanol directly into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the specific activity of the [35S]PAPS.

Experimental Workflow for CST Assay

Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Add Enzyme Add Enzyme Prepare Reaction Mixture->Add Enzyme Incubate at 37°C Incubate at 37°C Add Enzyme->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Anion-Exchange Chromatography Anion-Exchange Chromatography Terminate Reaction->Anion-Exchange Chromatography Elute Product Elute Product Anion-Exchange Chromatography->Elute Product Scintillation Counting Scintillation Counting Elute Product->Scintillation Counting Calculate Activity Calculate Activity Scintillation Counting->Calculate Activity End End Calculate Activity->End

Caption: Workflow for Cerebroside Sulfotransferase (CST) assay.

Assay for Arylsulfatase A (ARSA) Activity

This protocol describes a common colorimetric assay using the artificial substrate p-nitrocatechol sulfate (pNCS).

Materials:

  • Enzyme source (e.g., leukocyte lysate)

  • Substrate: p-Nitrocatechol sulfate (pNCS)

  • Assay Buffer: 0.5 M Sodium Acetate, pH 5.0

  • Stop Solution: 1 M NaOH

Procedure:

  • Prepare a leukocyte lysate from a whole blood sample.

  • In a microcentrifuge tube, mix the leukocyte lysate with the Assay Buffer.

  • Initiate the reaction by adding pNCS.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Stop Solution.

  • Measure the absorbance of the product, p-nitrocatechol, at 515 nm using a spectrophotometer.

  • Calculate the enzyme activity based on a standard curve of p-nitrocatechol.

Assay for Galactosylceramidase (GALC) Activity

This protocol utilizes a radiolabeled substrate and subsequent separation of the product.[8]

Materials:

  • Enzyme source (e.g., fibroblast or leukocyte homogenate)

  • Substrate: Galactose-labeled galactosylceramide

  • Reaction Buffer (specific to the assay, often containing detergents like sodium taurocholate)

  • Solvents for liquid-liquid extraction (e.g., chloroform/methanol)

  • Scintillation cocktail

Procedure:

  • Incubate the enzyme source with the radiolabeled galactosylceramide substrate in the reaction buffer at 37°C.

  • Terminate the reaction by adding a chloroform/methanol mixture to stop the enzyme and extract the lipids.

  • Perform a liquid-liquid partition to separate the aqueous phase (containing the released radiolabeled galactose) from the organic phase (containing the unreacted substrate).

  • Collect the aqueous phase and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the amount of released galactose over time.

Conclusion and Future Directions

The biosynthesis and metabolic pathways of sulfatides are well-established, involving a series of enzymatic reactions in the ER, Golgi, and lysosomes. While the general principles apply to this compound, the specific details regarding the enzymes' affinities for and kinetics with C19:0-containing substrates remain largely unexplored. The availability of synthetic this compound as an analytical standard opens the door for more targeted research in this area.[6] Future studies employing advanced mass spectrometry techniques will be crucial to determine the natural abundance and tissue distribution of this and other odd-chain fatty acid-containing sulfatides. Elucidating the substrate specificities of the key biosynthetic and catabolic enzymes will provide a more complete understanding of the regulation of sulfatide diversity and its implications in health and disease. This knowledge will be invaluable for researchers and drug development professionals working on neurodegenerative disorders and other conditions where sulfatide metabolism is implicated.

References

Endogenous Presence of C19:0 Sulfatide in the Mammalian Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of sulfoglycosphingolipids integral to the function and stability of the mammalian central nervous system (CNS).[1] Predominantly found in the myelin sheath produced by oligodendrocytes, these lipids play a crucial role in nerve conduction, cell adhesion, and the maintenance of myelin integrity.[2][3] While the composition of sulfatides is diverse, featuring a variety of fatty acyl chains, the focus of this technical guide is the endogenous presence of a specific odd-chain sulfatide: C19:0 sulfatide. This document will delve into the existing research on its detection, quantification, and potential biological significance in the mammalian brain. It will also provide detailed experimental protocols for its analysis and outline the biosynthetic pathways that may lead to its formation. Although C19:0 sulfatide is frequently utilized as a non-endogenous internal standard in lipidomic studies, its natural occurrence in the brain remains a subject of investigation, with evidence suggesting its presence at trace levels.

Introduction to Sulfatides in the Mammalian Brain

Sulfatides are major components of the myelin sheath, the insulating layer that surrounds neuronal axons.[4] Their structure consists of a ceramide backbone linked to a galactose molecule, which is sulfated at the 3'-hydroxyl position.[5] The ceramide moiety itself is composed of a sphingoid base and a fatty acid, the latter of which can vary in chain length and degree of saturation.[6] This structural diversity gives rise to a wide array of sulfatide species, each with potentially unique biological functions.

The fatty acid composition of brain sulfatides is known to change during development. Shorter-chain sulfatides (C16-C18) are more prevalent in the immature brain, while longer-chain species (C22-C24) become dominant as myelination progresses.[7] Although even-chain fatty acids are the most abundant, early studies have reported the presence of both odd- and even-chain saturated and monounsaturated fatty acids, ranging from 14 to 29 carbons, in brain tissue.[1] This historical data provides the basis for investigating the endogenous presence of C19:0 sulfatide.

Quantitative Analysis of Sulfatides in Brain Tissue

The quantification of specific sulfatide species in complex biological matrices like brain tissue presents a significant analytical challenge. Mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the sensitive and specific detection of these lipids.[8]

C19:0 Sulfatide as an Internal Standard

In many quantitative lipidomics studies, C19:0 sulfatide is used as an internal standard.[9] The rationale for its use is its structural similarity to endogenous sulfatides and its presumed absence or very low abundance in biological samples. This allows for the accurate correction of variations in sample extraction, processing, and instrument response.

Evidence for Endogenous Odd-Chain Sulfatides

While a definitive quantification of endogenous C19:0 sulfatide in mammalian brain is not yet available in the scientific literature, the presence of odd-chain fatty acids in brain lipids is known. These can originate from the diet or from endogenous metabolic pathways. The detection of various odd-chain sulfatides in myelin suggests that the biosynthetic machinery can indeed incorporate these fatty acids into complex lipids.[1]

Table 1: Total Sulfatide Concentration in Human Brain

Brain RegionTissue TypeTotal Sulfatide Concentration (nmol/mg protein)Reference
Superior Frontal GyrusGray Matter6.79 ± 1.68[5]
Temporal GyrusGray MatterDepleted by up to 90% in very mild Alzheimer's Disease[10]
Various RegionsWhite MatterDepleted by approximately 50% in very mild Alzheimer's Disease[10]

Note: Data for specific C19:0 sulfatide concentration is not currently available. The table provides context on the general abundance of sulfatides.

Experimental Protocols

Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol describes a standard method for the extraction of total lipids, including sulfatides, from mammalian brain tissue.

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge

  • Orbital shaker

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh the brain tissue sample. For every 1 gram of tissue, use 20 mL of a chloroform:methanol (2:1, v/v) solvent mixture.

  • Homogenize the tissue in the solvent mixture using a glass homogenizer until a uniform suspension is achieved.

  • Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to pellet the solid material and recover the liquid phase.

  • Wash the solvent extract by adding 0.2 volumes of 0.9% NaCl solution.

  • Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.

  • The lower chloroform phase contains the lipids. Carefully remove the upper aqueous phase.

  • Evaporate the chloroform phase to dryness under a vacuum using a rotary evaporator or under a stream of nitrogen.

  • The dried lipid extract can be stored at -20°C or below for further analysis.

Quantification of Sulfatides by UPLC-MS/MS

This protocol outlines a method for the quantification of sulfatide species, using C19:0 sulfatide as an internal standard.

Materials and Equipment:

  • Lipid extract from brain tissue

  • C19:0 sulfatide internal standard

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., QTRAP)

  • C18 reverse-phase UPLC column

  • Mobile Phase A: Water:Acetonitrile:Formic Acid (70:30:0.1, v/v/v)

  • Mobile Phase B: Acetonitrile:Isopropanol:Formic Acid (50:50:0.1, v/v/v)

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 1:1, v/v). Spike the sample with a known concentration of C19:0 sulfatide internal standard.

  • UPLC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution starting at a defined percentage of Mobile Phase B. A typical gradient might be:

      • 0-0.5 min: Isocratic at 65% B

      • 0.5-5.5 min: Linear gradient to 100% B

      • 5.5-7.5 min: Hold at 100% B

      • 7.5-8 min: Return to 65% B

      • 8-10 min: Re-equilibration at 65% B

    • Set the flow rate to an appropriate value (e.g., 400 µL/min).

  • MS/MS Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for each sulfatide species. The precursor ion for all sulfatides will be the deprotonated molecule [M-H]-, and the product ion will be the sulfate (B86663) fragment at m/z 96.9.

    • Optimize the collision energy for each transition.

  • Quantification:

    • Generate a calibration curve using known concentrations of a sulfatide standard mixture.

    • Calculate the concentration of each endogenous sulfatide species by comparing its peak area to the peak area of the C19:0 internal standard and referencing the calibration curve.

Biosynthesis and Metabolism

The synthesis of sulfatides is a multi-step process that occurs in the endoplasmic reticulum and Golgi apparatus.[2]

De Novo Synthesis Pathway

sulfatide_biosynthesis cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus serine L-Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine Sphinganine keto->sphinganine Reductase ceramide Ceramide (with various fatty acids) sphinganine->ceramide Ceramide Synthase (incorporates fatty acyl-CoA, e.g., C19:0-CoA) galcer Galactosylceramide ceramide->galcer CGT (UDP-Galactose) sulfatide Sulfatide galcer->sulfatide CST (PAPS)

Caption: De novo biosynthesis pathway of sulfatides.

The initial steps of sphingolipid synthesis produce ceramide. Ceramide synthases can incorporate a variety of fatty acyl-CoAs, and it is at this stage that C19:0-CoA, if available, would be incorporated to form C19:0 ceramide. This precursor is then converted to galactosylceramide by ceramide galactosyltransferase (CGT) and subsequently sulfated by cerebroside sulfotransferase (CST) to form C19:0 sulfatide.[11]

Degradation Pathway

sulfatide_degradation cluster_lysosome Lysosome sulfatide Sulfatide galcer Galactosylceramide sulfatide->galcer Arylsulfatase A (ARSA) (in Lysosome) ceramide Ceramide galcer->ceramide Galactosylceramidase (GALC) sphingosine Sphingosine + Fatty Acid ceramide->sphingosine Ceramidase

Caption: Lysosomal degradation pathway of sulfatides.

The degradation of sulfatides occurs in the lysosomes. Arylsulfatase A (ARSA) removes the sulfate group, and galactosylceramidase (GALC) cleaves the galactose moiety, yielding ceramide, which can be further broken down.[3]

Biological Significance of Odd-Chain Sulfatides

The specific biological roles of odd-chain sulfatides, including C19:0, are not well understood. In general, the fatty acid composition of sulfatides is known to influence the properties of the myelin sheath, such as its stability and fluidity. Odd-chain fatty acids can be incorporated into cell membranes and may alter their physical properties. Further research is needed to elucidate the specific functions of C19:0 sulfatide in the brain, if it is indeed present endogenously.

Conclusion

The endogenous presence of C19:0 sulfatide in the mammalian brain is a topic that warrants further investigation. While its use as an internal standard in lipidomics is well-established and suggests a very low natural abundance, the detection of other odd-chain fatty acids in brain sulfatides indicates that its endogenous synthesis is plausible. The detailed experimental protocols provided in this guide offer a framework for researchers to pursue the sensitive and specific quantification of this and other sulfatide species. Future studies focusing on the targeted analysis of odd-chain sulfatides will be crucial to definitively determine their presence, concentration, and potential biological roles in the complex lipid landscape of the mammalian brain.

References

An In-depth Technical Guide on the Interaction of N-Nonadecanoyl-sulfatide with Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonadecanoyl-sulfatide (C19-sulfatide) is a member of the sulfatide family of glycosphingolipids, characterized by a galactose sugar with a sulfate (B86663) group at the 3'-position and a C19:0 fatty acyl chain. Sulfatides (B1148509) are integral components of the outer leaflet of the plasma membrane in various cell types, particularly abundant in the myelin sheath of the nervous system. Beyond their structural role, sulfatides are increasingly recognized as critical signaling molecules that modulate the function of various membrane proteins, thereby influencing a wide array of physiological and pathological processes.

This technical guide provides a comprehensive overview of the current understanding of the interactions between this compound and key membrane proteins. It is designed to be a valuable resource for researchers and professionals in drug development by consolidating quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.

Interaction of this compound with Key Membrane Proteins

The interaction of sulfatides with membrane proteins is a dynamic process that can influence cell adhesion, signal transduction, and myelination. While specific quantitative data for this compound is limited, studies on sulfatides with varying acyl chain lengths provide valuable insights into these interactions.

P-selectin

P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells, plays a crucial role in inflammation and thrombosis. Sulfatides have been identified as ligands for P-selectin, mediating platelet aggregation and adhesion. The interaction is dependent on the density of sulfatide in the membrane.

Quantitative Data:

Studies using liposomes with varying sulfatide concentrations have provided quantitative data on the binding affinity of P-selectin. The dissociation constants (Kd) demonstrate a progressive increase in affinity with higher sulfatide density.

Sulfatide Density in LiposomesDissociation Constant (Kd) in μg/mLDissociation Constant (Kd) in nM
28%450 ± 4057 ± 5
42%81 ± 610.3 ± 0.7
57%66 ± 108.4 ± 1.3

Table 1: Dissociation constants for the interaction of P-selectin with sulfatide-containing liposomes. Data from reference[1].

Signaling Pathway:

The binding of sulfatides to P-selectin on activated platelets initiates a positive feedback loop, leading to further platelet activation and aggregation. This process involves the activation of the GPIIb/IIIa integrin, which is essential for platelet aggregation.[2]

P_selectin_Signaling C19-Sulfatide C19-Sulfatide P-selectin P-selectin C19-Sulfatide->P-selectin Binds to GPIIb/IIIa Activation GPIIb/IIIa Activation P-selectin->GPIIb/IIIa Activation Initiates signaling Platelet Aggregation Platelet Aggregation GPIIb/IIIa Activation->Platelet Aggregation

P-selectin signaling pathway initiated by sulfatide binding.
Neurofascin 155 (NF155)

Neurofascin 155 is a cell adhesion molecule crucial for the formation and maintenance of the paranodal junctions in myelinated axons. The interaction between NF155 on oligodendrocytes and contactin/Caspr on axons is essential for proper nerve conduction. Sulfatides have been shown to interact directly and specifically with the NF155 isoform, an interaction that is critical for its stability and localization at the paranode.[3][4] While specific quantitative data for C19-sulfatide is not available, the interaction is known to involve multiple binding sites on the full-length extracellular domain of NF155.[3][4]

Logical Relationship:

The stability and proper localization of NF155 at the paranodal junction are dependent on its interaction with sulfatides in the myelin membrane. Disruption of this interaction can lead to paranodal disorganization and demyelination.

NF155_Interaction cluster_Oligodendrocyte Oligodendrocyte Myelin Sheath cluster_Axon Axonal Membrane C19-Sulfatide C19-Sulfatide NF155 NF155 C19-Sulfatide->NF155 Stabilizes Contactin/Caspr Complex Contactin/Caspr Complex NF155->Contactin/Caspr Complex Binds to Paranodal Junction Formation Paranodal Junction Formation NF155->Paranodal Junction Formation Contactin/Caspr Complex->Paranodal Junction Formation

Role of C19-Sulfatide in NF155-mediated paranodal junction formation.
Laminin (B1169045)

Laminins are major components of the basement membrane and play a critical role in cell adhesion, differentiation, and migration. Sulfatides act as receptors for laminin on the surface of Schwann cells and other cell types, initiating the assembly of the basement membrane.[5]

Signaling Pathway:

The binding of laminin to sulfatides on the cell surface triggers the recruitment of dystroglycan (DG) and the activation of Src family kinases. This leads to downstream signaling events, including the phosphorylation of focal adhesion kinase (FAK), which is important for cell adhesion and migration.[5]

Laminin_Signaling Laminin Laminin C19-Sulfatide C19-Sulfatide Laminin->C19-Sulfatide Binds to Basement Membrane Assembly Basement Membrane Assembly Laminin->Basement Membrane Assembly Dystroglycan (DG) Dystroglycan (DG) C19-Sulfatide->Dystroglycan (DG) Recruits Src Kinase Src Kinase Dystroglycan (DG)->Src Kinase Activates FAK Phosphorylation FAK Phosphorylation Src Kinase->FAK Phosphorylation Cell Adhesion & Migration Cell Adhesion & Migration FAK Phosphorylation->Cell Adhesion & Migration

Laminin-sulfatide signaling cascade.
Tenascin-R

Tenascin-R is an extracellular matrix glycoprotein (B1211001) in the central nervous system that regulates oligodendrocyte differentiation and myelination. The interaction of tenascin-R with sulfatides on the surface of oligodendrocyte progenitors is a key step in this process.[6][7]

Signaling Pathway:

The binding of tenascin-R to sulfatides on oligodendrocyte precursors promotes their differentiation into mature, myelin-producing oligodendrocytes. This signaling is thought to be mediated through an autocrine mechanism where oligodendrocytes secrete tenascin-R which then acts on their own sulfatide receptors.[6]

TenascinR_Signaling Tenascin-R Tenascin-R C19-Sulfatide C19-Sulfatide Tenascin-R->C19-Sulfatide Binds to Oligodendrocyte Precursor Oligodendrocyte Precursor C19-Sulfatide->Oligodendrocyte Precursor On surface of Oligodendrocyte Differentiation Oligodendrocyte Differentiation Oligodendrocyte Precursor->Oligodendrocyte Differentiation Promotes Myelination Myelination Oligodendrocyte Differentiation->Myelination

Tenascin-R-sulfatide interaction in oligodendrocyte differentiation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound interactions with membrane proteins. Below are outlines of key experimental protocols.

Protein-Lipid Overlay Assay

This assay is a straightforward method to screen for interactions between a protein of interest and various lipids, including C19-sulfatide.

Methodology:

  • Lipid Spotting: Dissolve this compound and other control lipids in an appropriate organic solvent (e.g., chloroform/methanol mixture). Spot serial dilutions of the lipid solutions onto a nitrocellulose or PVDF membrane and allow the solvent to evaporate completely.

  • Blocking: Block the membrane with a solution of fat-free bovine serum albumin (BSA) or non-fat dry milk in a suitable buffer (e.g., Tris-buffered saline with Tween-20, TBST) to prevent non-specific protein binding.

  • Protein Incubation: Incubate the blocked membrane with a solution containing the purified protein of interest (e.g., a recombinant membrane protein or its extracellular domain) in the blocking buffer.

  • Washing: Wash the membrane extensively with TBST to remove unbound protein.

  • Detection: Detect the bound protein using a specific primary antibody against the protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the signal using an enhanced chemiluminescence (ECL) detection system.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free quantitative analysis of binding kinetics and affinity between a protein and a lipid.

Methodology:

  • Liposome (B1194612) Preparation: Prepare small unilamellar vesicles (SUVs) containing this compound at a desired molar percentage, along with a matrix lipid such as phosphatidylcholine (PC).

  • Chip Immobilization: Immobilize the prepared liposomes onto a sensor chip (e.g., an L1 sensor chip) in the SPR instrument. A control flow cell should be prepared with liposomes lacking C19-sulfatide.

  • Analyte Injection: Inject a series of concentrations of the purified protein of interest over the sensor chip surface.

  • Data Acquisition: Monitor the change in the resonance angle in real-time as the protein binds to and dissociates from the liposome surface.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Liposome Binding Assay

This assay provides a method to study the interaction of a protein with sulfatide in a more physiologically relevant bilayer context.

Methodology:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing this compound and control liposomes without the sulfatide.

  • Protein-Liposome Incubation: Incubate the purified protein with the prepared liposomes in a suitable binding buffer.

  • Centrifugation: Pellet the liposomes and any bound protein by ultracentrifugation.

  • Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

  • Detection: Analyze the amount of protein in the supernatant and pellet fractions by SDS-PAGE and Western blotting or Coomassie staining to determine the fraction of protein bound to the liposomes.

Conclusion

The interaction of this compound with membrane proteins is a burgeoning field of research with significant implications for understanding fundamental biological processes and for the development of novel therapeutic strategies. While the available data on C19-sulfatide specifically is still emerging, the studies on sulfatides collectively highlight their crucial role as signaling molecules. This technical guide provides a foundational resource for researchers, summarizing the current knowledge, offering detailed experimental approaches, and visualizing the intricate signaling networks. Further research focusing on the specific interactions and quantitative binding affinities of this compound with a broader range of membrane proteins will be essential to fully elucidate its physiological and pathological roles.

References

Preliminary Studies on the Function of N-Nonadecanoyl-sulfatide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the broad class of sulfatides (B1148509); however, specific research on N-Nonadecanoyl-sulfatide (C19:0) is limited. This guide synthesizes current knowledge on sulfatides, drawing parallels to infer the potential functions and study methodologies for the N-Nonadecanoyl isoform. The information presented should be considered a foundational framework for future research.

Introduction to Sulfatides

Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfoglycolipids predominantly found in the myelin sheath of the central and peripheral nervous systems.[1] Their structure consists of a ceramide lipid backbone linked to a galactose sugar that is sulfated at the 3'-hydroxyl position. The fatty acid component of the ceramide can vary in chain length, saturation, and hydroxylation, which significantly influences the biological function of the sulfatide molecule.[2] While even-chain fatty acid sulfatides (e.g., C16:0, C18:0, C24:0) are well-studied, the roles of odd-chain species like this compound are less understood. Odd-chain fatty acids themselves are known to have distinct metabolic pathways and physiological effects.[3][4]

Postulated Functions of this compound

Based on the known functions of other long-chain and odd-chain fatty acid-containing lipids, the following are potential areas of investigation for this compound:

  • Myelin Sheath Stability and Function: Sulfatides are crucial for the maintenance of the myelin sheath, influencing the organization of myelin proteins and the formation of axo-glial junctions.[5][6][7] The specific acyl chain length impacts these interactions.[8] It is plausible that this compound contributes to the unique biophysical properties of myelin.

  • Neuroinflammation and Immune Modulation: Sulfatides are recognized as endogenous ligands for various immune receptors. Short-chain sulfatides can modulate Toll-like receptor 4 (TLR4) signaling, exhibiting agonistic effects in mice and antagonistic effects in humans.[9] Longer-chain sulfatides are presented by CD1d molecules and can activate type II Natural Killer T (NKT) cells, playing a role in autoimmune regulation.[10][11] The odd-chain nature of this compound may confer specific immunomodulatory properties.

  • Cellular Signaling: Sulfatides can influence various signaling pathways. For instance, they have been shown to inhibit the secretion of High Mobility Group Box 1 (HMGB1), a late mediator of inflammation, by preventing the localization of TLR4 into lipid rafts.[12] This interference with TLR4 signaling subsequently suppresses downstream pathways involving NF-κB and JNK.[12]

Quantitative Data Summary

ParameterHypothetical ValueMethodPutative Significance
Binding Affinity (Kd) to TLR4/MD-2 complex 5 µMSurface Plasmon Resonance (SPR)Indicates direct interaction with a key innate immune receptor.
IC50 for LPS-induced TNF-α secretion in human macrophages 10 µMELISASuggests potential anti-inflammatory activity.
EC50 for activation of Type II NKT cells 2 µg/mLCytokine Release Assay (e.g., IL-4)Defines its potency in modulating adaptive immune responses.
Inhibition of neurite outgrowth (IC50) 15 µMIn vitro neuronal cultureElucidates its role as a potential myelin-associated inhibitor of axonal regeneration.

Experimental Protocols

Extraction and Purification of Sulfatides from Biological Samples

This protocol is a standard method for the enrichment of sulfatides from tissues such as the brain.

  • Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.

  • Lipid Extraction: Perform a Folch extraction by adding 0.2 volumes of 0.9% NaCl solution. Vortex thoroughly and centrifuge to separate the phases. The lower organic phase contains the total lipids.

  • Anion-Exchange Chromatography: Apply the dried and reconstituted lipid extract to a DEAE-Sephadex A-25 column to separate acidic lipids (including sulfatides) from neutral lipids.

  • Elution: Elute the sulfatide fraction using a high-salt buffer, typically chloroform:methanol:0.8 M sodium acetate (B1210297) (3:6:1, v/v/v).

  • Desalting: Remove salts from the sulfatide fraction by dialysis or reverse-phase chromatography.

  • Quantification: Analyze the purified sulfatides by High-Performance Thin-Layer Chromatography (HPTLC) or Mass Spectrometry.

Analysis of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of individual sulfatide species.[13]

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of solvents such as methanol, water, and acetonitrile (B52724) containing formic acid and ammonium (B1175870) formate (B1220265) to separate different sulfatide species based on their fatty acyl chain length and saturation.

  • Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode.

  • Precursor Ion Scanning: Scan for precursor ions that produce a characteristic fragment ion of m/z 97 (HSO4-), which is indicative of sulfatides.

  • Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-to-product ion transitions for this compound.

  • Data Analysis: Identify and quantify this compound by its retention time and specific mass transition, using a synthetic internal standard for absolute quantification.

Visualization of Pathways and Workflows

Signaling Pathway

Sulfatide_TLR4_Signaling cluster_membrane Plasma Membrane Lipid Raft Lipid Raft TLR4/MD-2 TLR4/MD-2 MyD88 MyD88 TLR4/MD-2->MyD88 TRIF TRIF TLR4/MD-2->TRIF This compound This compound This compound->Lipid Raft Interferes with localization LPS LPS LPS->TLR4/MD-2 NF-kB NF-kB MyD88->NF-kB MAPK (JNK) MAPK (JNK) TRIF->MAPK (JNK) Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines HMGB1 Secretion HMGB1 Secretion MAPK (JNK)->HMGB1 Secretion

Caption: Postulated inhibitory effect of this compound on TLR4 signaling.

Experimental Workflow

Sulfatide_Analysis_Workflow Tissue Sample (e.g., Brain) Tissue Sample (e.g., Brain) Lipid Extraction Lipid Extraction Tissue Sample (e.g., Brain)->Lipid Extraction Anion-Exchange Chromatography Anion-Exchange Chromatography Lipid Extraction->Anion-Exchange Chromatography Sulfatide Fraction Sulfatide Fraction Anion-Exchange Chromatography->Sulfatide Fraction LC-MS/MS Analysis LC-MS/MS Analysis Sulfatide Fraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identification & Quantification of this compound Identification & Quantification of this compound Data Analysis->Identification & Quantification of this compound

References

Methodological & Application

Synthesis of N-Nonadecanoyl-sulfatide for Research Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the chemical synthesis, purification, and characterization of N-Nonadecanoyl-sulfatide, a crucial research standard for studies involving myelin biology, neurodegenerative diseases, and other physiological processes where sulfatides (B1148509) play a significant role. The protocols outlined herein are compiled from established methodologies for the synthesis of related long-chain N-acyl sulfatides and are intended to provide a robust framework for producing high-purity this compound for research applications. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfated glycosphingolipids predominantly found in the myelin sheath of the central and peripheral nervous systems.[1][2] The acyl chain length of the ceramide backbone can vary, influencing the biophysical properties and biological functions of the sulfatide molecule.[3] this compound (C19:0) is a specific molecular species of sulfatide that serves as an important standard in mass spectrometry-based lipidomics and in functional studies investigating the role of sulfatides in health and disease.

Biologically, sulfatides are synthesized in the endoplasmic reticulum and Golgi apparatus. The process begins with the formation of galactosylceramide (GalCer) from ceramide and UDP-galactose, a reaction catalyzed by ceramide galactosyltransferase (CGT).[4][5] Subsequently, cerebroside sulfotransferase (CST) catalyzes the transfer of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-position of the galactose residue of GalCer, forming sulfatide.[5]

Given the challenges in isolating specific N-acyl chain sulfatides from natural sources in high purity, chemical synthesis provides a reliable method to obtain well-characterized standards for research. This document details a synthetic route starting from psychosine (B1678307) (galactosylsphingosine), followed by N-acylation with nonadecanoic acid and subsequent sulfation.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the protection of reactive groups, N-acylation of psychosine to form N-nonadecanoyl-galactosylceramide, and subsequent sulfation of the galactose moiety.

Synthesis Workflow

cluster_0 Step 1: N-Acylation cluster_1 Step 2: Sulfation cluster_2 Step 3: Purification Psychosine Psychosine Acylation N-Acylation Psychosine->Acylation Nonadecanoic_Acid Nonadecanoic Acid Nonadecanoic_Acid->Acylation GalCer N-Nonadecanoyl-galactosylceramide Acylation->GalCer Sulfation Sulfation GalCer->Sulfation Sulfating_Reagent Sulfur Trioxide Pyridine (B92270) Complex Sulfating_Reagent->Sulfation Sulfatide This compound Sulfation->Sulfatide Crude_Sulfatide Crude Sulfatide Sulfatide->Crude_Sulfatide Purification Purification (Column Chromatography, TLC) Crude_Sulfatide->Purification Pure_Sulfatide Pure this compound Purification->Pure_Sulfatide

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
  • Psychosine (Galactosylsphingosine)

  • Nonadecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Sulfur trioxide pyridine complex

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Pyridine

  • Chloroform (B151607)

  • Methanol (B129727)

  • Silica (B1680970) gel (for column chromatography)

  • TLC plates (silica gel 60 F254)

Protocol 1: Synthesis of N-Nonadecanoyl-galactosylceramide

This protocol is adapted from general methods for the N-acylation of psychosine.

  • Activation of Nonadecanoic Acid: In a round-bottom flask, dissolve nonadecanoic acid (1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

  • N-Acylation of Psychosine: In a separate flask, dissolve psychosine (1 eq) in anhydrous DMF. Add the activated nonadecanoic acid solution dropwise to the psychosine solution. Stir the reaction mixture at room temperature overnight.

  • Reaction Quench and Extraction: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with chloroform and wash successively with 5% HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to yield pure N-Nonadecanoyl-galactosylceramide.

Protocol 2: Synthesis of this compound

This protocol is based on established methods for the sulfation of galactosylceramides.[6][7][8]

  • Sulfation Reaction: Dissolve N-Nonadecanoyl-galactosylceramide (1 eq) in anhydrous pyridine. In a separate flask, prepare a solution of sulfur trioxide pyridine complex (3-5 eq) in anhydrous pyridine. Add the sulfating agent solution dropwise to the galactosylceramide solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent system of chloroform:methanol:water (e.g., 65:25:4, v/v/v).

  • Reaction Quench: Once the reaction is complete, cool the mixture in an ice bath and slowly add methanol to quench the excess sulfating agent.

  • Purification: Neutralize the reaction mixture with a solution of sodium acetate (B1210297) in methanol. The crude product can be purified by silica gel column chromatography using a chloroform:methanol gradient.[9] Further purification can be achieved by preparative TLC.[10][11][12]

Protocol 3: Purification and Characterization
  • Column Chromatography: Pack a silica gel column and equilibrate with the starting eluent (e.g., chloroform). Load the crude product and elute with a stepwise gradient of increasing methanol concentration in chloroform.[13] Collect fractions and analyze by TLC.

  • Preparative TLC: For final purification, streak the partially purified product onto a preparative TLC plate and develop with an appropriate solvent system (e.g., chloroform:methanol:acetic acid:water).[14] Visualize the bands under UV light (if applicable) or by staining a small portion of the plate. Scrape the desired band and elute the product from the silica with a polar solvent mixture like chloroform:methanol (2:1, v/v).

  • Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16][17]

Data Presentation

The following tables summarize expected quantitative data for the synthesis and characterization of this compound. Actual results may vary depending on experimental conditions.

Table 1: Synthesis and Purification Data

ParameterN-Nonadecanoyl-galactosylceramideThis compound
Molecular Formula C43H85NO8C43H85NO11S
Molecular Weight 744.14 g/mol 824.13 g/mol
Typical Yield 70-85%60-75%
TLC Rf Value *~0.6~0.4

*Representative Rf values in a chloroform:methanol:water (65:25:4) solvent system. Actual values may vary.

Table 2: Representative Spectroscopic Data

AnalysisExpected Results for this compound
¹H NMR (in CDCl₃/CD₃OD) Signals corresponding to the sphingoid base, nonadecanoyl chain (methyl and methylene (B1212753) protons), galactose moiety (anomeric proton ~4.2-4.4 ppm), and protons adjacent to the sulfate group (shifted downfield).
¹³C NMR (in CDCl₃/CD₃OD) Resonances for the lipid chains, sphingoid backbone, and galactose carbons. The carbon bearing the sulfate group (C-3 of galactose) will show a characteristic downfield shift.
HRMS (ESI-) Calculated m/z for [M-H]⁻: 822.5822. Found: 822.58xx.

Biological Context: Sulfatide Signaling Pathway

Sulfatides are involved in various biological processes, including cell adhesion, myelin maintenance, and signal transduction.[1] One notable signaling interaction is with P-selectin on platelets, which is crucial for hemostasis and thrombosis.

cluster_0 Cellular Interaction cluster_1 Signaling Cascade Platelet_1 Platelet 1 Sulfatide Sulfatide Platelet_1->Sulfatide expresses Binding Sulfatide-P-Selectin Binding Sulfatide->Binding Platelet_2 Platelet 2 P_Selectin P-Selectin Platelet_2->P_Selectin expresses P_Selectin->Binding Adhesion Platelet Adhesion Binding->Adhesion Aggregation Platelet Aggregation Adhesion->Aggregation Thrombosis Thrombus Formation Aggregation->Thrombosis

Caption: Sulfatide-P-selectin signaling in platelet aggregation.

Conclusion

The protocols and data presented in this document provide a comprehensive resource for the synthesis and characterization of this compound as a high-quality research standard. The availability of such standards is essential for advancing our understanding of the multifaceted roles of sulfatides in neuroscience, immunology, and drug development. Careful execution of these methods, coupled with rigorous analytical characterization, will ensure the reliability of experimental outcomes in studies utilizing this important lipid molecule.

References

Quantitative Analysis of N-Nonadecanoyl-sulfatide by LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of N-Nonadecanoyl-sulfatide (C19:0 sulfatide) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Sulfatides (B1148509) are a class of sulfoglycosphingolipids that play a crucial role in the nervous system and have been implicated in various neurological diseases.[1][2] Accurate and sensitive quantification of specific sulfatide species, such as this compound, is essential for research and clinical applications.[3] The described method utilizes a robust sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection, making it suitable for high-throughput analysis in research and drug development settings.

Introduction

Sulfatides, or 3-O-sulfogalactosylceramides, are vital components of the myelin sheath in the central and peripheral nervous systems.[2] Alterations in sulfatide metabolism have been linked to several neurological disorders, including metachromatic leukodystrophy (MLD), Alzheimer's disease, and multiple sclerosis.[2] this compound, a specific species of sulfatide with a C19:0 fatty acid chain, is often used as an internal standard in sulfatide analysis due to its low endogenous abundance in many biological samples.[4] However, the ability to accurately quantify this and other specific sulfatide species is of growing interest for understanding their distinct biological roles.

This application note details a comprehensive LC-MS/MS method for the reliable quantification of this compound. The protocol covers sample extraction, chromatographic separation, and mass spectrometric detection and provides performance data to demonstrate the method's reliability.

Experimental Protocols

Sample Preparation: Lipid Extraction

A liquid-liquid extraction method is employed to isolate sulfatides from biological matrices such as plasma or tissue homogenates.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Internal Standard (IS) working solution (e.g., a deuterated or C17:0 sulfatide analog)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of sample (e.g., plasma, cerebrospinal fluid, or tissue homogenate), add a known amount of the internal standard.

  • Add 300 µL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Add 100 µL of deionized water and vortex for another minute.

  • Centrifuge at 10,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Reversed-phase chromatography is commonly used for the separation of sulfatide species based on the differences in their fatty acid chains.[1]

LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid
Gradient 0-2 min: 60% B; 2-15 min: linear gradient to 100% B; 15-20 min: 100% B; 20.1-25 min: re-equilibration at 60% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry

Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification. Both positive and negative ion modes can be utilized for sulfatide analysis.[1][4] Negative ion mode often provides a strong fragment corresponding to the sulfate (B86663) group.[4]

MS/MS Parameters (Negative Ion Mode):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

MRM Transitions for this compound:

Analyte Precursor Ion (m/z) Product Ion (m/z)

| this compound | [M-H]⁻ | 96.9 (Sulfate fragment) |

Note: The exact precursor ion m/z for this compound should be calculated based on its chemical formula and confirmed by infusion into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range
This compound0.1 - 200 nmol/L>0.99

Table 2: Precision and Accuracy

AnalyteConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLow QC≤15%≤15%85-115%
Mid QC≤15%≤15%85-115%
High QC≤15%≤15%85-115%

Table 3: Limit of Quantification (LOQ)

AnalyteLOQ
This compound0.1 nmol/L

The data presented are representative and may vary depending on the specific instrumentation and matrix used.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, CSF, Tissue) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Liquid-Liquid Extraction (Chloroform/Methanol) IS_Addition->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification G cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism cluster_disease Disease State (MLD) Ceramide Ceramide GalCer Galactosylceramide Ceramide->GalCer CGT Sulfatide Sulfatide (e.g., this compound) GalCer->Sulfatide CST Lysosome Lysosome Sulfatide->Lysosome ARSA Arylsulfatase A Lysosome->ARSA GalCer_Deg Galactosylceramide ARSA->GalCer_Deg Hydrolysis ARSA_Deficiency ARSA Deficiency Sulfatide_Accumulation Sulfatide Accumulation ARSA_Deficiency->Sulfatide_Accumulation Demyelination Demyelination Sulfatide_Accumulation->Demyelination

References

Application Notes and Protocols for N-Nonadecanoyl-sulfatide Extraction from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonadecanoyl-sulfatide is a specific sulfated galactosylceramide, a class of lipids abundant in the myelin sheath of the central and peripheral nervous systems. The precise quantification and isolation of specific sulfatide species are crucial for understanding their roles in neurodegenerative diseases, developing targeted therapeutics, and identifying potential biomarkers. This document provides a detailed protocol for the extraction of this compound from brain tissue, encompassing total lipid extraction followed by sulfatide purification.

Data Presentation

The yield of this compound can vary depending on the specific brain region, age, and species. The following table provides an estimated yield and purity based on established lipid extraction and purification methodologies.

ParameterValueMethodReference
Total Lipid Yield 15-25% of wet tissue weightFolch Method[1]
Sulfatide Fraction 1-5% of total lipidsDEAE-Cellulose Chromatography
Purity of Sulfatide Fraction >95%TLC/LC-MS
This compound Variable (relative to other sulfatides)Mass Spectrometry

Experimental Protocols

This protocol is divided into two main stages:

  • Total Lipid Extraction from Brain Tissue (Modified Folch Method) [1][2][3][4]

  • Purification of Sulfatides (B1148509) using DEAE-Cellulose Column Chromatography [5]

Protocol 1: Total Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol describes the extraction of total lipids from brain tissue using a chloroform (B151607)/methanol (B129727) solvent system.

Materials:

  • Brain tissue

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • Homogenizer (e.g., Potter-Elvehjem or rotor-stator)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Separatory funnel

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials for storage

Procedure:

  • Tissue Homogenization:

    • Accurately weigh a sample of fresh or frozen brain tissue (e.g., 1 gram).

    • Place the tissue in a glass homogenizer.

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 20 mL for 1 g of tissue).[2]

    • Homogenize the tissue thoroughly until a uniform suspension is achieved. For optimal results, perform homogenization on ice to minimize lipid degradation.

  • Washing and Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of homogenate).[2]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.[2]

    • Two distinct phases will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.

  • Lipid Recovery:

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious to avoid disturbing the protein interface.

    • For quantitative recovery, the upper phase can be re-extracted with a small volume of chloroform.

  • Drying the Lipid Extract:

    • Evaporate the chloroform from the collected lipid extract using a rotary evaporator or a gentle stream of nitrogen.

    • The resulting lipid film should be stored under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower to prevent oxidation.

Protocol 2: Purification of Sulfatides using DEAE-Cellulose Column Chromatography

This protocol outlines the separation of sulfatides from the total lipid extract based on their charge.

Materials:

  • Total lipid extract from Protocol 1

  • DEAE-Cellulose resin

  • Chromatography column

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Aqueous ammonia (B1221849) (concentrated solution)

  • Glacial acetic acid

  • Fraction collector (optional)

  • Glass test tubes

Procedure:

  • Preparation of DEAE-Cellulose Column:

    • Wash the DEAE-cellulose powder with 1 N HCl, followed by water until neutral, then with 0.1 N KOH, and again with water until neutral.[5]

    • Wash the resin with glacial acetic acid and let it stand overnight in acetic acid.[5]

    • Pack a chromatography column with the prepared DEAE-cellulose slurry.

    • Equilibrate the column by washing sequentially with 5 volumes of methanol, 3 volumes of chloroform:methanol (1:1, v/v), and 5 volumes of chloroform.[5]

  • Sample Loading and Elution:

    • Dissolve the dried total lipid extract in a minimal volume of chloroform.

    • Load the dissolved lipid sample onto the equilibrated DEAE-cellulose column.

    • Elution of Neutral Lipids: Elute the column with 20 volumes of chloroform to remove neutral lipids such as cholesterol and glycerides.[5]

    • Elution of Less Polar Lipids: Elute with 10 volumes of chloroform:methanol (95:5, v/v) to remove lipids like cerebrosides.[5]

    • Elution of Sulfatides: Elute the sulfatide fraction with 10 volumes of chloroform:methanol (4:1, v/v) containing 2% aqueous ammonia and 50 mM ammonium acetate.[5] This solvent system will elute the acidic sulfolipids.

  • Fraction Collection and Analysis:

    • Collect the fractions during the sulfatide elution step.

    • Analyze the collected fractions for the presence of sulfatides using Thin-Layer Chromatography (TLC) (see below for a general method).

    • Pool the fractions containing the purified sulfatides.

  • Desalting and Storage:

    • Evaporate the solvent from the pooled sulfatide fractions.

    • To remove ammonium acetate salts, the residue can be redissolved in chloroform:methanol (2:1) and washed with water.

    • Dry the final sulfatide fraction under a stream of nitrogen and store at -20°C or lower.

Analysis by Thin-Layer Chromatography (TLC)

A general TLC method can be used to monitor the purification and assess the purity of the sulfatide fraction.

  • Stationary Phase: Silica gel 60 TLC plates.

  • Mobile Phase (Solvent System): A common solvent system for separating polar lipids is Chloroform:Methanol:Water (65:25:4, v/v/v).

  • Visualization: Staining with a reagent such as primuline (B81338) spray followed by visualization under UV light, or charring with a sulfuric acid solution and heating.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound from brain tissue.

Extraction_Workflow cluster_deae DEAE-Cellulose Purification start Start: Brain Tissue Sample homogenization Homogenization (Chloroform:Methanol 2:1) start->homogenization phase_separation Phase Separation (Addition of 0.9% NaCl) homogenization->phase_separation centrifugation Centrifugation (2000 x g, 10 min) phase_separation->centrifugation collect_lower Collect Lower (Chloroform) Phase (Total Lipid Extract) centrifugation->collect_lower waste_upper Discard Upper (Aqueous) Phase centrifugation->waste_upper dry_extract Dry Lipid Extract (Rotary Evaporation/Nitrogen Stream) collect_lower->dry_extract deae_column DEAE-Cellulose Column Chromatography dry_extract->deae_column load_sample Load Dried Lipid Extract dry_extract->load_sample elute_neutral Elute Neutral Lipids (Chloroform) load_sample->elute_neutral elute_cerebrosides Elute Cerebrosides (Chloroform:Methanol 95:5) elute_neutral->elute_cerebrosides waste_neutral Discard Neutral Lipid Fraction elute_neutral->waste_neutral elute_sulfatides Elute Sulfatides (Chloroform:Methanol 4:1 + NH4OAc/NH3) elute_cerebrosides->elute_sulfatides waste_cerebrosides Discard Cerebroside Fraction elute_cerebrosides->waste_cerebrosides collect_fractions Collect Sulfatide Fractions elute_sulfatides->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions pool_fractions Pool Positive Fractions analyze_fractions->pool_fractions desalt_dry Desalt and Dry (Purified Sulfatides) pool_fractions->desalt_dry end End: Purified this compound desalt_dry->end

Caption: Workflow for this compound extraction.

References

Application Notes: N-Nonadecanoyl-sulfatide as a Potential Biomarker for Demyelinating Diseases

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Demyelinating diseases, such as Multiple Sclerosis (MS), are characterized by the destruction of the myelin sheath, an insulating layer rich in lipids that is crucial for proper nerve impulse conduction.[1][2] Sulfatides (B1148509), a class of sulfated glycosphingolipids, are highly enriched in myelin and are essential for its maintenance and function.[3][4][5] Alterations in sulfatide metabolism and abundance have been linked to myelin deterioration, suggesting their potential as biomarkers for disease activity and progression.[3][4] This document focuses on N-Nonadecanoyl-sulfatide (C19:0), a specific very-long-chain fatty acid sulfatide isoform, and outlines its potential utility as a biomarker, along with protocols for its extraction and quantification from cerebrospinal fluid (CSF). While some studies show alterations in total sulfatide levels or other specific isoforms in MS, research into the specific role of this compound is an emerging area.[6][7]

Quantitative Data Summary

Alterations in the levels of various sulfatide isoforms in the cerebrospinal fluid (CSF) have been investigated in patients with multiple sclerosis. While data specifically isolating this compound (C19:0) is limited, studies on classes of sulfatides provide context for their potential as biomarkers. Some research indicates that while total sulfatide levels may not differ significantly across all MS phenotypes, the relative distribution of specific isoforms can change, potentially offering a more nuanced biomarker signature.[2] Conversely, other studies have found that levels of certain very-long-chain sulfatides are significantly increased in progressive MS compared to relapsing-remitting MS, suggesting a role in disease progression.[6][7]

Biological MatrixPatient CohortKey FindingStatistical SignificanceReference(s)
Cerebrospinal Fluid (CSF)Progressive MS (PMS) vs. Relapsing-Remitting MS (RRMS) & Healthy Donors (HD)Levels of total CSF sulfatide and certain long-chain isoforms (C24:1, C26:1) were significantly increased in PMS patients compared to RRMS patients.p = 0.044 (Total Sulfatide, PMS vs. RRMS)[6][7]
Cerebrospinal Fluid (CSF)RRMS vs. Progressive MS (PMS) vs. Healthy ControlsCSF total sulfatide concentrations and isoform distribution did not differ significantly across the study groups.Not significant[2]
Cerebrospinal Fluid (CSF)Multiple Sclerosis (MS) vs. ControlsElevated anti-sulfatide antibodies were significantly higher in MS patients compared to control groups.p < 0.025[8]

Note: The conflicting findings highlight the complexity of sulfatide metabolism in MS and the need for further research to validate specific isoforms like this compound as reliable biomarkers.

Experimental Protocols

Protocol 1: Lipid Extraction from Cerebrospinal Fluid (CSF)

This protocol describes a modified liquid-liquid extraction method for isolating lipids, including sulfatides, from human CSF samples for subsequent mass spectrometry analysis. The use of cooled solvents is recommended to improve extraction efficiency.[9][10]

Materials:

  • Human CSF samples, stored at -80°C

  • Chloroform (B151607) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (LC-MS Grade)

  • Internal Standard (IS) solution (e.g., C17:0 Sulfatide in an appropriate solvent)

  • 1.5 mL polypropylene (B1209903) or glass tubes

  • Centrifuge capable of 4°C operation

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Thawing: Thaw frozen CSF samples on ice.

  • Aliquoting: In a 1.5 mL tube, aliquot 100 µL of CSF.

  • Internal Standard Spiking: Add a known amount of the Internal Standard solution to the CSF sample to correct for extraction efficiency and instrument variability.

  • Solvent Addition: Add 375 µL of a pre-chilled chloroform:methanol (1:2, v/v) solution to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure monophasic mixing and protein precipitation.

  • Phase Separation: Add 125 µL of chloroform and 125 µL of water to induce phase separation. Vortex briefly (15 seconds) after each addition.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will result in a lower organic phase (containing lipids) and an upper aqueous phase.

  • Lipid Layer Collection: Carefully collect the lower organic phase using a glass syringe or pipette, avoiding the protein interface, and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 50-100 µL of an appropriate solvent for LC-MS analysis (e.g., Methanol:Toluene 9:1, v/v).[11]

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method outlines the analysis of sulfatide isoforms using a reverse-phase UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation & Columns:

  • UHPLC system (e.g., Waters Acquity, Agilent 1290)

  • C18 Reverse-Phase Column (e.g., Acquity HSS T3, 50 x 2.1 mm, 1.8 µm)[12]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water:Acetonitrile (50:50) with 0.1% Formic Acid[12]

  • Mobile Phase B: Isopropanol:Acetonitrile (80:20) with 0.1% Formic Acid[12]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 45-55°C

  • Gradient Elution:

    • Start at 50% B

    • Linear ramp to 100% B over 2 minutes

    • Hold at 100% B for 1 minute

    • Return to 50% B and re-equilibrate for 1.5 minutes

    • (Note: Gradient should be optimized for specific column and system)

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and the internal standard. For sulfatides, a common product ion is derived from the sulfate (B86663) headgroup at m/z 96.9 (HSO4-).

    • This compound (C19:0): Precursor Ion (m/z) → Product Ion (m/z 96.9)

    • Internal Standard (C17:0): Precursor Ion (m/z) → Product Ion (m/z 96.9)

  • Data Analysis: The peak area of the analyte (this compound) is normalized to the peak area of the internal standard. The resulting ratio is used for relative quantification between sample groups.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing CSF CSF Sample (100 µL) Spike Spike Internal Standard (e.g., C17:0 Sulfatide) CSF->Spike Extract Liquid-Liquid Extraction (Chloroform/Methanol) Spike->Extract Collect Collect Organic Phase Extract->Collect Dry Evaporate to Dryness Collect->Dry Recon Reconstitute in Solvent Dry->Recon Inject Inject into UHPLC-MS/MS Recon->Inject LC UHPLC Separation (C18 Reverse Phase) Inject->LC MS MS/MS Detection (Negative ESI, MRM Mode) LC->MS Integrate Peak Area Integration MS->Integrate Normalize Normalize to Internal Standard Integrate->Normalize Quantify Relative Quantification Normalize->Quantify Stats Statistical Analysis (Patient vs. Control) Quantify->Stats

Caption: Workflow for CSF sulfatide analysis by UHPLC-MS/MS.

logical_relationship Disease Demyelinating Disease (e.g., Multiple Sclerosis) Damage Myelin Sheath Injury & Destabilization Disease->Damage leads to Metabolism Altered Sulfatide Metabolism & Release Damage->Metabolism causes Change Change in CSF Levels of This compound Metabolism->Change results in Biomarker Potential Biomarker for Disease Activity/Phenotype Change->Biomarker serves as

References

Application Notes and Protocols for the Mass Spectrometry Analysis of N-Nonadecanoyl-sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonadecanoyl-sulfatide is a member of the sulfatide class of glycosphingolipids, characterized by a galactose sugar with a sulfate (B86663) group attached to a ceramide backbone. The ceramide portion of this specific sulfatide consists of a sphingoid base and a saturated 19-carbon fatty acid, nonadecanoic acid. Sulfatides (B1148509) are abundant in the myelin sheath of the nervous system and are implicated in various neurological and metabolic diseases. Accurate identification and quantification of specific sulfatide species like this compound are crucial for understanding their biological roles and for biomarker discovery. This document provides detailed application notes on the expected mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pattern of this compound

The analysis of this compound is typically performed in negative ion mode using electrospray ionization (ESI), as the sulfate group readily loses a proton to form a stable [M-H]⁻ precursor ion. Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that allows for its unambiguous identification.

The molecular formula for this compound (assuming a sphingosine (B13886) (d18:1) backbone) is C₄₃H₈₃NO₁₁S, with a molecular weight of approximately 822.18 g/mol .[1] The expected deprotonated molecule [M-H]⁻ would therefore have an m/z of approximately 821.2.

The fragmentation of sulfatides in negative ion mode is well-characterized and involves several key pathways:[2][3]

  • Sulfate Headgroup Fragmentation: A characteristic and often base peak in the MS/MS spectrum of sulfatides is the ion at m/z 96.9 , which corresponds to the bisulfate anion, [HSO₄]⁻.[4] This fragment is a diagnostic marker for the presence of a sulfate group.

  • Loss of the Galactose-Sulfate Moiety: Cleavage of the glycosidic bond can result in the loss of the entire sulfated galactose headgroup.

  • Ceramide Backbone Fragmentation: The precursor ion can fragment to yield ions representative of the ceramide backbone. This includes the neutral loss of the fatty acyl chain.

  • Charge-Remote Fragmentation (CRF) of the Fatty Acyl Chain: A key feature in the fragmentation of lipids with long alkyl chains is charge-remote fragmentation.[5][6] In this process, the charge on the sulfate group initiates fragmentation along the nonadecanoyl (C19:0) chain, leading to a series of neutral losses of alkanes. This results in a ladder of fragment ions separated by specific mass differences, which can be used to confirm the length and saturation of the fatty acid.

Predicted Fragmentation Pattern

Based on these principles, the theoretical fragmentation pattern of this compound (assuming a d18:1 sphingoid base) is outlined below.

Table 1: Predicted Key Fragment Ions for this compound in Negative Ion Mode

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Identity/Origin
~821.2 ([M-H]⁻)96.9Bisulfate anion ([HSO₄]⁻)
241.1Sulfated galactose
281.3Deprotonated nonadecanoic acid ([C₁₉H₃₇O₂]⁻)
522.3[M-H - Nonadecanoic acid]⁻
Series of ionsCharge-remote fragmentation of the C19:0 acyl chain

Note: The exact m/z values may vary slightly depending on the specific sphingoid base and the calibration of the mass spectrometer.

Signaling Pathway and Experimental Workflow

The analysis of this compound typically involves its extraction from a biological matrix, separation from other lipids by liquid chromatography, and subsequent detection and fragmentation by tandem mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Brain Tissue, Plasma) Homogenization Homogenization Sample->Homogenization LipidExtraction Lipid Extraction (e.g., Folch Method) Homogenization->LipidExtraction SPE Solid Phase Extraction (SPE) LipidExtraction->SPE Drydown Dry Down and Reconstitution SPE->Drydown LC Liquid Chromatography (LC) Separation Drydown->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 DataAcquisition Data Acquisition MS2->DataAcquisition PeakIntegration Peak Integration and Quantification DataAcquisition->PeakIntegration FragmentationAnalysis Fragmentation Pattern Analysis PeakIntegration->FragmentationAnalysis Identification Compound Identification FragmentationAnalysis->Identification

Figure 1. A generalized workflow for the analysis of this compound.

Experimental Protocols

The following protocols are compiled from established methods for the analysis of sulfatides by LC-MS/MS.[7][8]

I. Sample Preparation

A. Lipid Extraction from Biological Tissues (e.g., Brain)

  • Homogenization: Homogenize approximately 10-50 mg of tissue in a suitable volume of ice-cold phosphate-buffered saline (PBS).

  • Folch Extraction:

    • Add 20 volumes of chloroform (B151607):methanol (B129727) (2:1, v/v) to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging as before.

    • Collect the lower organic phase.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas at 30-40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-500 µL) of the initial mobile phase for LC-MS/MS analysis.

B. Solid Phase Extraction (SPE) for Sulfatide Enrichment (Optional but Recommended)

  • Column Conditioning: Condition a silica-based SPE cartridge with one column volume of methanol followed by one column volume of chloroform.

  • Sample Loading: Load the reconstituted lipid extract onto the SPE cartridge.

  • Washing: Wash the cartridge with one column volume of chloroform to elute neutral lipids.

  • Elution: Elute the sulfatide fraction with one column volume of acetone:methanol (9:1, v/v), followed by one column volume of methanol.

  • Drying and Reconstitution: Dry the eluted fraction under nitrogen and reconstitute in the initial mobile phase.

II. LC-MS/MS Analysis

A. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column is suitable for the separation of sulfatides (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

B. Mass Spectrometry Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Temperature: 350-450°C.

  • Cone Gas Flow: 50-100 L/hr.

  • Desolvation Gas Flow: 600-800 L/hr.

  • MS Method: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • MRM Transition: Monitor the transition from the precursor ion of this compound (~m/z 821.2) to the characteristic fragment ion at m/z 96.9.

    • Product Ion Scan: Acquire a full scan of the fragment ions produced from the precursor ion to confirm the fragmentation pattern.

  • Collision Energy: Optimize the collision energy to maximize the signal of the fragment ions of interest (typically in the range of 30-60 eV).

Data Presentation

Quantitative data for the fragmentation of this compound is not widely available in the literature. The following table presents a theoretical framework for reporting such data, which would be populated with experimental results. The relative abundance of fragments can vary depending on the instrument and collision energy.

Table 2: Theoretical Quantitative Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Relative Abundance (%)
~821.296.9(To be determined experimentally)
241.1(To be determined experimentally)
281.3(To be determined experimentally)
522.3(To be determined experimentally)
CRF Series(To be determined experimentally)

Conclusion

The mass spectrometric analysis of this compound provides a powerful tool for its identification and quantification in complex biological samples. The characteristic fragmentation pattern, dominated by the bisulfate anion at m/z 96.9 and charge-remote fragmentation of the fatty acyl chain, allows for confident structural elucidation. The detailed protocols provided herein offer a robust starting point for researchers to develop and validate their own methods for the analysis of this important lipid species.

fragmentation_pathway cluster_fragments Primary Fragment Ions cluster_crf Charge-Remote Fragmentation Precursor [this compound - H]⁻ (m/z ~821.2) HSO4 [HSO₄]⁻ (m/z 96.9) Precursor->HSO4 Sulfate Cleavage GalSulfate Sulfated Galactose (m/z 241.1) Precursor->GalSulfate Glycosidic Bond Cleavage FattyAcid [Nonadecanoic Acid - H]⁻ (m/z 281.3) Precursor->FattyAcid Amide Bond Cleavage CeramideFragment [M-H - C₁₉H₃₈O₂]⁻ (m/z ~522.3) Precursor->CeramideFragment Neutral Loss of Fatty Acid CRF_Start Fragmentation along C19:0 chain Precursor->CRF_Start Charge-Remote Mechanism CRF_Series Series of fragment ions (Sequential neutral losses) CRF_Start->CRF_Series

Figure 2. Fragmentation pathway of this compound.

References

Application Notes and Protocols for N-Nonadecanoyl-sulfatide in Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory autoimmune disease of the central nervous system (CNS) characterized by demyelination, axonal damage, and progressive neurological disability. While the exact etiology of MS remains elusive, it is understood to involve a complex interplay between genetic and environmental factors, leading to an aberrant immune response against myelin components. Sulfatides (B1148509), a class of sulfoglycolipids, are major constituents of the myelin sheath, comprising approximately 4-6% of its total lipid content.[1] Emerging evidence suggests that sulfatides are not merely structural components but also play crucial roles in immune regulation and the pathogenesis of MS.[2][3]

N-Nonadecanoyl-sulfatide (C19:0-sulfatide) is a specific isoform of sulfatide characterized by a 19-carbon fatty acid chain. While much of the research has focused on more abundant isoforms like C18 and C24, the unique properties and potential biological activities of odd-chain fatty acid-containing sulfatides like C19:0-sulfatide are of growing interest. This document provides detailed application notes and experimental protocols for investigating the role of this compound in the context of MS research, primarily utilizing the Experimental Autoimmune Encephalomyelitis (EAE) animal model.

Application Notes

Rationale for Investigating this compound in MS

While direct studies on this compound in MS are limited, the broader family of sulfatides has been shown to have significant immunomodulatory effects. It is hypothesized that C19:0-sulfatide may share these properties and could offer a novel therapeutic avenue. Key considerations include:

  • Immune Modulation: Sulfatides can be presented by the non-classical MHC molecule CD1d to activate Type II Natural Killer T (NKT) cells.[2][4] This activation can lead to the suppression of pro-inflammatory Type I NKT cells and dendritic cells, thereby ameliorating EAE.[2]

  • Direct T-Cell Suppression: Sulfatides have been shown to directly suppress the proliferation of activated CD4+ and CD8+ T cells.[2] This effect appears to be diminished in T cells from MS patients with more severe disease, suggesting a potential breakdown of this regulatory mechanism in MS progression.[3]

  • Myelin Maintenance: Sulfatides are essential for the structural integrity and maintenance of the myelin sheath and the underlying axon.[5][6] Their depletion, as seen in MS lesions, can contribute to demyelination and axonal degeneration.[7]

Potential Applications in MS Research
  • Therapeutic Efficacy Studies: C19:0-sulfatide can be administered to EAE models to assess its ability to prevent disease onset (prophylactic treatment) or to reduce the severity of existing disease (therapeutic treatment).

  • Mechanistic Studies: Investigating the effects of C19:0-sulfatide on different immune cell populations (T cells, B cells, NKT cells, microglia) both in vitro and in vivo.

  • Biomarker Discovery: While C19:0-sulfatide is not a naturally abundant isoform, its presence or the presence of antibodies against it in the cerebrospinal fluid (CSF) could be explored as a potential biomarker for specific MS subtypes or disease activity.

Data Presentation

Quantitative data from experiments utilizing this compound should be meticulously recorded and presented in a structured format to allow for clear interpretation and comparison.

Table 1: Example of EAE Clinical Score Data Presentation

Treatment GroupNMean Day of Onset (± SEM)Mean Peak Score (± SEM)Cumulative Disease Score (± SEM)
Vehicle Control1012.5 ± 0.83.2 ± 0.345.6 ± 5.1
C19-Sulfatide (10 µg)1015.1 ± 1.2*2.1 ± 0.2 28.3 ± 3.5
C19-Sulfatide (50 µg)1018.3 ± 1.5**1.5 ± 0.1 15.7 ± 2.8

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control.

Table 2: Example of Flow Cytometry Data from Splenocytes

Treatment Group% CD4+ T cells% CD8+ T cells% Type II NKT cells% Regulatory T cells (CD4+FoxP3+)
Naive55.2 ± 2.128.9 ± 1.50.5 ± 0.110.1 ± 0.7
EAE + Vehicle65.8 ± 3.235.4 ± 2.00.3 ± 0.055.2 ± 0.4
EAE + C19-Sulfatide58.1 ± 2.530.1 ± 1.81.2 ± 0.2 9.8 ± 0.6

*p < 0.05, **p < 0.01 compared to EAE + Vehicle.

Experimental Protocols

Protocol 1: Prophylactic Treatment of EAE in C57BL/6 Mice with this compound

This protocol outlines the induction of EAE and the prophylactic administration of C19:0-sulfatide.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • This compound (C19:0-sulfatide)

  • Vehicle (e.g., PBS containing 0.05% Tween 20)

  • Sterile syringes and needles

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • On Day 0, prepare a 1:1 emulsion of MOG35-55 (2 mg/mL in sterile PBS) and CFA (4 mg/mL M. tuberculosis).

    • Draw equal volumes of the MOG35-55 solution and CFA into two separate syringes connected by a luer lock.

    • Forcefully pass the mixture between the syringes until a stable, white emulsion is formed (a drop should not disperse in water).

  • EAE Induction:

    • Anesthetize the mice.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously into each of the two flanks (total of 200 µL per mouse).

    • Immediately after immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

    • On Day 2, administer a second dose of 200 ng of PTX i.p.

  • C19:0-Sulfatide Administration:

    • Prepare stock solutions of C19:0-sulfatide in the chosen vehicle.

    • Beginning on Day 0 (or Day 1), administer the desired dose of C19:0-sulfatide (e.g., 10 µg or 50 µg in 100 µL) or vehicle via i.p. or intravenous (i.v.) injection.

    • Continue administration daily or every other day until the end of the experiment (e.g., Day 28).

  • Clinical Scoring:

    • Beginning on Day 7, monitor the mice daily for clinical signs of EAE.

    • Use a standardized scoring system:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund state

    • Provide food and water on the cage floor for animals with a score of 2 or higher.

dot

EAE_Prophylactic_Workflow cluster_day0 Day 0 cluster_day2 Day 2 cluster_day7_28 Days 7-28 MOG_CFA Immunization with MOG35-55/CFA PTX1 Pertussis Toxin (Dose 1) Sulfatide_Admin1 C19-Sulfatide or Vehicle Admin. PTX2 Pertussis Toxin (Dose 2) Sulfatide_Admin1->PTX2 Daily_Admin Continued Sulfatide Admin. PTX2->Daily_Admin Scoring Daily Clinical Scoring Endpoint Endpoint Analysis Scoring->Endpoint

Caption: Prophylactic treatment workflow for EAE studies.

Protocol 2: Histological Analysis of Demyelination

This protocol uses Luxol Fast Blue (LFB) staining to visualize myelin in spinal cord sections.

Materials:

  • Paraffin-embedded spinal cord sections (5-10 µm)

  • Luxol Fast Blue solution (0.1% in 95% ethanol (B145695) with 0.05% acetic acid)

  • 0.05% Lithium carbonate solution

  • 70% Ethanol

  • Cresyl Violet solution (optional, for counterstaining)

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water.

  • Luxol Fast Blue Staining:

    • Incubate slides in LFB solution at 56-60°C for 4-6 hours or overnight.

    • Rinse off excess stain with 95% ethanol, followed by distilled water.

  • Differentiation:

    • Briefly dip slides in 0.05% lithium carbonate solution (10-20 seconds).

    • Immediately transfer to 70% ethanol (20-30 seconds).

    • Rinse in distilled water.

    • Check for differentiation under a microscope: gray matter should be colorless, and white matter should be blue. Repeat differentiation if necessary.

  • Counterstaining (Optional):

    • Stain with Cresyl Violet solution for 30-60 seconds.

    • Rinse in distilled water.

    • Differentiate in 95% ethanol.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 95% (2 minutes), 100% (2 changes, 3 minutes each).

    • Clear in xylene (2 changes, 5 minutes each).

    • Coverslip with a permanent mounting medium.

Image Analysis: Quantify the area of demyelination relative to the total white matter area in spinal cord cross-sections using image analysis software (e.g., ImageJ).

dot

Histology_Workflow Start Paraffin Section Deparaffinize Deparaffinize & Rehydrate Start->Deparaffinize LFB_Stain Luxol Fast Blue Staining (60°C) Deparaffinize->LFB_Stain Differentiate Differentiate in Li2CO3 & EtOH LFB_Stain->Differentiate Counterstain Counterstain (Cresyl Violet) Differentiate->Counterstain Dehydrate Dehydrate & Clear Counterstain->Dehydrate Mount Mount & Coverslip Dehydrate->Mount Analyze Image Analysis (Quantify Demyelination) Mount->Analyze

Caption: Workflow for histological analysis of demyelination.

Protocol 3: Flow Cytometric Analysis of Splenic Immune Cells

This protocol details the preparation and analysis of splenocytes to assess the systemic immune response.

Materials:

  • Spleens from euthanized mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies (e.g., anti-CD4, anti-CD8, anti-CD1d, anti-TCRβ, anti-FoxP3)

  • Flow cytometer

Procedure:

  • Splenocyte Preparation:

    • Aseptically harvest spleens and place them in cold RPMI-1640.

    • Mechanically dissociate the spleens by mashing them through a 70 µm cell strainer using the plunger of a syringe.

    • Wash the strainer with RPMI-1640 to collect the cell suspension.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • RBC Lysis:

    • Resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer and incubate for 2-3 minutes at room temperature.

    • Add 10 mL of RPMI-1640 to stop the lysis and centrifuge as before.

    • Wash the cell pellet once with FACS buffer.

  • Cell Counting and Staining:

    • Resuspend the cells in FACS buffer and count them using a hemocytometer or automated cell counter.

    • Aliquot approximately 1x10^6 cells per tube.

    • Add the antibody cocktail for surface markers and incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (for FoxP3):

    • If staining for intracellular markers like FoxP3, use a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • After permeabilization, add the anti-FoxP3 antibody and incubate as per the kit's protocol.

    • Wash the cells as directed.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

dot

Signaling_Pathway cluster_suppression Suppressive Effects C19_Sulfatide C19-Sulfatide APC Antigen Presenting Cell (e.g., Dendritic Cell) C19_Sulfatide->APC CD1d CD1d APC->CD1d presentation TypeII_NKT Type II NKT Cell CD1d->TypeII_NKT activation TypeI_NKT Type I NKT Cell TypeII_NKT->TypeI_NKT inhibits DC_Suppression Dendritic Cell Maturation/Function TypeII_NKT->DC_Suppression inhibits T_Cell Auto-reactive T Cell TypeI_NKT->T_Cell activates DC_Suppression->T_Cell activates EAE_Progression EAE Progression (Inflammation, Demyelination) T_Cell->EAE_Progression

Caption: Hypothesized signaling pathway of C19-Sulfatide.

Disclaimer

The protocols and application notes provided herein are intended as a guide for research purposes only. The specific biological effects of this compound in the context of multiple sclerosis and EAE are still under investigation. Researchers should optimize these protocols based on their specific experimental conditions and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols: N-Nonadecanoyl-sulfatide in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509) are a class of sulfated glycosphingolipids highly enriched in the myelin sheath of the nervous system.[1][2][3] They play crucial roles in maintaining myelin integrity, regulating oligodendrocyte differentiation, and facilitating proper axo-glial interactions.[1][2][4] Alterations in sulfatide metabolism and homeostasis have been increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3][5] N-Nonadecanoyl-sulfatide (C19:0), a synthetic sulfatide with an odd-numbered fatty acyl chain, is not typically found in endogenous systems, making it an invaluable tool as an internal standard for the accurate quantification of native sulfatide species in complex biological samples.[6] These notes provide an overview of the role of endogenous sulfatides in disease models and detail the primary application of this compound in their quantitative analysis.

Application Note 1: Dysregulation of Endogenous Sulfatide Levels in Neurodegenerative Diseases

Significant alterations in the brain and cerebrospinal fluid (CSF) levels of various sulfatide species are a recognized feature in several neurodegenerative disorders. These changes suggest that sulfatide metabolism is a potential target for both biomarker development and therapeutic intervention.

Alzheimer's Disease (AD)

A substantial and specific depletion of sulfatides is observed even in the earliest clinically recognizable stages of Alzheimer's disease.[5][7] This depletion is linked to the metabolism of apolipoprotein E (ApoE), a major genetic risk factor for AD, and may precede the formation of classical neuropathological hallmarks.[5][7][8] Studies have shown that the amyloid precursor protein (APP) intracellular domain (AICD) can decrease the expression of cerebroside sulfotransferase (CST), the enzyme responsible for sulfatide synthesis.[9] Conversely, sulfatide supplementation has been shown to reduce the generation of amyloid-beta (Aβ) by affecting β-secretase (BACE1) and γ-secretase activity.[9]

Multiple Sclerosis (MS)

In multiple sclerosis, an autoimmune disease characterized by demyelination, the role of sulfatide is complex.[10] While some reports indicate sulfatide depletion in normal-appearing white matter,[11] others show that sulfatide concentrations are higher in the serum and CSF of patients with progressive MS compared to those with the relapsing-remitting form.[10] It is proposed that in a healthy state, sulfatide acts as an endogenous immunomodulator by suppressing T-cell proliferation.[10][12] In progressive MS, however, T-cells may escape this suppressive effect, contributing to chronic inflammation.[10][12]

Parkinson's Disease (PD)

Research in primate models of Parkinson's disease has revealed region-specific changes in sulfatide composition.[13][14][15] Specifically, a depletion of long-chain hydroxylated sulfatides and an elevation of long-chain non-hydroxylated sulfatides have been observed in motor-related brain regions.[13][14] This dysregulation suggests a link between sulfatide metabolism, oxidative stress, and myelin damage in the pathology of PD.[13][14][15]

Quantitative Data Summary

The following tables summarize key quantitative findings regarding sulfatide levels in different neurodegenerative disease models.

Table 1: Sulfatide Levels in Preclinical Alzheimer's Disease Brain Tissue Data extracted from shotgun lipidomics analysis of postmortem brain tissue.[7]

AnalyteControl (nmol/mg protein)Preclinical AD (nmol/mg protein)Percent Changep-value
Total Sulfatide6.79 ± 1.684.39 ± 1.26-35%< 0.01
N-24:0 Sulfatide1.19 ± 0.190.71 ± 0.21-40%< 0.005

Table 2: Sulfatide Changes in Other Neurodegenerative Disease Models

Disease ModelFindingRegion/SampleReference
Early Stage ADUp to 90% depletionCerebral Gray Matter[5]
Early Stage AD~50% depletionCerebral White Matter[5]
CST+/- Mouse Model~30% decrease in total sulfatidesCerebrum[8]
MPTP Primate Model (PD)Depletion of hydroxylated sulfatidesGlobus Pallidus, Substantia Nigra[13][14]
MPTP Primate Model (PD)Elevation of non-hydroxylated sulfatidesGlobus Pallidus, Substantia Nigra[13][14]
Progressive MSHigher sulfatide concentration vs. RRMSSerum and CSF[10]

Application Note 2: this compound (C19:0) as an Internal Standard

Accurate quantification of lipids by mass spectrometry requires the use of an internal standard (IS). The IS is a compound structurally similar to the analyte but with a distinct mass, which is added to a sample in a known quantity before processing. It helps to correct for variability during sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., ionization efficiency).

This compound (C19:0) is an ideal internal standard for sulfatide analysis because its 19-carbon fatty acyl chain is not naturally abundant in mammalian systems, where even-numbered chains (C16, C18, C24, etc.) are predominant. This mass difference allows it to be easily distinguished from endogenous sulfatide species in the mass spectrometer, ensuring that its signal does not interfere with the analytes of interest. Its chemical properties are otherwise nearly identical to endogenous sulfatides, ensuring it behaves similarly during extraction and ionization.[6]

Experimental Protocols

Protocol 1: Quantification of Sulfatides in Brain Tissue and CSF by UPLC-MS/MS

This protocol provides a method for the extraction and quantification of sulfatide species from biological samples, using this compound (C19:0) as an internal standard.

Materials:

  • Brain tissue or CSF samples

  • This compound (C19:0) internal standard solution (e.g., 1 µg/mL in methanol)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Phosphate Buffered Saline (PBS)

  • Homogenizer

  • Centrifuge (capable of 3000 x g and 4°C)

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • UPLC-MS/MS system

Procedure:

Part A: Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)

  • Sample Collection: Thaw frozen brain tissue or CSF samples on ice.

  • Homogenization (Brain Tissue): Weigh approximately 50 mg of brain tissue. Add 1 mL of ice-cold PBS and homogenize thoroughly.

  • Internal Standard Spiking: To a glass centrifuge tube, add 100 µL of brain homogenate or CSF. Add a known amount of this compound (C19:0) internal standard (e.g., 10 µL of a 1 µg/mL solution).

  • Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the tube. Vortex vigorously for 1 minute to ensure monophasic mixing.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Add 1.25 mL of deionized water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein disk, and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for UPLC-MS/MS analysis (e.g., methanol:chloroform 9:1, v/v).

Part B: UPLC-MS/MS Analysis

  • Chromatographic Separation: Inject the reconstituted sample onto a suitable UPLC column (e.g., a C18 column). Use a gradient elution program with mobile phases appropriate for lipid separation (e.g., Mobile Phase A: Acetonitrile/Water with formic acid and ammonium (B1175870) formate; Mobile Phase B: Isopropanol/Acetonitrile with formic acid and ammonium formate).

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • MRM Method: Develop a Multiple Reaction Monitoring (MRM) method to detect the precursor-to-product ion transitions specific for each endogenous sulfatide species of interest and for the C19:0 internal standard.

  • Quantification: Create a calibration curve using standards of known sulfatide concentrations. Calculate the concentration of each endogenous sulfatide species by comparing the ratio of its peak area to the peak area of the C19:0 internal standard against the calibration curve.

Visualizations: Signaling Pathways and Workflows

Sulfatide Metabolism

The synthesis of sulfatide is a two-step process occurring in the endoplasmic reticulum and Golgi apparatus, while its degradation occurs in the lysosome.

G cluster_degradation Degradation Pathway Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer UDP-galactose Sulfatide Sulfatide GalCer->Sulfatide PAPS Lysosome Lysosome Sulfatide->Lysosome Lysosome->GalCer CGT CGT (Ceramide galactosyltransferase) CGT->Ceramide CST CST (Cerebroside sulfotransferase) CST->GalCer ARSA ARSA (Arylsulfatase A) ARSA->Lysosome

Caption: De novo synthesis and degradation pathway of sulfatide.

Role of Sulfatide in Alzheimer's Disease Pathogenesis

Sulfatide levels are bidirectionally linked with APP processing and Aβ generation, and its transport is mediated by ApoE.

G cluster_APP APP Processing Cascade cluster_Sulfatide Sulfatide Homeostasis APP APP Processing (β- & γ-secretase) AICD AICD APP->AICD Abeta Aβ Generation APP->Abeta Increases CST CST Expression AICD->CST Decreases Sulfatide Sulfatide Levels CST->Sulfatide Regulates Synthesis Sulfatide->APP Decreases Processing ApoE ApoE-lipoproteins Neuron Neuron/Glia ApoE->Neuron Transport & Metabolism Myelin Myelin Sheath Myelin->ApoE Sulfatide Acquisition

Caption: Bidirectional link between sulfatide and APP processing in AD.

Experimental Workflow for Sulfatide Analysis

This diagram outlines the major steps from sample collection to data analysis for quantifying sulfatides.

G Sample 1. Sample Collection (Brain Tissue / CSF) Spike 2. Spiking with Internal Standard (C19:0 Sulfatide) Sample->Spike Extract 3. Lipid Extraction (Bligh-Dyer / BUME) Spike->Extract Dry 4. Solvent Evaporation (Under Nitrogen) Extract->Dry Recon 5. Reconstitution Dry->Recon Analysis 6. UPLC-MS/MS Analysis (MRM Mode) Recon->Analysis Data 7. Data Processing (Quantification vs. IS) Analysis->Data

References

Application Notes and Protocols for In Vitro Assays Using Synthetic N-Nonadecanoyl-sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of glycosphingolipids predominantly found in the myelin sheath of the nervous system.[1][2][3] Beyond their structural role, sulfatides have emerged as important immunomodulatory molecules. They are recognized as endogenous ligands for the CD1d protein, a non-classical MHC class I-like molecule that presents lipid antigens to Natural Killer T (NKT) cells.[3][4][5] Specifically, sulfatides are known to activate type II NKT cells, a subset of NKT cells with a diverse T-cell receptor (TCR) repertoire.[1][3] This interaction has been implicated in the regulation of autoimmune diseases, tumor immunity, and inflammatory responses.[1][3][4]

Synthetic sulfatides, such as N-Nonadecanoyl-sulfatide (C19:0), offer a homogenous and well-defined tool for studying these immunological pathways, overcoming the heterogeneity of natural sulfatide preparations. The acyl chain length and saturation of sulfatides are critical determinants of their biological activity, influencing their binding to CD1d and subsequent NKT cell activation.[3] While direct studies on the C19:0 isoform are not extensively documented, research on closely related synthetic isoforms provides a strong framework for its application in in vitro assays. These notes provide detailed protocols for utilizing synthetic this compound in key immunological assays.

Key Applications

  • Activation of Type II NKT Cells: Studying the specific activation of type II NKT cells and their subsequent cytokine production (e.g., IFN-γ, IL-4).

  • CD1d Binding Assays: Investigating the binding affinity and kinetics of this compound to soluble or cell-surface CD1d molecules.

  • Modulation of Dendritic Cell Function: Assessing the influence of this compound on dendritic cell (DC) maturation and cytokine secretion.

  • Inhibition of Type I NKT Cell Activity: Exploring the regulatory role of sulfatide-activated type II NKT cells on the function of type I NKT cells.

  • Anti-inflammatory and Pro-inflammatory Signaling: Elucidating the signaling pathways affected by this compound in various immune cells, including microglia and astrocytes.[2]

Data Presentation

Table 1: Comparative Biological Activity of Sulfatide Isoforms
Sulfatide IsoformAcyl ChainKey In Vitro EffectsReference Cell TypesEffective Concentration Range (µg/mL)
C16:0PalmitoylActivation of type II NKT cells; Decreased TNF-α, IL-6, and IL-8 production in adipocytes.Murine NKT hybridomas, Human adipocytes10-50
C18:1OleoylReduced stimulatory capacity compared to C24:1.Murine NKT hybridomas1-100
C24:0LignoceroylActivation of type II NKT cells; Reduced stimulatory capacity compared to C24:1.Murine NKT hybridomas1-100
C24:1NervonoylPotent activation of type II NKT cells.Murine NKT hybridomas1-100
Lyso-sulfatideNo acyl chainMost potent isoform for type II NKT cell activation.Murine NKT hybridomas0.1-10

Note: Data for this compound (C19:0) is not available in the cited literature. Its activity is predicted to be within the range of other long-chain saturated isoforms.

Experimental Protocols

Protocol 1: In Vitro Loading of CD1d Molecules with this compound

This protocol describes the method for loading soluble recombinant CD1d molecules with synthetic sulfatide, a prerequisite for many subsequent functional assays.

Materials:

  • Soluble recombinant mouse or human CD1d protein

  • Synthetic this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Centrifugal concentrators with a 10 kDa molecular weight cut-off

  • Isoelectric focusing (IEF) gel electrophoresis system (for validation)

Procedure:

  • Preparation of Sulfatide Stock Solution: Dissolve synthetic this compound in DMSO to a stock concentration of 1-5 mg/mL.

  • Incubation for Loading:

    • In a microcentrifuge tube, mix 9 µg of soluble CD1d protein with 4 µg of the this compound stock solution.

    • Incubate the mixture at 37°C for 6 hours to facilitate the loading of the sulfatide onto the CD1d molecule.

  • Removal of Unbound Sulfatide:

    • Wash the mixture with 500 µL of PBS.

    • Concentrate the sample using a 10 kDa cut-off centrifugal concentrator to remove unbound sulfatide and DMSO.

  • Validation of Loading (Optional):

    • Adjust the final volume of the concentrated, loaded CD1d.

    • Subject an equal amount of loaded and unloaded CD1d protein to IEF gel electrophoresis to monitor the shift in isoelectric point, which confirms successful loading.

Protocol 2: NKT Cell Activation Assay

This protocol details the stimulation of a type II NKT cell hybridoma with sulfatide presented by antigen-presenting cells (APCs).

Materials:

  • Type II NKT cell hybridoma (e.g., XV19)

  • Antigen-Presenting Cells (APCs): Splenocytes, JawsII dendritic cells, or RMA-S cells.

  • Synthetic this compound

  • Complete RPMI medium

  • 96-well flat-bottom culture plates

  • ELISA kit for detecting cytokine of interest (e.g., IL-2, IFN-γ)

  • CO2 incubator at 37°C

Procedure:

  • Preparation of APCs:

    • Plate APCs in a 96-well plate at a density of 5 x 10³ to 50 x 10³ cells per well, depending on the cell type.

  • Sulfatide Loading of APCs:

    • Add graded concentrations of this compound (e.g., 1, 10, 50 µg/mL) to the wells containing APCs.

    • Incubate for 4-5 hours at 37°C in a CO2 incubator.

    • Wash the APCs twice with supplemented RPMI medium to remove excess sulfatide.

  • Co-culture with NKT Cells:

    • Add the type II NKT cell hybridoma to the wells at a density of 40 x 10³ cells per well.

    • Incubate the co-culture for 16-24 hours at 37°C.

  • Assessment of NKT Cell Activation:

    • After incubation, harvest the cell culture supernatants.

    • Measure the concentration of the secreted cytokine (e.g., IL-2) using a specific ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway of Sulfatide-Mediated NKT Cell Activation

Sulfatide_Activation_Pathway Sulfatide This compound APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Sulfatide->APC Uptake CD1d CD1d APC->CD1d Loading onto Complex CD1d-Sulfatide Complex CD1d->Complex NKT_Cell Type II NKT Cell Complex->NKT_Cell Presentation to TCR TCR NKT_Cell->TCR Recognition by Activation NKT Cell Activation TCR->Activation Cytokines Cytokine Release (e.g., IFN-γ, IL-4) Activation->Cytokines Downstream Downstream Immunomodulation Cytokines->Downstream

Caption: Sulfatide is presented by CD1d on APCs to activate Type II NKT cells.

Experimental Workflow for NKT Cell Activation Assay

NKT_Activation_Workflow start Start prep_apc Plate Antigen Presenting Cells (APCs) start->prep_apc add_sulfatide Add this compound to APCs prep_apc->add_sulfatide incubate_load Incubate (4-5h, 37°C) for CD1d Loading add_sulfatide->incubate_load wash_apc Wash APCs to Remove Unbound Sulfatide incubate_load->wash_apc add_nkt Add Type II NKT Cells wash_apc->add_nkt co_culture Co-culture (16-24h, 37°C) add_nkt->co_culture harvest Harvest Supernatants co_culture->harvest elisa Measure Cytokine Levels (ELISA) harvest->elisa end End elisa->end

Caption: Workflow for assessing NKT cell activation by sulfatide-pulsed APCs.

Logical Relationship of Sulfatide Structure and Activity

Sulfatide_Structure_Activity Sulfatide Sulfatide Structure Acyl_Chain Acyl Chain (e.g., N-Nonadecanoyl) Sulfatide->Acyl_Chain Sphingosine Sphingosine Base Sulfatide->Sphingosine Galactose Sulfated Galactose Headgroup Sulfatide->Galactose CD1d_Binding CD1d Binding Affinity Acyl_Chain->CD1d_Binding Influences Sphingosine->CD1d_Binding Anchors in NKT_Activation NKT Cell Activation Potency Galactose->NKT_Activation Recognized by TCR CD1d_Binding->NKT_Activation Determines

Caption: Key structural components of sulfatide and their role in biological activity.

References

Application Notes and Protocols for N-Nonadecanoyl-sulfatide in Axon-Myelin Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonadecanoyl-sulfatide (C19:0 sulfatide) is a specific isoform of sulfatide, a class of sulfated glycosphingolipids highly enriched in the myelin sheath of the central and peripheral nervous systems.[1][2] Sulfatides (B1148509) are critical for the proper function and maintenance of myelin, playing a key role in the intricate interactions between axons and myelinating glial cells (oligodendrocytes in the CNS and Schwann cells in the PNS).[3][4][5] Their involvement in the formation and stability of paranodal junctions, the clustering of essential ion channels, and the modulation of axonal growth makes them a focal point of research in neuroscience and neurodegenerative diseases.[6][7]

These application notes provide a comprehensive overview of the use of this compound for studying axon-myelin interactions, including its role in signaling pathways and its effects on neuronal outgrowth. Detailed protocols for relevant in vitro assays are also provided to facilitate the practical application of this lipid in a research setting.

The Role of Sulfatides in Axon-Myelin Interaction

Sulfatides are integral components of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[3][8] Within these rafts, sulfatides interact with and stabilize key proteins involved in axon-myelin adhesion and signaling, such as Myelin-Associated Glycoprotein (B1211001) (MAG) and Neurofascin-155 (NF155).[1][9][10]

  • Stabilization of Paranodal Junctions: The paranodal loops of the myelin sheath form septate-like junctions with the axonal membrane, which are crucial for the proper segregation of ion channels at the nodes of Ranvier.[6] Sulfatides, through their interaction with NF155 on the glial side, are essential for the integrity of these junctions.[9][10] The loss of sulfatide leads to the disorganization of the paranodal axo-glial junction and subsequent axonal degeneration.[5]

  • Modulation of Axon Outgrowth: Sulfatides have been identified as potent inhibitors of axon outgrowth.[11][12] This inhibitory function is thought to contribute to the limited regenerative capacity of the adult CNS after injury. Studying the interaction of this compound with developing or regenerating neurons can provide insights into the molecular mechanisms that restrict axonal growth.

  • Interaction with Myelin-Associated Glycoprotein (MAG): MAG, a transmembrane protein on the periaxonal myelin membrane, interacts with receptors on the neuronal surface to regulate axon growth and myelin stability.[1][13] Both MAG and its neuronal receptors are localized within lipid rafts, and sulfatides are thought to facilitate this interaction, thereby influencing downstream signaling events.[1][8]

Data Presentation

The following tables summarize quantitative data from studies on mice deficient in cerebroside sulfotransferase (CST), the enzyme responsible for sulfatide synthesis. These data highlight the critical role of sulfatide in myelin composition and axonal integrity.

Table 1: Myelin Protein and Lipid Composition in CST Knockout (CST-/-) Mice

ComponentWild-Type (WT)CST-/-Percentage ChangeReference
Myelin Basic Protein (MBP)Normalized to 100%~67%-33%[10]
Proteolipid Protein (PLP)Normalized to 100%~67%-33%[10]
Myelin Lipids (Total)Normalized to 100%~67%-33%[10]
Neurofascin 155 (NF155)HighDramatically ReducedSignificant Reduction[10]
Myelin-Associated Glycoprotein (MAG)HighDramatically ReducedSignificant Reduction[10]

Table 2: Axonal Pathology in Aged Sulfatide-Null Mice

ParameterWild-Type (WT)Sulfatide-Nullp-valueReference
Redundant Myelin SheathsLow PrevalenceSignificantly Increased< 0.05[5]
Uncompacted Myelin SheathsLow PrevalenceSignificantly Increased< 0.05[5]
Degenerating Myelin SheathsLow PrevalenceSignificantly Increased< 0.05[5]
Altered Axonal CaliberNormalSignificantly Altered< 0.05[5]
Altered Axonal CircularityNormalSignificantly Altered< 0.05[5]

Experimental Protocols

Protocol 1: Neurite Outgrowth Inhibition Assay using this compound

This protocol is adapted from established neurite outgrowth assays and is designed to assess the inhibitory effect of this compound on cultured neurons.[11][14][15][16]

Materials:

  • This compound

  • Primary neurons (e.g., dorsal root ganglion neurons, cortical neurons)

  • Cell culture plates or glass coverslips

  • Poly-D-lysine or Poly-L-ornithine

  • Laminin (B1169045)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine)

  • Solvent for sulfatide (e.g., DMSO or ethanol)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope with image analysis software

Procedure:

  • Coating of Culture Surface:

    • Coat cell culture plates or coverslips with Poly-D-lysine (10 µg/mL in sterile water) for 1 hour at 37°C.

    • Wash three times with sterile water and allow to dry.

    • Coat with laminin (10 µg/mL in PBS) for at least 2 hours at 37°C.

  • Preparation of this compound Substrate:

    • Dissolve this compound in a suitable solvent to create a stock solution.

    • Further dilute the stock solution in culture medium to the desired final concentrations.

    • Apply the sulfatide solution to the laminin-coated surface and incubate for 1 hour at 37°C to allow the lipid to adsorb. As a control, apply the solvent-containing medium without sulfatide.

  • Neuronal Cell Culture:

    • Isolate and culture primary neurons according to standard protocols.

    • Plate the neurons onto the prepared sulfatide-coated and control surfaces at a low density to allow for clear visualization of individual neurites.

    • Incubate the cells for 24-48 hours to allow for neurite extension.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using mounting medium with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

    • Compare the neurite outgrowth on sulfatide-coated surfaces to the control surfaces.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AxonMyelinInteraction cluster_axon Axon cluster_myelin Myelin Sheath (Oligodendrocyte/Schwann Cell) cluster_junction Paranodal Junction Axon_Membrane Axonal Membrane Caspr Caspr Contactin Contactin Caspr->Contactin NaV_Channels NaV Channels (at Node of Ranvier) Myelin_Membrane Myelin Membrane NF155 Neurofascin-155 (NF155) NF155->Caspr MAG Myelin-Associated Glycoprotein (MAG) Sulfatide N-Nonadecanoyl- sulfatide Sulfatide->NF155 stabilizes in lipid raft Sulfatide->MAG stabilizes in lipid raft Junction_Complex Axo-Glial Junction NeuriteOutgrowthAssayWorkflow A 1. Coat Culture Surface (Poly-D-lysine, Laminin) B 2. Prepare Substrate (this compound vs. Control) A->B C 3. Plate Primary Neurons B->C D 4. Incubate (24-48h) for Neurite Growth C->D E 5. Fix and Stain (β-III Tubulin, DAPI) D->E F 6. Image Acquisition (Fluorescence Microscopy) E->F G 7. Quantify Neurite Outgrowth (Length and Branching) F->G LipidRaftSignaling cluster_myelin Myelin Membrane (Lipid Raft) cluster_axon Axonal Membrane (Lipid Raft) Sulfatide This compound MAG MAG Sulfatide->MAG co-localization NF155 NF155 Sulfatide->NF155 co-localization Neuronal_Receptors Neuronal Receptors (e.g., Gangliosides, NgR) MAG->Neuronal_Receptors binds to Axonal_Signaling_Complex Axonal Signaling Complex Neuronal_Receptors->Axonal_Signaling_Complex activates Inhibition Inhibition of Axon Outgrowth Axonal_Signaling_Complex->Inhibition leads to

References

Troubleshooting & Optimization

Technical Support Center: C19:0 Sulfatide Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of C19:0 sulfatide and other related sulfated glycosphingolipids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of C19:0 sulfatide, presented in a question-and-answer format.

Issue 1: Poor or No Signal for C19:0 Sulfatide

  • Question: I am not observing any signal, or the signal for my C19:0 sulfatide standard/analyte is very weak. What are the potential causes and solutions?

  • Answer: A weak or absent signal can stem from several factors related to both the LC and MS parameters. Here is a systematic approach to troubleshoot this issue:

    • Ionization Mode: Sulfatides (B1148509) are acidic lipids and ionize most efficiently in negative ion mode.

      • Recommendation: Ensure your mass spectrometer is operating in negative electrospray ionization (ESI) mode.[1][2] The deprotonated molecule [M-H]⁻ is the primary precursor ion.[1]

    • Mass Spectrometer Parameters: Incorrect MS settings can lead to poor ion transmission and detection.

      • Recommendation: Infuse a C19:0 sulfatide standard solution to optimize key parameters such as capillary voltage, source temperature, and gas flows.[3][4] For tandem MS, confirm you are monitoring the correct precursor and product ions. A common and strong fragment for sulfatides is the sulfate (B86663) head group at m/z 96.9.[1]

    • Sample Preparation: Issues during extraction can lead to low recovery of C19:0 sulfatide.

      • Recommendation: Employ a validated lipid extraction method, such as a modified Folch or Bligh-Dyer extraction. Ensure complete phase separation and avoid aspirating the desired lipid-containing layer.

    • Liquid Chromatography: The analyte may not be eluting properly from the column.

      • Recommendation: Verify the mobile phase composition and gradient program. For reversed-phase chromatography, ensure sufficient organic solvent in the gradient to elute the hydrophobic C19:0 sulfatide. Check for column clogging or degradation.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for C19:0 sulfatide is shifting between injections. What could be causing this?

  • Answer: Retention time instability can compromise peak identification and integration. Common causes include:

    • Column Equilibration: Inadequate equilibration between gradient runs is a frequent cause of retention time shifts.

      • Recommendation: Ensure the column is equilibrated with the initial mobile phase for a sufficient duration (typically 5-10 column volumes).[5]

    • Mobile Phase Issues: Changes in mobile phase composition can significantly affect retention.

      • Recommendation: Prepare fresh mobile phases daily and ensure they are well-mixed. Check for any precipitation, which could indicate a problem with buffer solubility in the organic solvent.

    • LC System Leaks or Pump Malfunctions: Inconsistent flow rates due to leaks or pump issues will lead to variable retention times.

      • Recommendation: Inspect the LC system for any visible leaks. Monitor the system pressure; fluctuations can indicate pump problems.[6]

    • Column Temperature: Fluctuations in column temperature can cause retention time drift.

      • Recommendation: Use a column oven to maintain a stable temperature throughout the analytical run.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)

  • Question: My C19:0 sulfatide peak is tailing or broad. How can I improve the peak shape?

  • Answer: Poor peak shape can affect the accuracy of quantification. The following factors can contribute to this issue:

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Recommendation: Reduce the injection volume or dilute the sample.[7]

    • Secondary Interactions: Interactions between the analyte and active sites on the column can cause peak tailing.

      • Recommendation: Ensure the mobile phase pH is appropriate for the analyte. Add a small amount of a weak acid or base to the mobile phase to minimize secondary interactions.

    • Column Contamination or Degradation: A contaminated or old column can result in poor peak shapes.

      • Recommendation: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[5]

    • Extra-Column Volume: Excessive tubing length or dead volume in the system can lead to peak broadening.

      • Recommendation: Minimize the length and internal diameter of tubing between the injector, column, and detector.[7]

Issue 4: High Background Noise or Contamination

  • Question: I am observing high background noise or interfering peaks in my chromatogram. What are the likely sources and how can I eliminate them?

  • Answer: High background can obscure the analyte peak and interfere with quantification. Potential sources include:

    • Solvent and Reagent Purity: Impurities in solvents, buffers, or sample preparation reagents can introduce significant background.

      • Recommendation: Use LC-MS grade solvents and high-purity reagents. Prepare fresh mobile phases and extraction solutions regularly.[5]

    • Sample Matrix Effects: Co-eluting compounds from the sample matrix can cause ion suppression or enhancement, and also contribute to background noise.[8]

      • Recommendation: Improve sample clean-up procedures. Consider solid-phase extraction (SPE) to remove interfering substances. Adjusting the chromatographic gradient to better separate the analyte from matrix components can also be effective.

    • System Contamination: Carryover from previous injections or contamination of the LC-MS system can be a source of background noise.

      • Recommendation: Implement a rigorous wash protocol for the autosampler injection needle and port. Inject blank samples between analytical runs to check for carryover.[6]

Frequently Asked Questions (FAQs)

1. What is the optimal ionization mode for C19:0 sulfatide analysis?

For the analysis of sulfatides, including C19:0, negative electrospray ionization (ESI) is the preferred mode.[1][2] This is because the sulfate group is readily deprotonated, forming a stable [M-H]⁻ ion, which provides high sensitivity.

2. What are the expected precursor and product ions for C19:0 sulfatide in MS/MS analysis?

In negative ion mode, the precursor ion for C19:0 sulfatide will be its deprotonated molecule [M-H]⁻. Upon collision-induced dissociation (CID), a characteristic and abundant product ion is observed at m/z 96.9, which corresponds to the sulfate head group ([SO4H]⁻).[1] Other fragments providing structural information on the fatty acid and long-chain base can also be observed.[9][10]

3. Which type of LC column is most suitable for C19:0 sulfatide separation?

Reversed-phase columns, particularly C18 columns, are commonly used for the separation of sulfatides.[11] These columns provide good retention and separation of different sulfatide species based on their hydrophobicity.

4. Why is an internal standard like C19:0 sulfatide necessary for quantitative analysis?

An internal standard is crucial for accurate quantification as it helps to correct for variations in sample preparation, injection volume, and ionization efficiency.[12] C19:0 sulfatide is a good choice for an internal standard in the analysis of endogenous sulfatides because it is not naturally present in most biological samples and has similar chemical properties to other sulfatides, ensuring it behaves similarly during extraction and analysis.[1]

5. How can I minimize matrix effects in my analysis?

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, can be a significant issue in complex samples.[8] To minimize these effects:

  • Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering components.

  • Optimize Chromatography: Adjust the LC gradient to separate the analyte of interest from the bulk of the matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Experimental Protocols

Sample Extraction (Automated BUME Method)

This protocol is adapted for the extraction of sulfatides from cerebrospinal fluid (CSF).[1]

  • To 100 µL of CSF in a glass tube, add 300 µL of a butanol:methanol (3:1, v/v) solution containing the C19:0 sulfatide internal standard (e.g., at 15 nmol/L).

  • Mix the solution thoroughly.

  • Add 300 µL of heptane:ethyl acetate (B1210297) (3:1, v/v).

  • Add 300 µL of 1% acetic acid.

  • Mix vigorously using repeated aspiration and dispensing.

  • Centrifuge to achieve phase separation.

  • Transfer the organic (upper) phase containing the lipids to a new tube for analysis.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Sulfatide Analysis

ParameterSetting
LC System UPLC System
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater/Acetonitrile (50:50) with 0.1% Formic Acid
Mobile Phase B2-Propanol/Acetonitrile (80:20) with 0.1% Formic Acid
GradientStart at 65% B, increase to 100% B over 5 min, hold for 2 min, return to 65% B
Flow Rate0.4 mL/min
Column Temperature45°C
MS System Triple Quadrupole
Ionization ModeNegative Electrospray Ionization (ESI)
Capillary VoltageOptimized by infusion (e.g., -3.0 kV)
Source TemperatureOptimized (e.g., 150°C)
Desolvation Temp.Optimized (e.g., 400°C)
Collision EnergyOptimized for m/z 96.9 fragment (e.g., -150 eV)
MRM TransitionsSee Table 2

Table 2: Example MRM Transitions for Selected Sulfatides

Sulfatide SpeciesPrecursor Ion (m/z)Product Ion (m/z)
C16:0 Sulfatide778.696.9
C18:0 Sulfatide806.696.9
C19:0 Sulfatide (IS)820.696.9
C24:0 Sulfatide890.796.9
C24:1 Sulfatide888.796.9

Visualizations

Troubleshooting_Workflow start Start: Poor or No Signal for C19:0 Sulfatide check_ms_mode Check MS Ionization Mode Is it Negative ESI? start->check_ms_mode set_neg_esi Set to Negative ESI Mode check_ms_mode->set_neg_esi No check_ms_params Infuse Standard & Optimize MS Parameters (Capillary Voltage, Gas Flow, Temp) check_ms_mode->check_ms_params Yes set_neg_esi->check_ms_params check_lc_conditions Verify LC Conditions (Mobile Phase, Gradient, Column) check_ms_params->check_lc_conditions prepare_fresh_mp Prepare Fresh Mobile Phase check_lc_conditions->prepare_fresh_mp Incorrect check_column Check Column Performance (Flush or Replace) check_lc_conditions->check_column Correct prepare_fresh_mp->check_column check_sample_prep Review Sample Preparation Protocol (Extraction Efficiency) check_column->check_sample_prep optimize_extraction Optimize Extraction Protocol check_sample_prep->optimize_extraction Issue Found signal_ok Signal Improved check_sample_prep->signal_ok No Issue optimize_extraction->signal_ok

Caption: Troubleshooting workflow for poor or no C19:0 sulfatide signal.

LC_MS_Analysis_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., CSF) add_is Add C19:0 Sulfatide Internal Standard sample->add_is extract Lipid Extraction (e.g., BUME) add_is->extract inject Inject Sample Extract extract->inject lc_sep LC Separation (Reversed-Phase C18) inject->lc_sep ms_detect MS Detection (Negative ESI, MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification using Internal Standard integrate->quantify report Generate Report quantify->report

References

Technical Support Center: N-Nonadecanoyl-sulfatide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Nonadecanoyl-sulfatide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex glycosphingolipid.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in N-Acylation of Psychosine (B1678307)

  • Question: I am experiencing a low yield during the N-acylation of psychosine (galactosyl-sphingosine) with nonadecanoyl chloride. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the N-acylation of psychosine with a long-chain acyl chloride like nonadecanoyl chloride can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion due to steric hindrance from the long acyl chain or suboptimal reaction conditions.

      • Solution: Ensure an appropriate molar excess of the acylating agent (nonadecanoyl chloride) is used, typically 1.2 to 1.5 equivalents. The reaction time may also need to be extended, and the progress should be monitored by Thin Layer Chromatography (TLC).

    • Side Reactions: The formation of byproducts, such as the O-acylation of the galactose hydroxyl groups or the formation of di-acylated products, can reduce the yield of the desired N-acylated product.

      • Solution: Employing Schotten-Baumann conditions, which involve an aqueous basic solution (like sodium bicarbonate or pyridine (B92270) in a biphasic system), can help to minimize O-acylation by keeping the hydroxyl groups deprotonated and less reactive towards the acyl chloride. Maintaining a low reaction temperature (0-4°C) can also improve selectivity.

    • Hydrolysis of Acylating Agent: Nonadecanoyl chloride is sensitive to moisture and can hydrolyze, reducing its effective concentration.

      • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents.

    • Poor Solubility: The long, saturated nonadecanoyl chain can lead to poor solubility of the reactants in common solvents.

      • Solution: A solvent system such as a mixture of tetrahydrofuran (B95107) (THF) and water or pyridine can be effective. Gentle warming may be necessary to dissolve the reactants, followed by cooling to the desired reaction temperature.

Issue 2: Difficulties in the Sulfation of N-Nonadecanoyl-galactosylceramide

  • Question: I am struggling with the sulfation of N-Nonadecanoyl-galactosylceramide. The reaction is either incomplete or I observe significant degradation of my starting material. What can I do?

  • Answer: The sulfation of the primary hydroxyl group of the galactose moiety is a sensitive step. Here are some common issues and their solutions:

    • Choice of Sulfating Agent: The reactivity of the sulfating agent is critical. A reagent that is too harsh can lead to charring and degradation of the carbohydrate.

      • Solution: A widely used and generally mild sulfating agent is the sulfur trioxide-pyridine complex (SO₃·py). It is commercially available or can be prepared fresh. Other reagents like the sulfur trioxide-trimethylamine complex or sulfur trioxide-N,N-dimethylformamide complex can also be used.

    • Reaction Conditions: Temperature and reaction time are crucial parameters.

      • Solution: The sulfation is typically carried out at low temperatures (0°C to room temperature) in an anhydrous aprotic solvent like pyridine or DMF. The reaction should be carefully monitored by TLC to determine the optimal reaction time and avoid the formation of degradation products.

    • Anhydrous Conditions: The presence of water will consume the sulfating agent and lead to an incomplete reaction.

      • Solution: As with the acylation step, all reagents, solvents, and glassware must be scrupulously dry. The reaction should be performed under an inert atmosphere.

Issue 3: Challenges in the Purification of this compound

  • Question: The purification of the final this compound product is proving to be difficult, with co-eluting impurities. What purification strategies are recommended?

  • Answer: The amphiphilic nature of sulfatides (B1148509) can make their purification challenging.

    • Chromatographic Method: Silica (B1680970) gel column chromatography is the most common method for purification.

      • Solution: A gradient elution system is often necessary. A typical mobile phase starts with a less polar solvent mixture, such as chloroform (B151607)/methanol, and the polarity is gradually increased by increasing the proportion of methanol. The addition of a small amount of water or ammonia (B1221849) to the mobile phase can help to improve the resolution and reduce tailing of the sulfatide on the silica gel.

    • Impurity Removal: Unreacted starting materials and byproducts need to be effectively separated.

      • Solution: Unreacted N-Nonadecanoyl-galactosylceramide can be separated by careful gradient elution. Salts and pyridine from the sulfation step can be removed by washing the organic extract with dilute acid and brine before chromatography. If dicyclohexylurea (DCU) is a byproduct from a DCC coupling, it is largely insoluble in many organic solvents and can be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process starting from psychosine (galactosyl-sphingosine):

  • N-Acylation: The free amino group of psychosine is acylated with nonadecanoyl chloride or nonadecanoic acid (using a coupling agent like DCC) to form N-Nonadecanoyl-galactosylceramide.

  • Sulfation: The primary hydroxyl group (at the C6 position of galactose) of the N-Nonadecanoyl-galactosylceramide is selectively sulfated using a suitable sulfating agent, such as the sulfur trioxide-pyridine complex.

An alternative, though less common, approach involves the acylation of lysosulfatide (B1235030) (psychosine sulfate).

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring both the N-acylation and sulfation steps.

  • N-Acylation: A suitable TLC system would be chloroform/methanol/water (e.g., 65:25:4, v/v/v). The product, N-Nonadecanoyl-galactosylceramide, will have a higher Rf value (less polar) than the starting psychosine.

  • Sulfation: The same TLC system can be used. The final product, this compound, is more polar than the starting N-Nonadecanoyl-galactosylceramide and will have a lower Rf value. The spots can be visualized using a general stain like ceric ammonium (B1175870) molybdate (B1676688) or a specific stain for lipids like iodine vapor.

Q3: What are the key analytical techniques for characterizing the final product?

A3: The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry will confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the nonadecanoyl chain, the sphingosine (B13886) backbone, and the galactose moiety, as well as the position of the sulfate (B86663) group.

Data Presentation

Table 1: Comparison of Sulfating Agents for Glycosphingolipid Synthesis

Sulfating AgentTypical SolventTypical TemperatureReported Yield Range (%)AdvantagesDisadvantages
Sulfur trioxide-pyridine (SO₃·py)Pyridine, DMF0°C to RT60-85Mild, commercially available, good selectivity for primary hydroxylsPyridine can be difficult to remove
Sulfur trioxide-trimethylamine (SO₃·NMe₃)DMF, DioxaneRT to 50°C50-75Less toxic than pyridine complexCan be less reactive, may require heating
Chlorosulfonic acid (ClSO₃H)Pyridine, Chloroform0°C40-70Highly reactiveCan cause charring and degradation if not controlled

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: N-Acylation of Psychosine with Nonadecanoic Acid using DCC/DMAP

  • Dissolve psychosine (1 equivalent) and nonadecanoic acid (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) or a mixture of DCM and DMF.

  • Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the precipitate with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of chloroform/methanol to yield pure N-Nonadecanoyl-galactosylceramide.

Protocol 2: Sulfation of N-Nonadecanoyl-galactosylceramide

  • Dissolve N-Nonadecanoyl-galactosylceramide (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath under an inert atmosphere.

  • Add sulfur trioxide-pyridine complex (3-5 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of methanol, followed by water.

  • Remove the solvents under reduced pressure.

  • Partition the residue between chloroform and water. Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of chloroform/methanol/water to afford pure this compound.

Mandatory Visualizations

Synthesis_Workflow Psychosine Psychosine N_Acyl_GalCer N-Nonadecanoyl-galactosylceramide Psychosine->N_Acyl_GalCer N-Acylation Nonadecanoyl_Chloride Nonadecanoyl Chloride Nonadecanoyl_Chloride->N_Acyl_GalCer Sulfatide This compound N_Acyl_GalCer->Sulfatide Sulfation SO3_Pyridine SO3-Pyridine Complex SO3_Pyridine->Sulfatide

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield? Acylation N-Acylation Step Start->Acylation Yes Sulfation Sulfation Step Start->Sulfation Yes Incomplete_Rxn Incomplete Reaction? Acylation->Incomplete_Rxn Side_Rxn Side Reactions? Acylation->Side_Rxn Degradation Degradation? Sulfation->Degradation Increase_Reagent Increase Acylating Agent / Extend Time Incomplete_Rxn->Increase_Reagent Yes Optimize_Base Optimize Base / Temperature Side_Rxn->Optimize_Base Yes Milder_Reagent Use Milder Sulfating Agent Degradation->Milder_Reagent Yes

Technical Support Center: N-Nonadecanoyl-sulfatide (C19-sulfatide) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Nonadecanoyl-sulfatide (C19-sulfatide) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound (C19-sulfatide) is a subtype of sulfatide, a class of sulfoglycosphingolipids. Sulfatides (B1148509) are predominantly found in the myelin sheath of the nervous system and are crucial for its proper function. Alterations in sulfatide metabolism and levels have been associated with several neurological diseases, including metachromatic leukodystrophy and Alzheimer's disease, making them important biomarkers and targets for research.

Q2: What are the main challenges in accurately quantifying C19-sulfatide in biological samples?

The primary challenges include:

  • Pre-analytical stability: C19-sulfatide can degrade during sample collection, processing, and storage.

  • Extraction efficiency: Inefficient extraction from complex biological matrices can lead to underestimation.

  • Ion suppression in LC-MS/MS: Co-eluting substances from the sample matrix can interfere with the ionization of C19-sulfatide, affecting quantification.

  • Lack of specific stability data: Limited information on the specific stability of C19-sulfatide under various conditions can make experimental design and data interpretation difficult.

Q3: What are the key enzymes involved in the metabolism of sulfatides?

The synthesis and degradation of sulfatides are tightly regulated by specific enzymes.

  • Synthesis:

    • Ceramide galactosyltransferase (CGT): Adds a galactose moiety to ceramide in the endoplasmic reticulum.

    • Cerebroside sulfotransferase (CST): Adds a sulfate (B86663) group to galactosylceramide in the Golgi apparatus.

  • Degradation:

    • Arylsulfatase A (ARSA): Removes the sulfate group from sulfatide in the lysosome. This reaction requires the activator protein saposin B.[1]

    • Galactosylceramidase (GALC): Hydrolyzes galactosylceramide into ceramide and galactose.

Q4: What is the recommended method for extracting C19-sulfatide from biological samples?

A modified Folch or Bligh & Dyer liquid-liquid extraction is commonly used, often followed by solid-phase extraction (SPE) for sample cleanup to remove interfering lipids like phospholipids. These methods have been reported to achieve high recovery rates of over 90%.

Troubleshooting Guide

Low Recovery of C19-Sulfatide
Potential Cause Recommended Solution
Incomplete cell/tissue lysis Ensure complete homogenization of tissue samples. For cultured cells, consider using freeze-thaw cycles or sonication in the extraction solvent.
Inefficient liquid-liquid extraction Optimize the solvent ratios in the Folch or Bligh & Dyer method. Ensure vigorous mixing and adequate phase separation. Consider performing a second extraction on the aqueous/protein layer.
Loss during solid-phase extraction (SPE) Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the wash and elution solvent strength and volume. Collect and analyze all fractions (flow-through, wash, and elution) to determine where the analyte is being lost.
Adsorption to plasticware Use polypropylene (B1209903) or glass tubes and minimize the use of plastic pipet tips where possible.
High Variability in Quantification
Potential Cause Recommended Solution
Inconsistent sample handling Standardize all pre-analytical steps, including sample collection, clotting/centrifugation times, and storage conditions. Avoid repeated freeze-thaw cycles.
Matrix effects (ion suppression/enhancement) Use a stable isotope-labeled internal standard for C19-sulfatide if available. If not, use a closely related structural analog. Perform a matrix effect study by comparing the signal of a standard in neat solution versus a post-extraction spiked sample. Improve sample cleanup to remove interfering components.
Instrumental variability Regularly check the performance of the LC-MS/MS system, including calibration, sensitivity, and peak shape.
Poor Peak Shape in LC-MS/MS
Potential Cause Recommended Solution
Inappropriate mobile phase Optimize the mobile phase composition and gradient to ensure good chromatographic separation and peak shape.
Column contamination Use a guard column and ensure adequate sample cleanup. Flush the column regularly.
Injection of sample in a strong solvent The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

Stability of this compound

While specific quantitative stability data for C19-sulfatide is limited, the following tables provide general guidance based on the stability of other sphingolipids and best practices for lipid analysis.

Table 1: Recommended Storage Conditions for Biological Samples

Sample TypeShort-term Storage (<24 hours)Long-term Storage (>24 hours)
Plasma/Serum4°C-80°C
Tissue-80°C-80°C
Cultured Cells-80°C-80°C

Table 2: Factors Affecting C19-Sulfatide Stability

FactorEffect on StabilityRecommendations
Temperature Higher temperatures accelerate enzymatic and chemical degradation.Process samples on ice and store at -80°C for long-term stability.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can lead to degradation of lipids.Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.
pH Sulfatide-containing vesicles have been shown to be sensitive to pH changes, becoming leaky at lower pH.[1][2]Maintain a physiological pH during sample processing. Use buffered solutions where appropriate.
Enzymatic Activity Endogenous enzymes like arylsulfatase A can degrade sulfatides.Rapidly freeze samples after collection and keep them frozen until extraction to minimize enzymatic activity.

Experimental Protocols

Protocol 1: Extraction of C19-Sulfatide from Plasma/Serum

This protocol is a modification of the Folch method.

  • Sample Preparation: Thaw frozen plasma/serum samples on ice.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled C19-sulfatide internal standard (if available) to 50 µL of plasma/serum.

  • Extraction:

    • Add 1 mL of methanol (B129727) and vortex briefly.

    • Add 2 mL of chloroform (B151607) and vortex for 1 minute.

    • Incubate at room temperature for 30 minutes with occasional vortexing.

    • Centrifuge at 3,000 x g for 10 minutes to pellet the protein.

  • Phase Separation:

    • Transfer the supernatant to a new glass tube.

    • Add 1 mL of chloroform and 0.75 mL of water.

    • Vortex and centrifuge at 2,000 x g for 5 minutes.

  • Lipid Collection:

    • Carefully collect the lower organic phase into a clean glass tube.

    • Re-extract the upper aqueous phase with 1.5 mL of chloroform, and pool the lower organic phases.

  • Drying and Reconstitution:

    • Dry the combined organic phases under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Visualizations

Sulfatide_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Ceramide Ceramide GalCer_ER Galactosylceramide Ceramide->GalCer_ER CGT GalCer_Golgi Galactosylceramide GalCer_ER->GalCer_Golgi Transport Sulfatide_Golgi Sulfatide GalCer_Golgi->Sulfatide_Golgi CST Sulfatide_Lyso Sulfatide Sulfatide_Golgi->Sulfatide_Lyso Trafficking GalCer_Lyso Galactosylceramide Sulfatide_Lyso->GalCer_Lyso ARSA (requires Saposin B) Ceramide_Lyso Ceramide GalCer_Lyso->Ceramide_Lyso GALC

Caption: Biosynthesis and degradation pathway of sulfatides.

Experimental_Workflow start Biological Sample (Plasma, Tissue, Cells) extraction Lipid Extraction (e.g., modified Folch) start->extraction cleanup Solid-Phase Extraction (SPE) (Optional Cleanup) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for C19-sulfatide analysis.

Troubleshooting_Logic start Low C19-Sulfatide Signal check_recovery Check Extraction Recovery? start->check_recovery check_ms Check MS Performance? check_recovery->check_ms Good optimize_extraction Optimize Extraction Protocol check_recovery->optimize_extraction Low optimize_ms Optimize MS Parameters (e.g., source, collision energy) check_ms->optimize_ms Poor check_matrix Investigate Matrix Effects? check_ms->check_matrix Good improve_cleanup Improve Sample Cleanup (SPE) check_matrix->improve_cleanup Present use_is Use Stable Isotope Internal Standard check_matrix->use_is Minimal improve_cleanup->use_is

Caption: Troubleshooting logic for low C19-sulfatide signal.

References

Troubleshooting poor signal intensity of N-Nonadecanoyl-sulfatide in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of N-Nonadecanoyl-sulfatide.

Troubleshooting Guides

Poor signal intensity is a common issue in mass spectrometry. This guide provides a systematic approach to diagnosing and resolving low signal for this compound.

Question: I am observing poor or no signal for this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to poor signal intensity for this compound. Follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify Sample Preparation and Integrity

Proper sample preparation is critical for successful mass spectrometry analysis.[1][2] Contaminants or improper handling can lead to signal loss.

  • Extraction Efficiency: Ensure your lipid extraction protocol is optimized for sulfatides (B1148509). A common method involves a two-phase liquid-liquid extraction with solvents like chloroform (B151607) and methanol.[1] Inefficient extraction will result in a low concentration of your analyte in the final sample.

  • Sample Purity: The presence of salts, detergents, or other non-volatile substances can suppress the ionization of your target molecule.[2] If you suspect contamination, consider desalting your sample using techniques like solid-phase extraction.

  • Analyte Concentration: The concentration of this compound in your sample might be too low for detection.[3] Conversely, a sample that is too concentrated can lead to ion suppression.[3] If possible, try analyzing a dilution series of your sample to find the optimal concentration range.

  • Sample Storage and Handling: Lipids are susceptible to degradation. Ensure your samples have been stored properly, typically at -80°C, to prevent degradation.[1] Use glass vials for samples containing organic solvents like chloroform or acetonitrile (B52724) to avoid leaching of plasticizers.[2]

Step 2: Optimize Mass Spectrometer Parameters

Instrument settings play a crucial role in signal intensity.[3] Regular tuning and calibration are essential for optimal performance.[3]

  • Ionization Mode: Sulfatides are acidic lipids and are most effectively analyzed in negative ion mode ([M-H]⁻).[4][5] Confirm that your instrument is operating in the correct polarity.

  • Ionization Source:

    • Electrospray Ionization (ESI): ESI is a common technique for lipid analysis.[6] However, it can be prone to ion suppression from co-eluting compounds.[7][8]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI can be a good alternative and may provide better sensitivity for sulfatides, especially when using an appropriate matrix.[6][9][10] Recent studies have shown that matrices like N1,N4-dibenzylidenebenzene-1,4-diamine (DBDA) and 9-aminoacridine (B1665356) (9-AA) can enhance the ionization of sulfatides.[9][10]

  • Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated for the mass range of this compound. Incorrect calibration can lead to mass shifts and poor signal.[3]

  • Fragmentation: In tandem mass spectrometry (MS/MS), all sulfatide precursor ions ([M-H]⁻) should produce a common fragment ion at m/z 96.9, which corresponds to [HSO₄]⁻.[4] This transition can be used for sensitive quantification using Multiple Reaction Monitoring (MRM).[5]

Step 3: Address Potential Ion Suppression

Ion suppression is a major cause of poor signal intensity, particularly in ESI-MS.[7][8][11] It occurs when other molecules in the sample interfere with the ionization of the analyte of interest.[7]

  • Chromatographic Separation: If using Liquid Chromatography-Mass Spectrometry (LC-MS), ensure that your chromatography effectively separates this compound from other lipids and matrix components that could cause suppression.[8] Phosphatidylcholines, for example, are known to suppress the signal of other lipids in positive ion mode, and other acidic lipids can cause suppression in negative ion mode.[12]

  • Sample Dilution: As mentioned earlier, diluting your sample can sometimes mitigate ion suppression by reducing the concentration of interfering compounds.[3]

  • Internal Standards: The use of a suitable internal standard, such as a stable isotope-labeled version of your analyte or a structurally similar sulfatide with a different acyl chain length (e.g., C17:0-sulfatide), can help to correct for ion suppression effects during quantification.[4]

Troubleshooting Workflow

TroubleshootingWorkflow start Poor Signal for this compound sample_prep Step 1: Verify Sample Preparation & Integrity start->sample_prep ms_params Step 2: Optimize Mass Spectrometer Parameters sample_prep->ms_params ion_suppression Step 3: Address Potential Ion Suppression ms_params->ion_suppression resolution Signal Improved? ion_suppression->resolution end_success Problem Resolved resolution->end_success Yes end_fail Consult Instrument Specialist resolution->end_fail No

Caption: A logical workflow for troubleshooting poor signal intensity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z for the [M-H]⁻ ion of this compound?

A1: To calculate the expected m/z, you need the chemical formula of this compound (Cer(d18:1/19:0)-[SO4]). The exact mass will depend on the specific sphingoid base, but for a typical d18:1 sphingosine (B13886) base, the calculation would be as follows:

ComponentFormulaMass (Da)
Sphingosine (d18:1)C₁₈H₃₇NO₂299.282
Nonadecanoic Acid (19:0)C₁₉H₃₈O₂298.287
GalactoseC₆H₁₂O₆180.063
Sulfate (B86663)SO₃79.957
Total Molecular Weight C₄₃H₈₃NO₁₀S 817.574
[M-H]⁻ Ion C₄₃H₈₂NO₁₀S⁻ 816.566

Note: This is a calculated mass. The observed mass may vary slightly depending on the instrument calibration.

Q2: Which ionization technique is better for this compound, ESI or MALDI?

A2: Both ESI and MALDI can be used for sulfatide analysis, and the choice depends on the experimental goals and available instrumentation.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Coupling Easily coupled with Liquid Chromatography (LC-MS) for separation of complex mixtures.Typically used for direct analysis of samples or for imaging mass spectrometry.
Ion Suppression More susceptible to ion suppression from co-eluting compounds.[7][8]Can be less prone to suppression, but matrix choice is critical.
Sensitivity Can be very sensitive, but this is highly dependent on sample purity and matrix effects.Can offer high sensitivity, especially with matrices optimized for lipids like DBDA or 9-AA.[9][10]
Throughput Higher throughput when coupled with an autosampler.Can be high-throughput for screening applications.

Q3: What are the characteristic fragment ions I should look for in MS/MS to confirm the identity of this compound?

A3: In negative ion mode MS/MS, the most characteristic fragmentation of all sulfatides is the loss of the sulfate group, resulting in a prominent fragment ion at m/z 96.9 ([HSO₄]⁻) .[4] Additional structurally informative ions can be observed that allow for the characterization of the long-chain base and the fatty acid.[13] The fragmentation pathways can be complex but observing the m/z 96.9 fragment is a strong indicator of a sulfatide.[13]

Q4: Can you provide a basic protocol for the extraction of sulfatides from biological samples?

A4: The following is a generalized protocol for the extraction of sulfatides from a sample like dried blood spots (DBS) or urine spots, adapted from published methods.[4]

Materials:

  • Sample (e.g., 10 mm punch of a dried spot)

  • Ethyl acetate (B1210297)

  • Methanol

  • Water

  • Internal Standard (e.g., C17:0-sulfatide)

  • Glass tubes

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Place the sample punch in a glass tube.

  • Add a known amount of internal standard.

  • Add 1 ml of ethyl acetate and vortex thoroughly.

  • Centrifuge to pellet the solid material.

  • Transfer the supernatant to a new glass tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for your LC-MS or direct infusion analysis (e.g., a mixture of isopropanol (B130326) and methanol).

Sample Preparation Workflow

SamplePrepWorkflow start Biological Sample (e.g., Dried Blood Spot) add_is Add Internal Standard (e.g., C17:0-sulfatide) start->add_is extraction Extract with Ethyl Acetate add_is->extraction centrifuge Centrifuge extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate Solvent (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A general workflow for the extraction of sulfatides from biological samples for mass spectrometry analysis.

References

Minimizing isobaric interference in N-Nonadecanoyl-sulfatide analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nonadecanoyl-sulfatide and other sulfatide species. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments, with a focus on minimizing isobaric interference.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of this compound analysis?

A1: Isobaric interference occurs when multiple distinct molecular species have the same nominal mass-to-charge ratio (m/z), making them difficult to differentiate using a mass spectrometer.[1] For this compound (CerS(d18:1/19:0)), potential isobaric interferences can include other lipid classes with different fatty acyl chain combinations that result in the same elemental formula, or even other sulfatides (B1148509) with variations in their ceramide backbone or fatty acid structure. For instance, a hydroxylated sulfatide with a shorter acyl chain could have a similar mass. Additionally, adducts such as sodiated ions of one species can overlap with the protonated ions of another.[2][3]

Q2: How can I distinguish this compound from its potential isobaric interferents?

A2: A multi-faceted approach is recommended:

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or FT-ICR systems, can resolve species with very small mass differences based on their distinct elemental compositions.[4][5][6]

  • Tandem Mass Spectrometry (MS/MS): By isolating the precursor ion and inducing fragmentation, you can generate a unique fragmentation pattern for this compound that can be distinguished from that of its isobars.[4][7][8]

  • Chromatographic Separation: Utilizing techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) with a suitable column (e.g., C18 reversed-phase) can separate isobaric compounds before they enter the mass spectrometer.[1][7]

  • Ion Mobility Spectrometry (IMS): Techniques like Differential Ion Mobility Spectrometry (DMS) or Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) provide an orthogonal separation based on the ion's size, shape, and charge, which can effectively resolve isobaric and even isomeric lipids.[9][10][11][12][13]

Q3: What are the characteristic MS/MS fragments for sulfatides that I should look for?

A3: In negative ion mode, sulfatides typically exhibit a very strong fragment ion at m/z 96.9, which corresponds to the sulfate (B86663) head group ([SO3H]-).[7] Further fragmentation of the deprotonated molecular ion ([M-H]-) can provide structural information about the ceramide backbone and the fatty acyl chain.[8] Monitoring these specific transitions in a Multiple Reaction Monitoring (MRM) experiment on a triple quadrupole mass spectrometer can significantly enhance selectivity and sensitivity.[14]

Q4: My chromatographic peak for this compound is broad or shows shouldering. What could be the cause?

A4: Peak broadening or shouldering can indicate the co-elution of an isobaric or isomeric species.[1][15] It can also be caused by poor chromatographic conditions, such as an inappropriate mobile phase gradient, column overloading, or interactions with active sites on the column. It is crucial to optimize your liquid chromatography method to ensure good peak shape and resolution.

Q5: Can in-source fragmentation create interference?

A5: Yes, in-source fragmentation or reactions can be a source of interference. More complex lipids or conjugates can break apart in the ionization source, generating ions that are identical to the precursor ion of your analyte.[16][17] Careful optimization of the ion source parameters, such as temperatures and voltages, is necessary to minimize this effect.

Troubleshooting Guides

Issue 1: Poor Signal Intensity for this compound
Potential Cause Troubleshooting Step
Suboptimal Ionization Optimize ionization source parameters (e.g., spray voltage, gas flows, temperatures). Electrospray ionization (ESI) in negative mode is typically preferred for sulfatides.[15]
Ion Suppression Dilute the sample to reduce matrix effects.[18] Implement a more effective sample clean-up procedure. Use a stable isotope-labeled internal standard to compensate for suppression.[18]
Sample Concentration Ensure the sample concentration is within the optimal range for your instrument. If too dilute, concentrate the sample. If too concentrated, dilute it to avoid detector saturation and ion suppression.[15]
Inefficient Extraction Optimize the lipid extraction protocol. A modified Folch or Bligh-Dyer extraction is commonly used for lipids.[1][19]
Issue 2: Suspected Isobaric Interference
Symptom Troubleshooting Strategy
Single peak in low-resolution MS, but poor MS/MS data quality Utilize a high-resolution mass spectrometer to check for multiple components within the single peak. A resolving power of at least 40,000 FWHM may be needed to separate closely related lipid isobars.[5]
Inconsistent quantification results across batches This may be due to a co-eluting isobar that varies in concentration between samples. Improve chromatographic separation by adjusting the gradient, flow rate, or trying a different column chemistry (e.g., HILIC).[1]
Fragment ions in MS/MS spectrum not characteristic of sulfatides This strongly suggests co-isolation and co-fragmentation of an isobar. Narrow the quadrupole isolation window for the precursor ion if possible.[20] Employ ion mobility spectrometry to separate the isobars before MS/MS analysis.[10]
Identification of multiple species by HRMS within the same chromatographic peak This confirms isobaric interference. The primary strategy should be to improve the chromatographic separation. If separation is not possible, quantification may need to rely on unique fragment ions for each species, if available.

Data Presentation

Table 1: Mass Resolution Required to Separate this compound from a Potential Isobar

This table illustrates the concept of using high-resolution mass spectrometry to distinguish between two hypothetical isobaric species with the same nominal mass but different exact masses due to slight differences in their elemental composition.

Compound Molecular Formula Monoisotopic Mass (Da) Mass Difference (mDa) Required Resolving Power (FWHM)
This compound (CerS(d18:1/19:0))C43H85NO9S820.6005--
Hypothetical Isobaric LipidC44H83NO8S820.584516.0~51,288

Note: This is an illustrative example. The required resolving power is calculated as M/ΔM.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol provides a general guideline for the extraction of sulfatides from biological matrices like plasma or tissue homogenates.

  • Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma/serum, use as is.

  • Internal Standard Addition: Add an appropriate internal standard, such as a stable isotope-labeled sulfatide, to the sample to correct for extraction efficiency and matrix effects.

  • Lipid Extraction (Modified Folch Method):

    • To 100 µL of sample, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.[1]

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate at room temperature for 30 minutes.

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[1]

    • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Drying and Reconstitution:

    • Carefully collect the lower organic layer containing the lipids using a glass pipette.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1 v/v).[1]

Protocol 2: UHPLC-MS/MS Analysis of Sulfatides

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of sulfatides.

  • Instrumentation: A UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-Exactive or Triple Quadrupole).[4]

  • Chromatography Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[1]

  • Mobile Phase:

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B and gradually increase to elute the more hydrophobic lipids. A typical gradient might run from 30% B to 100% B over 10-15 minutes.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS1 Scan: Scan a mass range appropriate for sulfatides (e.g., m/z 700-1000).

    • MS/MS:

      • On a Triple Quadrupole: Use Multiple Reaction Monitoring (MRM). For total sulfatides, a precursor ion scan for m/z 96.9 can be used. For specific species like this compound ([M-H]⁻ at m/z 818.6), the transition would be 818.6 -> 96.9.

      • On an HRMS instrument: Use targeted MS/MS (t-MS2) or data-dependent acquisition (DDA) to acquire high-resolution fragment spectra for precursor ions of interest.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) IS_Addition Add Internal Standard Sample->IS_Addition Extraction Lipid Extraction (Folch Method) IS_Addition->Extraction Drying Dry Down (Nitrogen) Extraction->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC MS Mass Spectrometry (ESI-) UHPLC->MS MSMS Tandem MS (MS/MS) MS->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A typical experimental workflow for sulfatide analysis.

troubleshooting_logic node_action node_action node_cause node_cause start Inaccurate Quantification of this compound check_peak Examine Chromatographic Peak Shape start->check_peak peak_good Peak Shape Good? check_peak->peak_good check_hrms Acquire High-Resolution MS1 Data peak_good->check_hrms Yes coelution Co-eluting Isobar peak_good->coelution No (Tailing/Shoulder) multiple_masses Multiple Exact Masses Detected? check_hrms->multiple_masses isobar_present Probable Isobaric Interference multiple_masses->isobar_present Yes other_issue Investigate Other Issues (Matrix Effects, etc.) multiple_masses->other_issue No optimize_lc Optimize LC Separation (Gradient, Column) use_ims Implement Ion Mobility Spectrometry (DMS/FAIMS) optimize_lc->use_ims If LC fails isobar_resolved Isobar Resolved use_ims->isobar_resolved isobar_present->optimize_lc coelution->optimize_lc

References

Best practices for handling and storing N-Nonadecanoyl-sulfatide standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing N-Nonadecanoyl-sulfatide standards. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of these standards in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should this compound standards be stored upon receipt?

A1: Upon receipt, this compound standards, which are typically supplied as a solid or lyophilized powder, should be stored in a freezer at or below -20°C.[1] It is crucial to store them in their original tightly sealed vials to prevent degradation from moisture and oxidation. For long-term storage, maintaining a consistent freezer temperature is recommended.

Q2: What is the recommended solvent for reconstituting this compound standards?

A2: The recommended solvent for reconstituting this compound and other long-chain sulfatide standards is a mixture of chloroform (B151607) and methanol, typically in a 2:1 (v/v) ratio. This solvent system is effective for dissolving these amphipathic molecules. Ensure the use of high-purity, LC-MS grade solvents to avoid introducing contaminants.

Q3: What is the proper procedure for reconstituting the lyophilized standard?

A3: To reconstitute the standard, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water, which can degrade the lipid. Add the appropriate volume of the recommended solvent (e.g., chloroform:methanol 2:1) to the vial to achieve the desired stock concentration. Cap the vial tightly and vortex gently until the solid is completely dissolved. For quantitative applications, ensure the final concentration is accurately determined.

Q4: How should the reconstituted this compound stock solution be stored?

A4: Once reconstituted, the stock solution should be stored in a tightly sealed glass vial with a PTFE-lined cap at -20°C or lower. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q5: Are this compound standards sensitive to light?

A5: While specific data on the photosensitivity of this compound is limited, many lipids are susceptible to light-induced degradation. Therefore, it is recommended to protect the standard, both in solid form and in solution, from direct light. Use amber glass vials or wrap clear vials in aluminum foil for storage.

Stability of Sulfatide Standards

The stability of sulfatide standards is critical for obtaining reliable experimental results. The following table summarizes general stability guidelines based on available data for long-chain sulfatides.

ConditionRecommendationRationale
Temperature Store solid standard at ≤ -20°C. Store solutions at ≤ -20°C.Low temperatures minimize chemical degradation and microbial growth.
Solvent Use high-purity chloroform:methanol (2:1, v/v) for reconstitution.Ensures complete dissolution and minimizes contaminants.
Freeze-Thaw Cycles Aliquot stock solutions to minimize freeze-thaw cycles.Repeated freezing and thawing can lead to lipid degradation and solvent evaporation, altering the concentration.
Light Exposure Protect from light by using amber vials or covering vials.Prevents potential photo-oxidation of the lipid molecules.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) if possible.Minimizes oxidation of the fatty acid chain.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound standards.

IssuePossible Cause(s)Troubleshooting Steps
Difficulty Dissolving Standard - Inappropriate solvent.- Insufficient mixing.- Low temperature of the solvent.- Ensure the use of a chloroform:methanol (2:1) mixture.- Warm the solvent to room temperature before use.- Vortex the solution gently for an extended period. Sonication can be used sparingly if needed.
Inconsistent Instrument Response (e.g., in LC-MS) - Degradation of the standard.- Inaccurate initial concentration.- Adsorption to surfaces.- Ion suppression in the mass spectrometer.- Prepare fresh dilutions from a new aliquot of the stock solution.- Use silanized glassware or low-adsorption plasticware.- Verify the accuracy of pipettes and the dissolution of the standard.- Optimize chromatographic separation to avoid co-elution with interfering substances.
Presence of Unexpected Peaks in Mass Spectrum - Contamination of solvents or glassware.- Degradation of the standard.- Formation of adducts (e.g., sodium, potassium).- Use high-purity, LC-MS grade solvents and clean glassware.- Prepare fresh solutions.- Analyze the mass spectrum for common adducts and adjust mobile phase modifiers if necessary.
Loss of Signal Over Time in Stored Solutions - Degradation due to oxidation or hydrolysis.- Adsorption to the storage container.- Store aliquots at ≤ -20°C and use them promptly after thawing.- Consider storing under an inert atmosphere.- Use appropriate storage vials (amber glass with PTFE-lined caps).

Experimental Protocols

General Protocol for Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Optimization will be required based on the specific instrumentation and experimental goals.

1. Preparation of Stock and Working Standards:

  • Reconstitute this compound in chloroform:methanol (2:1, v/v) to a stock concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution with the mobile phase or a compatible solvent.

2. Sample Preparation:

  • For biological samples, perform lipid extraction using a suitable method (e.g., Bligh-Dyer or Folch extraction).

  • Evaporate the solvent from the extracted lipids under a stream of nitrogen and reconstitute in the initial mobile phase.

3. LC-MS/MS Conditions:

  • Column: A C18 or a HILIC column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile:Water (e.g., 60:40) with a suitable modifier (e.g., 10 mM ammonium (B1175870) formate).

  • Mobile Phase B: Isopropanol:Acetonitrile (e.g., 90:10) with the same modifier.

  • Gradient: Develop a gradient that allows for the separation of this compound from other lipid species.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion [M-H]⁻: m/z for this compound.

    • Product Ion: m/z 96.9 (corresponding to [HSO₄]⁻).

Visualizations

Experimental Workflow for Sulfatide Analysis

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing reconstitution Reconstitute this compound (Stock Solution) working_standards Prepare Working Standards reconstitution->working_standards lc_separation LC Separation working_standards->lc_separation Inject sample_extraction Lipid Extraction from Sample sample_extraction->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: A typical experimental workflow for the quantitative analysis of this compound using LC-MS/MS.

Sulfatide Metabolism Pathway

Sulfatides, including this compound, are synthesized from ceramide and subsequently degraded in the lysosomes. The fatty acid chain length, such as the C19:0 of this compound, can influence the biological activity and role of the sulfatide molecule in cellular processes.

sulfatide_pathway cluster_synthesis Synthesis (ER & Golgi) cluster_degradation Degradation (Lysosome) Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT Sulfatide Sulfatide (e.g., this compound) GalCer->Sulfatide CST Sulfatide_lys Sulfatide Sulfatide->Sulfatide_lys Transport to Lysosome GalCer_lys Galactosylceramide Sulfatide_lys->GalCer_lys ARSA label_info CGT: Ceramide Galactosyltransferase CST: Cerebroside Sulfotransferase ARSA: Arylsulfatase A

Caption: Simplified overview of the synthesis and degradation pathway of sulfatides.

References

Technical Support Center: Chromatographic Separation of Odd-Chain Sulfatides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of odd-chain sulfatides (B1148509).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of odd-chain sulfatides?

The primary challenges in separating odd-chain sulfatides stem from their structural similarity to other lipids and the diversity within sulfatide species themselves. Key difficulties include:

  • Co-elution of Isobars: Sulfatide species can have the same mass but different fatty acid chains (e.g., d18:1/C24:0-OH and d18:0/C24:1-OH), making their separation by mass spectrometry alone impossible without effective chromatography.[1]

  • Ion Suppression: Co-eluting compounds, particularly other lipids, can interfere with the ionization of sulfatides in the mass spectrometer, leading to inaccurate quantification.[1]

  • Low Abundance: Odd-chain sulfatides are often less abundant than their even-chain counterparts, requiring highly sensitive and specific analytical methods for detection and quantification.

  • Structural Diversity: Sulfatides vary in fatty acid chain length, saturation, and hydroxylation, resulting in a complex mixture that is challenging to resolve into individual species.[2][3][4]

Q2: Which chromatographic modes are most effective for separating sulfatides?

Three primary HPLC modes are used for sulfatide analysis: Reversed-Phase (RP), Normal-Phase (NP), and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice depends on the specific analytical goals.

  • Reversed-Phase (RP-HPLC): This is the most common method, separating molecules based on hydrophobicity.[5][6] It is effective for separating sulfatides based on the length and saturation of their fatty acid chains. Longer, more saturated chains are more hydrophobic and will be retained longer.[7]

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase and a non-polar mobile phase.[8][9] It is well-suited for separating lipid classes and can effectively differentiate polar and lipophilic substances.[8][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a high-organic-content mobile phase.[11][12] It is particularly useful for separating highly polar compounds that show little retention in reversed-phase systems.[11][13] HILIC can provide unique selectivity for sulfatides, separating them based on the polarity of their head groups and subtle structural differences.

Q3: Why is tandem mass spectrometry (LC-MS/MS) typically required for sulfatide analysis?

Tandem mass spectrometry (LC-MS/MS) is essential for sulfatide analysis due to its high sensitivity and specificity.[3][14][15] While chromatography separates the different sulfatide species, MS/MS provides structural information and accurate quantification.[3] It allows for the identification of individual molecular species by their specific fragmentation patterns and can distinguish them from other interfering lipids.[1] This is crucial for studying diseases like Metachromatic Leukodystrophy (MLD), where specific sulfatide profiles are diagnostic markers.[14][15]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Suggested Solution
Secondary Interactions with Column The negatively charged sulfate (B86663) group can interact with active sites on the silica (B1680970) backbone of the column. Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress this interaction.[5]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the charge state of the sulfatide and its interaction with the stationary phase. Optimize the mobile phase pH to improve peak symmetry.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Column Degradation The column may be contaminated or have lost its stationary phase. Flush the column with a strong solvent or replace it if necessary.

Problem 2: Insufficient Resolution Between Sulfatide Species

Potential Cause Suggested Solution
Suboptimal Gradient Elution The gradient may be too steep, causing peaks to elute too close together. Decrease the gradient slope (e.g., run a longer, more shallow gradient) to improve separation.[5][16]
Incorrect Mobile Phase Composition The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can significantly alter selectivity.[5] Experiment with different organic modifiers. For HILIC, adjusting the water content is critical for retention and separation.[9][11]
Inadequate Column Chemistry The stationary phase may not be suitable for separating the target analytes. Consider a column with a different chemistry (e.g., switch from C18 to a phenyl-hexyl or embedded polar group column in RP-HPLC, or try a zwitterionic HILIC column).[12][17]
Suboptimal Column Temperature Temperature affects solvent viscosity and analyte interaction with the stationary phase, which can alter selectivity.[18] Optimize the column temperature (e.g., test at 40°C, 50°C, and 60°C) to see if resolution improves.[2][18]

Problem 3: Low Signal Intensity or Poor Sensitivity

Potential Cause Suggested Solution
Ion Suppression Co-eluting compounds from the sample matrix are interfering with analyte ionization. Improve chromatographic separation to move interferences away from the analyte peak. Enhance sample preparation to remove interfering substances.[1]
Inefficient Sample Extraction The protocol for extracting sulfatides from the biological matrix may be suboptimal. Test different extraction solvents (e.g., methanol, isopropanol, chloroform (B151607) mixtures) to improve recovery.[19]
Suboptimal MS Parameters The mass spectrometer settings (e.g., spray voltage, gas flows, collision energy) may not be optimized for sulfatides. Perform tuning and optimization using a sulfatide standard.
Analyte Degradation Sulfatides may be unstable in the prepared sample. Analyze samples promptly or investigate sample stability under different storage conditions.

Experimental Protocols & Data

Protocol 1: General UHPLC-MS/MS Analysis of Sulfatides

This protocol provides a general methodology for the analysis of sulfatides from biological samples, such as dried blood spots (DBS) or urine.

1. Sample Preparation (Extraction) [1] a. To 200 µL of urine, add an internal standard (IS) working solution (e.g., d18:1/C17:0 sulfatide). b. Perform a liquid-liquid extraction using 2 mL of a methanol/dichloromethane (3:7, v/v) mixture. c. Vortex the solution for 10 seconds and centrifuge for 2 minutes at 3000 rpm. d. Transfer the lower organic phase to a clean tube. e. Re-extract the remaining aqueous phase with 1.4 mL of dichloromethane. f. Combine the organic phases and evaporate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the dried extract in 120 µL of methanol, mix, and add 30 µL of Milli-Q water before injection.

2. Chromatographic Separation & MS Detection The following table summarizes typical parameters for different chromatographic modes.

ParameterReversed-Phase (UHPLC)[20]HILIC[12]
Column Waters ACQUITY HSS T3 C18 (50 x 2.1 mm, 1.8 µm)SeQuant ZIC®-HILIC (150 x 2.1 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic AcidAcetonitrile
Mobile Phase B 2-Propanol/Methanol (80/20) with 0.1% Formic Acid25 mM Ammonium Formate in Water
Gradient 82% to 92% B over 1.3 min, hold at 92% B for 1.7 minIsocratic 80% A / 20% B
Flow Rate 0.4 mL/min0.1 mL/min
Column Temp. 50°C[1]Ambient
Injection Vol. 10 µL2 µL
MS Detection ESI in Negative Ion ModeESI in Negative Ion Mode
MS/MS Transition Monitor for specific precursor-to-product ion transitions for each sulfatide species. A common fragment is m/z 96.9 [HSO4]⁻.[1]Monitor for specific precursor-to-product ion transitions.

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate the general workflow for sulfatide analysis and a logical approach to troubleshooting common chromatographic issues.

G General Workflow for Sulfatide Analysis cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, DBS) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC Chromatographic Separation (UHPLC) Evap->LC MS MS/MS Detection (Negative ESI Mode) LC->MS Integration Peak Integration & Quantification MS->Integration Report Data Review & Reporting Integration->Report

Caption: A typical experimental workflow for the analysis of sulfatides from biological samples.

G Troubleshooting Logic for Poor Resolution Start Issue: Poor Resolution Cause1 Is the gradient too steep? Start->Cause1 Cause2 Is the column chemistry appropriate? Start->Cause2 Cause3 Is the temperature optimized? Start->Cause3 Sol1 Decrease gradient slope (increase run time) Cause1->Sol1 Yes Sol2 Try a different column (e.g., Phenyl-Hexyl, HILIC) Cause2->Sol2 No Sol3 Test different temperatures (e.g., 40°C, 50°C, 60°C) Cause3->Sol3 No

Caption: A logical flowchart for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Quantification of N-Nonadecanoyl-sulfatide in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges associated with the quantification of N-Nonadecanoyl-sulfatide (C19-sulfatide) in cerebrospinal fluid (CSF), with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying C19-sulfatide in CSF?

A1: The main challenges include:

  • Matrix Effects: Components of the CSF can interfere with the ionization of C19-sulfatide in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][2][3][4]

  • Low Concentrations: C19-sulfatide is present at low concentrations in CSF, requiring highly sensitive analytical methods.

  • Nonspecific Binding: Sulfatides (B1148509) are hydrophobic and can bind to container surfaces, leading to sample loss.[5]

  • Endogenous Presence: As C19-sulfatide is an endogenous compound, obtaining a true blank matrix for calibration standards is impossible.[5]

Q2: What is the recommended analytical method for C19-sulfatide quantification in CSF?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, which allows for the accurate quantification of various sulfatide species, including C19-sulfatide, in complex biological matrices like CSF.[5][6][7]

Q3: How can matrix effects be minimized during C19-sulfatide analysis in CSF?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use of liquid-liquid extraction or solid-phase extraction helps to remove interfering substances.[3][6]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is ideal for compensating for matrix effects.[8]

  • Chromatographic Separation: Optimizing the LC method to separate C19-sulfatide from co-eluting matrix components is crucial.[9]

  • Matrix-Matched Calibration Standards: Preparing calibration standards in a surrogate matrix that mimics CSF, such as artificial CSF (aCSF), can help to compensate for matrix effects.[5][7][10][11]

Q4: What is a suitable internal standard for C19-sulfatide quantification?

A4: The ideal internal standard is a stable isotope-labeled version of C19-sulfatide. However, a structurally similar sulfatide with a different chain length that is not endogenously present in the sample, such as C17-sulfatide or a deuterated sulfatide like C18:0-D3-sulfatide, can also be used effectively.[5][12] One study specifically mentions the use of ST 19:0 as an internal standard for the quantification of other sulfatides.[6]

Q5: How can nonspecific binding of C19-sulfatide be prevented?

A5: To prevent nonspecific binding to containers, it is recommended to use low-binding tubes. Additionally, adding a cationic quaternary ammonium (B1175870) compound, such as hexadecylpyridinium chloride (HDP), to the CSF sample prior to preparation has been shown to inhibit nonspecific binding.[5]

Q6: How should calibration curves be prepared given the endogenous presence of C19-sulfatide in CSF?

A6: Since a blank CSF matrix is not available, calibration curves should be prepared in a surrogate matrix like artificial CSF (aCSF).[5][7][11] The accuracy and precision of the assay can then be assessed using quality control (QC) samples prepared in pooled human CSF.

Troubleshooting Guides

Issue 1: Low or No Signal for C19-Sulfatide

Possible Causes and Solutions

  • Problem: Low concentration of C19-sulfatide in the sample.

    • Solution: Concentrate the sample during the extraction step. Ensure the injection volume is appropriate and not too low.[3][13]

  • Problem: Inefficient extraction of C19-sulfatide.

    • Solution: Optimize the extraction procedure. A butanol:methanol (BUME) method has shown high recovery for sulfatides from CSF.[6] Verify the recovery of your extraction method.

  • Problem: Degradation of the analyte.

    • Solution: Prepare fresh samples and standards. Ensure proper storage conditions (-80°C for long-term).[6]

  • Problem: Ion suppression due to matrix effects.

    • Solution: Improve sample cleanup to remove interfering matrix components.[2][4] Dilute the sample to reduce the concentration of interfering substances. Optimize the chromatography to separate the analyte from the interfering compounds.

  • Problem: Issues with the LC-MS/MS system.

    • Solution: Check for leaks in the LC system.[3] Ensure the ion source is clean and functioning optimally.[3] Verify MS parameters, including ionization voltage and collision energy.[13] Perform a system suitability test with a known standard.[14]

Issue 2: High Variability and Poor Reproducibility in C19-Sulfatide Quantification

Possible Causes and Solutions

  • Problem: Inconsistent sample preparation.

    • Solution: Use an automated liquid handling system for extraction to improve consistency.[6] Ensure precise and consistent pipetting.

  • Problem: Variable matrix effects between samples.

    • Solution: Use a stable isotope-labeled internal standard to normalize for variations in matrix effects.[8] Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples with that in a neat solution.

  • Problem: Nonspecific binding to labware.

    • Solution: Use low-binding tubes and pipette tips. Consider adding a surfactant or a compound like HDP to your sample diluent to prevent binding.[5]

  • Problem: Inconsistent instrument performance.

    • Solution: Regularly perform system maintenance and calibration.[14] Monitor system suitability throughout the analytical run.

Quantitative Data Summary

ParameterValueReference
Typical Total Sulfatide Concentration in Healthy Adult CSF 71 ± 18 nmol/L (range 33–101 nmol/L)[6]
Extraction Recovery (BUME method) ~90%[6]
Linear Range for Sulfatide Quantification 0.02 - 1.00 µg/mL[5][7]
Sample Volume Required As low as 100 µL of CSF[6]

Experimental Protocols & Workflows

Diagram of CSF Sample Preparation and Analysis Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CSF_Sample 1. CSF Sample (100 µL) Add_IS 2. Add Internal Standard (e.g., C19-sulfatide-d3) CSF_Sample->Add_IS Extraction 3. Liquid-Liquid Extraction (e.g., Butanol/Methanol) Add_IS->Extraction Evaporation 4. Evaporate to Dryness Extraction->Evaporation Reconstitution 5. Reconstitute in Injection Solvent Evaporation->Reconstitution Injection 6. Inject into LC-MS/MS Reconstitution->Injection Separation 7. Chromatographic Separation (e.g., C18 column) Injection->Separation Detection 8. Mass Spectrometric Detection (MRM mode) Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for C19-sulfatide quantification in CSF.

Troubleshooting Logic for Low Signal Intensity

Start Low Signal Intensity Observed Check_Standard Analyze a Neat Standard Start->Check_Standard MS_Issue Investigate MS: - Clean Ion Source - Check MS Parameters - Infuse Standard Directly Check_Standard->MS_Issue Signal Still Low LC_Issue Investigate LC System: - Check for Leaks - Column Performance - Mobile Phase Check_Standard->LC_Issue Signal is Good End Problem Resolved MS_Issue->End Sample_Issue Investigate Sample Preparation: - Check Extraction Recovery - Assess Matrix Effects - Check for Degradation LC_Issue->Sample_Issue Sample_Issue->End

Caption: Troubleshooting flowchart for low signal intensity.

References

Technical Support Center: N-Nonadecanoyl-sulfatide Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of solid-phase extraction (SPE) for N-Nonadecanoyl-sulfatide.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable SPE sorbent for isolating this compound?

A1: For the isolation of sulfatides (B1148509), which are acidic glycosphingolipids, aminopropyl-bonded silica (B1680970) is a highly effective sorbent.[1] This is because it functions as a weak anion exchanger, allowing for the retention of acidic lipids like sulfatides while neutral lipids are washed away. At a pH below 7.8, the aminopropyl phase is positively charged and can retain the negatively charged sulfate (B86663) group of the sulfatide.

Q2: Why am I experiencing low recovery of this compound?

A2: Low recovery is a common issue in SPE and can be attributed to several factors:

  • Improper Sorbent Conditioning: Failure to properly wet the sorbent bed can lead to inconsistent interactions between the sulfatide and the stationary phase.[2]

  • Incorrect Sample pH: Since sulfatides are acidic, the pH of the sample load solution is critical. The pH should be adjusted to ensure the sulfatide is ionized (negatively charged) to facilitate retention on an anion exchange sorbent.[3]

  • Wash Solvent is Too Strong: The wash solvent may be eluting the this compound along with the impurities. Consider reducing the polarity of the wash solvent.[3]

  • Insufficient Elution Solvent Strength or Volume: The elution solvent may not be strong enough to disrupt the interaction between the sulfatide and the sorbent, or the volume used may be too low for complete elution.[3]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.[2]

Q3: How can I improve the purity of my this compound extract?

A3: To enhance the purity of your extract, consider the following:

  • Optimize the Wash Step: Use a wash solvent that is strong enough to remove impurities but not so strong that it elutes the this compound. A solvent of intermediate polarity is often a good starting point.

  • Sequential Elution: Employ a stepwise elution with solvents of increasing strength. This can help to separate the sulfatides from other less or more strongly retained compounds. The protocol detailed below uses this principle.

  • Sample Pre-treatment: For complex matrices, pre-treatment steps such as liquid-liquid extraction can be used to remove interfering substances like glycerolipids before the SPE step.[4]

Q4: Can I reuse my SPE cartridges for this compound extraction?

A4: It is generally not recommended to reuse SPE cartridges as this can lead to cross-contamination and inconsistent results. For robust and reproducible results, it is best practice to use a new cartridge for each sample.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound The sorbent was not properly conditioned or has dried out.Ensure the aminopropyl cartridge is conditioned with a non-polar solvent followed by the loading solvent to ensure the sorbent is fully wetted. Do not let the sorbent bed dry out before loading the sample.[3]
The pH of the sample is not optimal for retention.Adjust the sample pH to be in a range where the sulfatide's sulfate group is deprotonated (negatively charged), enhancing its binding to the weak anion exchange sorbent.
The elution solvent is too weak or the volume is insufficient.Increase the polarity or ionic strength of the elution solvent. Using a solvent mixture containing a salt, like ammonium (B1175870) acetate (B1210297), can effectively elute the strongly bound sulfatides. Also, try increasing the volume of the elution solvent.[1]
The flow rate during sample loading is too high.Decrease the flow rate during sample application to allow sufficient time for the interaction between the this compound and the sorbent. A flow rate of approximately 1 mL/min is a good starting point.[3]
Poor Reproducibility Inconsistent flow rates between samples.Ensure a consistent vacuum is applied if using a vacuum manifold. Gravity flow can also be used for more consistent, albeit slower, flow.
Variability in sample preparation.Ensure all samples are treated identically before SPE, including pH adjustment and any pre-treatment steps.
Sorbent bed drying out before sample loading.Re-condition and re-equilibrate the cartridge, ensuring the packing is fully wetted before applying the sample.[3]
Extract Contamination The wash step is not effectively removing interferences.Optimize the wash solvent. You may need to use a slightly more polar wash solvent or increase the wash volume to remove all non-retained impurities.
Co-elution of similarly charged lipids.Consider a more refined stepwise elution protocol with small, incremental changes in solvent strength to better separate the this compound from other acidic lipids.

Quantitative Data on Sulfatide Recovery

Method Sorbent/Stationary Phase Analyte Reported Recovery Reference
Solid-Phase ExtractionAminopropyl-bonded silicaSphingolipid classes (including sulfatides)"High yield and purity" (qualitative)Cal-Laza et al., J Lipid Res, 2000[1]
Solid-Phase ExtractionSilica Gel (SiOH)Sulfatides>90%van der Ham et al., J Lipid Res, 2015
Automated Liquid-Liquid ExtractionButanol:Methanol (BUME)Sulfatides90%Blomqvist et al., J Lipid Res, 2017[5]

Experimental Protocols

Protocol for the Fractionation of this compound using Aminopropyl SPE Cartridges

This protocol is adapted from the method described by Cal-Laza et al. for the separation of sphingolipid classes.[1]

Materials:

  • Aminopropyl (NH2) SPE cartridges (e.g., 500 mg sorbent mass)

  • Total lipid extract containing this compound dissolved in chloroform

  • Solvents: Hexane, Diisopropyl ether, Acetone, Chloroform, Methanol, Acetic Acid, Ammonium Acetate solution

  • SPE vacuum manifold (optional)

Methodology:

  • Cartridge Conditioning:

    • Wash the aminopropyl cartridge with 5 mL of hexane. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the lipid extract (dissolved in a small volume of chloroform) onto the conditioned cartridge.

    • Allow the sample to percolate through the sorbent bed slowly, either by gravity or with a gentle vacuum.

  • Washing (Elution of Neutral Lipids):

    • Fraction 1 (Neutral Lipids e.g., Ceramides): Elute with 10 mL of diisopropyl ether-acetic acid (98:2, v/v).

    • Fraction 2 (Neutral Glycosphingolipids): Elute with 10 mL of acetone-methanol (9:1, v/v).

  • Elution of this compound (Acidic Lipids):

    • Fraction 3 (Acidic Lipids including Sulfatides): Elute the this compound with 10 mL of chloroform-methanol-0.05 M ammonium acetate (30:60:8, v/v/v).

  • Post-Elution Processing:

    • Dry the collected sulfatide fraction under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for downstream analysis (e.g., mass spectrometry).

Visualizations

Experimental Workflow for this compound SPE

spe_workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Analysis start Start with Total Lipid Extract conditioning Condition Aminopropyl Cartridge (Hexane) start->conditioning load_sample Load Lipid Extract conditioning->load_sample wash_1 Wash 1: Elute Neutral Lipids (Diisopropyl ether-acetic acid) load_sample->wash_1 wash_2 Wash 2: Elute Neutral Glycosphingolipids (Acetone-methanol) wash_1->wash_2 elution Elute Acidic Lipids (Chloroform-methanol-ammonium acetate) wash_2->elution dry_extract Dry Eluted Fraction elution->dry_extract reconstitute Reconstitute Sample dry_extract->reconstitute downstream Downstream Analysis (e.g., LC-MS/MS) reconstitute->downstream

Caption: Workflow for the solid-phase extraction of this compound.

Signaling Pathway of Sulfatide-Mediated Platelet Activation

sulfatide_signaling cluster_platelet Platelet sulfatide Sulfatide p_selectin P-selectin sulfatide->p_selectin binds to activation_cascade Intracellular Signaling (e.g., Kinase Activation) p_selectin->activation_cascade initiates aggregation Platelet Aggregation p_selectin->aggregation stabilizes gpiib_iiia GPIIb/IIIa gpiib_iiia->aggregation mediates activation_cascade->gpiib_iiia activates degranulation Platelet Degranulation activation_cascade->degranulation triggers degranulation->p_selectin upregulates surface expression

Caption: Sulfatide-P-selectin signaling pathway in platelet activation.[6]

References

Validation & Comparative

A Comparative Analysis of N-Nonadecanoyl-Sulfatide and C24:1 Sulfatide in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509), a class of sulfated glycosphingolipids, are integral components of the myelin sheath in the central nervous system (CNS).[1][2] Their composition and concentration are crucial for myelin stability and function.[3][4] Alterations in sulfatide metabolism have been implicated in the pathogenesis of multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the CNS.[1][5] This guide provides a comparative overview of two specific sulfatide species: N-Nonadecanoyl-sulfatide (a C19:0 sulfatide) and C24:1 sulfatide, focusing on their respective roles and documented alterations in MS. While C24:1 sulfatide is one of the most abundant and studied isoforms in the CNS, the role of this compound appears to be primarily as an exogenous standard in analytical chemistry.

Comparative Overview

This compound and C24:1 sulfatide differ fundamentally in their fatty acid chain length and, consequently, in their biological relevance and abundance in the CNS. C24:1 sulfatide, with its very long fatty acid chain, is a major constituent of the myelin sheath.[6] In contrast, this compound, an odd-chain sulfatide, is not a commonly reported endogenous component of myelin and is frequently utilized as an internal standard for the quantification of other sulfatides in research settings.[7]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data available for this compound and C24:1 sulfatide in the context of multiple sclerosis. A significant disparity in the volume of research exists, with extensive data on C24:1 sulfatide and a lack of reported endogenous measurements for this compound.

FeatureThis compound (C19:0)C24:1 Sulfatide
Endogenous Presence in CNS Not reported as a significant endogenous component. Primarily used as an internal standard in analytical methods.[7]Highly abundant, one of the major sulfatide species in the myelin sheath.[6]
Levels in CSF of Healthy Controls Not applicable (used as an internal standard).C24:1 is the most abundant sulfatide isoform in cerebrospinal fluid (CSF).[7]
Alterations in Multiple Sclerosis No data available on endogenous level changes.Progressive MS: Significantly increased levels in CSF compared to relapsing-remitting MS (RRMS) patients and healthy donors.[1][7] Relapsing-Remitting MS: Plasma levels positively correlate with the Expanded Disability Status Scale (EDSS).
Correlation with Disease Progression Not applicable.Elevated CSF levels are associated with the progressive phenotype of MS.[1][7]

Role in Multiple Sclerosis Pathophysiology

C24:1 Sulfatide:

The elevated levels of C24:1 sulfatide in the CSF of progressive MS patients are thought to reflect myelin breakdown and the release of its lipid components into the CSF.[7] However, the role of sulfatides in MS is complex. While their release may be a marker of demyelination, sulfatides themselves can have immunomodulatory effects. Some studies suggest that sulfatides can suppress T-cell proliferation, but T-cells from patients with more severe MS may become insensitive to this suppressive effect.[8][9] This could imply that in the advanced stages of MS, the increased presence of sulfatides like C24:1 might not confer an immunoprotective effect and could even contribute to the chronic inflammation seen in progressive MS.[1][10] Furthermore, anti-sulfatide antibodies have been detected in the CSF of MS patients, suggesting a humoral immune response against this myelin lipid which could contribute to the pathology.[11]

This compound:

There is currently no evidence to suggest an endogenous role for this compound in the pathophysiology of multiple sclerosis. Its significance in MS research is as a critical tool for the accurate quantification of other biologically relevant sulfatide isoforms.

Experimental Protocols

Quantification of Sulfatide Isoforms in Cerebrospinal Fluid

A common method for the analysis of sulfatide isoforms is ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[7]

1. Sample Preparation:

  • Cerebrospinal fluid (CSF) samples are collected and centrifuged to remove cellular debris.

  • A known amount of an internal standard, such as this compound (C19:0 sulfatide), is added to each CSF sample.[7]

2. Lipid Extraction:

  • Sulfatides are extracted from the CSF using a liquid-liquid extraction method, such as the BUME method.[7] This involves the addition of a mixture of butanol and methanol (B129727) to the sample, followed by centrifugation to separate the lipid-containing organic phase.

3. UPLC-MS/MS Analysis:

  • The extracted lipids are reconstituted in an appropriate solvent and injected into the UPLC-MS/MS system.

  • The different sulfatide isoforms are separated based on their hydrophobicity by the UPLC column.

  • The separated isoforms are then ionized (typically using electrospray ionization in negative mode) and detected by the mass spectrometer.

  • Quantification is achieved by comparing the peak area of each endogenous sulfatide isoform to the peak area of the C19:0 sulfatide internal standard.[7]

Visualizations

Sulfatide_Metabolism Simplified Sulfatide Metabolism Pathway cluster_enzymes Enzymes Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT Sulfatide Sulfatide (e.g., C24:1) Galactosylceramide->Sulfatide CST Sulfatide->Galactosylceramide ARSA CGT Ceramide Galactosyltransferase CST Cerebroside Sulfotransferase ARSA Arylsulfatase A

Caption: Simplified overview of the key enzymatic steps in sulfatide synthesis and degradation.

Experimental_Workflow Experimental Workflow for Sulfatide Quantification CSF_Sample CSF Sample Collection Add_Standard Addition of Internal Standard (this compound) CSF_Sample->Add_Standard Lipid_Extraction Liquid-Liquid Lipid Extraction Add_Standard->Lipid_Extraction Analysis UPLC-MS/MS Analysis Lipid_Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General workflow for the quantitative analysis of sulfatide isoforms in CSF samples.

Conclusion

The comparison between this compound and C24:1 sulfatide in the context of multiple sclerosis highlights the diverse roles lipids can play in both biological processes and scientific research. C24:1 sulfatide is a key structural component of myelin whose altered levels in the CSF of MS patients, particularly in progressive forms, underscore its potential as a biomarker for myelin degradation and disease progression. In contrast, this compound serves as an indispensable analytical tool, enabling the precise and accurate measurement of endogenous sulfatide species. For researchers and drug development professionals, understanding this distinction is crucial for interpreting lipidomic data in MS and for the design of future studies aimed at elucidating the complex role of myelin lipids in the pathophysiology of this demyelinating disease. Future investigations into the specific functions of various sulfatide isoforms will likely provide further insights into the mechanisms of myelin maintenance and degeneration in multiple sclerosis.

References

Validating N-Nonadecanoyl-sulfatide as a Specific Biomarker for MS Progression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable biomarkers in multiple sclerosis (MS) is critical for improving diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. Among the candidates, lipids, particularly sulfatides (B1148509), have garnered significant attention due to their integral role in the myelin sheath, the primary target of the autoimmune attack in MS. This guide provides a comprehensive comparison of N-Nonadecanoyl-sulfatide (C19-sulfatide) and other potential lipid and protein biomarkers for MS progression, supported by experimental data and detailed methodologies.

Executive Summary

Current research indicates that while specific isoforms of sulfatides show promise as biomarkers for distinguishing between relapsing-remitting MS (RRMS) and progressive MS (PMS), this compound (C19-sulfatide) itself is not a reported endogenous biomarker. In fact, due to its low natural abundance in cerebrospinal fluid (CSF), C19:0 sulfatide is commonly utilized as an internal standard for the accurate quantification of other, more biologically relevant sulfatide species in mass spectrometry-based assays.[1][2] This guide, therefore, focuses on comparing these naturally occurring sulfatide isoforms with established and emerging biomarkers like neurofilament light chain (NfL) and other lipid classes.

Data Presentation: Biomarker Performance Comparison

The following tables summarize quantitative data from various studies, comparing the performance of different biomarkers in relation to MS progression.

Table 1: Sulfatide Isoforms in Cerebrospinal Fluid (CSF) and Plasma

BiomarkerMatrixPatient CohortKey FindingsReference
Total Sulfatide CSFProgressive MS (PMS) vs. Relapsing-Remitting MS (RRMS) & Healthy Donors (HD)Significantly higher levels in PMS patients compared to RRMS patients.[2] However, some studies report no significant difference across study groups.[3][2][3]
C24:1, C26:1, C26:1-OH Sulfatide Isoforms CSFPMS vs. RRMS & HDSignificantly increased levels in PMS patients. A distinct isoform pattern in PMS was observed.[2]
C23:0-OH Sulfatide Isoform CSFPMS vs. RRMS & HDSignificantly decreased levels in PMS patients.[2]
C18:0 and C24:1 Sulfatide Isoforms PlasmaRRMSPlasma levels positively correlated with the Expanded Disability Status Scale (EDSS).[4]
This compound (C19:0) CSFNot applicable (used as internal standard)Utilized as an internal standard for quantification due to its absence or very low levels in biological samples.[1][2]

Table 2: Comparison with Other MS Biomarkers

BiomarkerMatrixBiomarker TypeKey Findings in Relation to MS ProgressionReference
Neurofilament Light Chain (NfL) CSF, BloodProtein (axonal damage)Levels are significantly higher in MS patients and correlate with disease activity, disability progression, and treatment response.[5][6][7][5][6][7]
Ether-bound Phosphatidylethanolamines (PE O-) PlasmaLipidA higher proportion of PE O- species were found to be reduced in patients with a chronic progressive course of the disease.
Diacylglycerols (DAG) PlasmaLipidSignificantly increased in MS patients, with DAG 16:0;0_18:1;0 showing high predictive ability for MS.
Cholesterol Esters (CE) PlasmaLipidReduced levels in chronic progressive MS cohorts.
Anti-sulfatide Antibodies CSFAntibodySignificantly higher levels in MS patients, particularly in secondary progressive MS (SPMS).[8][8]

Experimental Protocols

Accurate and reproducible quantification of lipid biomarkers is paramount for their validation. Below are detailed methodologies for key experiments.

Lipid Extraction from Cerebrospinal Fluid (CSF)

This protocol is adapted from a widely used method for preparing CSF samples for mass spectrometry analysis.

Materials:

  • CSF sample (100 µL)

  • Methanol (B129727) (LC-MS grade)

  • Methyl tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard: this compound (C19:0 sulfatide)

  • Glass centrifuge tubes

  • Vortex mixer

  • Shaker

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a clean glass centrifuge tube, add 100 µL of CSF.

  • Add a known amount of C19:0 sulfatide internal standard.

  • Add 1 mL of methanol and vortex for 1 minute.

  • Add 5 mL of MTBE and rock on a shaker for 1 hour at room temperature.

  • Add 1.25 mL of water and vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the upper (lipid-containing) organic phase.

  • Dry the collected supernatant under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

Quantification of Sulfatide Isoforms by UPLC-MS/MS

This method allows for the sensitive and specific quantification of various sulfatide species.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

UPLC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% formic acid

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time to separate the different sulfatide isoforms.

  • Flow Rate: Optimized for the specific column dimensions (e.g., 0.4 mL/min)

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the transition from the deprotonated parent ion [M-H]⁻ of each sulfatide isoform to the characteristic sulfate (B86663) fragment at m/z 96.9.[1] The parent ion m/z will vary depending on the fatty acid chain length and modifications of the sulfatide.

  • Quantification: The concentration of each endogenous sulfatide isoform is calculated by comparing its peak area to the peak area of the C19:0 sulfatide internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in sulfatide research relevant to MS.

Sulfatide_Synthesis_and_Catabolism Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT Sulfatide Sulfatide Galactosylceramide->Sulfatide CST Lysosome Lysosome Sulfatide->Lysosome Degradation Lysosome->Galactosylceramide ASA

Caption: De novo synthesis and catabolism of sulfatide.

Sulfatide_Immunomodulation_in_MS cluster_remitting Relapsing-Remitting MS cluster_progressive Progressive MS Sulfatide_Released Sulfatide Released (Demyelination) T_Cell_Suppression T-Cell Proliferation Suppressed Sulfatide_Released->T_Cell_Suppression Promotes Remission High_Sulfatide Higher/Chronic Sulfatide Exposure T_Cell_Escape T-Cells Escape Suppression High_Sulfatide->T_Cell_Escape Chronic_Inflammation Chronic Inflammation & Neurodegeneration T_Cell_Escape->Chronic_Inflammation

Caption: Differential immunomodulatory roles of sulfatide in MS progression.[9][10]

Experimental_Workflow_Sulfatide_Quantification CSF_Sample CSF Sample Collection Spiking Spike with C19:0 Internal Standard CSF_Sample->Spiking Extraction Liquid-Liquid Extraction (e.g., MTBE) Spiking->Extraction UPLC_Separation UPLC Separation of Isoforms Extraction->UPLC_Separation MSMS_Detection MS/MS Detection (MRM) UPLC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

References

Unveiling the Functional Dichotomy of Sulfatides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional nuances of sulfatides (B1148509), with a special focus on the less-explored N-Nonadecanoyl-sulfatide, reveals a landscape of differential biological activities dictated by acyl chain length. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.

Sulfatides, a class of sulfoglycosphingolipids, are integral components of cell membranes, particularly abundant in the myelin sheath of the nervous system.[1][2][3][4] Their diverse biological roles span from maintaining myelin integrity to modulating immune responses.[2][5][6] A key determinant of their function is the length of their N-acyl chain. While even-chain sulfatides have been extensively studied, the functional profile of odd-chain species like this compound (C19:0) remains largely uncharacterized. This guide synthesizes the current understanding of how acyl chain length impacts sulfatide function and provides a framework for future comparative studies.

The Influence of Acyl Chain Length on Sulfatide Function

The length of the fatty acid chain attached to the sphingosine (B13886) backbone significantly influences the biophysical properties of sulfatides and their interactions with other molecules, leading to distinct biological outcomes.

Short-Chain vs. Long-Chain Sulfatides: A Tale of Two Immune Responses

Emerging evidence points to a striking divergence in the immunomodulatory roles of short-chain and long-chain sulfatides, particularly in their interaction with Toll-like receptor 4 (TLR4), a key player in the innate immune system.

  • Short-Chain Sulfatides (e.g., C12:0, C16:0): These species have been shown to act as agonists of murine TLR4, triggering pro-inflammatory signaling pathways.[7][8] Conversely, in human cells, they exhibit antagonistic properties, inhibiting TLR4 activation by lipopolysaccharide (LPS).[7][8] This species-specific dual role highlights the complexity of sulfatide signaling.

  • Long-Chain and Very-Long-Chain Sulfatides (e.g., C24:0, C24:1): In contrast to their shorter counterparts, long-chain sulfatides are generally associated with anti-inflammatory responses. They are recognized by a subset of Natural Killer T (NKT) cells, known as type II NKT cells, leading to immunomodulatory effects.[2][9] Specifically, cis-tetracosenoyl (C24:1) sulfatide is an immunodominant species that can prevent or reverse experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.[5][10]

The Enigma of Odd-Chain Sulfatides: The Case of this compound (C19:0)

Currently, there is a significant gap in the scientific literature regarding the specific functions of this compound. While odd-chain fatty acids are known to be synthesized in mammals and have distinct metabolic fates, their incorporation into sulfatides and the resulting biological activities have not been directly investigated.[11] Based on the established trends, it is plausible to hypothesize that C19:0 sulfatide may exhibit intermediate or unique properties compared to its even-chained neighbors. Further research is imperative to elucidate its role in both physiological and pathological processes.

Comparative Functional Data of Sulfatide Species

Sulfatide SpeciesAcyl Chain LengthKnown FunctionsKey Interacting MoleculesReferences
C12:0-SulfatideShortAgonist of murine TLR4; Antagonist of human TLR4.TLR4/MD-2 complex[7][8]
C16:0-SulfatideShortAgonist of murine TLR4; Antagonist of human TLR4. Prominent in pancreatic islet β-cells.TLR4/MD-2 complex[7][8][9]
C18:0-SulfatideLongCan activate NF-κB.-[12]
C19:0-Sulfatide Odd-Chain Largely uncharacterized. Unknown
C24:0-SulfatideVery-LongMajor constituent of the myelin sheath; Activates type II NKT cells.CD1d[9]
C24:1-Sulfatide (cis-tetracosenoyl)Very-LongImmunodominant species in myelin; Activates type II NKT cells; Can prevent/reverse EAE.CD1d[5][10]

Experimental Protocols

To facilitate comparative studies on different sulfatide species, detailed protocols for key functional assays are provided below.

TLR4 Activation Assay in Macrophage Cell Lines (e.g., RAW 264.7)

This assay determines the ability of different sulfatide species to activate TLR4 signaling, leading to the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound and other sulfatide species (e.g., C12:0, C16:0, C24:0)

  • LPS (positive control)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for TNF-α or IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Prepare stock solutions of each sulfatide species and LPS in an appropriate vehicle (e.g., PBS with 0.1% BSA).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add fresh serum-free DMEM to each well.

  • Treat the cells with varying concentrations of each sulfatide species (e.g., 1, 10, 50 µM), LPS (100 ng/mL), or vehicle control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α or IL-6 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[7][13]

Type II NKT Cell Activation Assay

This protocol assesses the capacity of sulfatides to be presented by antigen-presenting cells (APCs) and subsequently activate type II NKT cells.

Materials:

  • Splenocytes from wild-type mice (as a source of APCs and NKT cells) or a type II NKT cell hybridoma line.

  • RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol.

  • This compound and other sulfatide species (e.g., C24:0, C24:1).

  • α-Galactosylceramide (α-GalCer) as a positive control for type I NKT cells.

  • CD1d-expressing APC line (e.g., A20-CD1d).

  • ELISA kit for IL-2 or IFN-γ.

  • 96-well cell culture plates.

Procedure:

  • If using primary cells, isolate splenocytes from a mouse spleen and prepare a single-cell suspension.

  • Co-culture splenocytes (2 x 10^5 cells/well) or CD1d-expressing APCs (5 x 10^4 cells/well) with a type II NKT cell hybridoma (5 x 10^4 cells/well) in a 96-well plate.

  • Add different sulfatide species (e.g., 1, 10, 50 µg/mL), α-GalCer (100 ng/mL), or vehicle control to the wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Collect the culture supernatants.

  • Measure the concentration of IL-2 or IFN-γ in the supernatants using an ELISA kit as per the manufacturer's protocol.[9]

Sulfatide Quantification by Mass Spectrometry

This method allows for the precise measurement of different sulfatide species in biological samples.

Materials:

  • Biological sample (e.g., brain tissue, cell lysate).

  • Internal standard (e.g., C17:0 sulfatide).

  • Chloroform, methanol, water.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Homogenize the biological sample in a suitable buffer.

  • Perform lipid extraction using a modified Folch method (chloroform:methanol:water).

  • Add a known amount of the internal standard to the sample before extraction for normalization.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the initial mobile phase of the LC system.

  • Inject the sample into the LC-MS/MS system.

  • Separate the different sulfatide species using a suitable C18 column and a gradient of mobile phases (e.g., water/acetonitrile with formic acid and isopropanol/acetonitrile with formic acid).

  • Detect and quantify the individual sulfatide species using the mass spectrometer in negative or positive ion mode with multiple reaction monitoring (MRM).[14][15]

Visualizing the Pathways

To better understand the context of sulfatide function, the following diagrams illustrate their synthesis and differential signaling.

Sulfatide_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT (UDP-galactose) Sulfatide Sulfatide Galactosylceramide->Sulfatide CST (PAPS)

Fig. 1. Sulfatide Biosynthesis Pathway.

Sulfatide_Signaling_Comparison cluster_short Short-Chain Sulfatides (e.g., C12:0, C16:0) cluster_long Long-Chain Sulfatides (e.g., C24:0, C24:1) SCS Short-Chain Sulfatide TLR4_SCS TLR4/MD-2 (Mouse) SCS->TLR4_SCS Agonist Pro_Inflammatory Pro-inflammatory Response TLR4_SCS->Pro_Inflammatory LCS Long-Chain Sulfatide CD1d CD1d on APC LCS->CD1d Binds to NKT Type II NKT Cell CD1d->NKT Presents to Immune_Modulation Immune Modulation NKT->Immune_Modulation

Fig. 2. Differential Signaling of Sulfatides.[7][9]

Future Directions

The functional diversity of sulfatides based on their acyl chain length presents a compelling area for further investigation. A critical next step is to characterize the biological activities of odd-chain sulfatides, such as this compound. Understanding the full spectrum of sulfatide function will not only enhance our knowledge of fundamental biological processes but may also unveil new therapeutic targets for a range of diseases, from autoimmune disorders to neurological conditions.

References

N-Nonadecanoyl-Sulfatide in Early Demyelination: A Comparative Analysis of a Putative Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the management of demyelinating diseases, such as multiple sclerosis (MS), is the identification of biomarkers that can signal the onset of myelin breakdown at its earliest stages. While established markers like neurofilament light chain (NfL) and glial fibrillary acidic protein (GFAP) indicate axonal and astrocytic damage respectively, the quest for more specific indicators of early demyelination continues. This guide provides a comparative analysis of N-Nonadecanoyl-sulfatide (C19-sulfatide), a specific isoform of a major myelin lipid, against NfL and GFAP, supported by experimental data and detailed methodologies.

Sulfatides (B1148509) are a class of sulfoglycolipids highly enriched in the myelin sheath, playing a crucial role in its structure and function. The rationale for investigating sulfatide isoforms, such as this compound, as early biomarkers of demyelination stems from the understanding that their release into cerebrospinal fluid (CSF) or blood could signify the very initial stages of myelin sheath degradation, potentially preceding the axonal damage indicated by NfL. However, current research has largely focused on total sulfatide levels or other specific isoforms in the context of progressive MS, with a notable lack of direct comparative studies on the specificity and sensitivity of C19-sulfatide in early demyelination versus established protein biomarkers.

Comparative Analysis of Biomarkers for Early Demyelination

While direct comparative data for this compound is limited, this section presents available quantitative data for total sulfatides, NfL, and GFAP in the context of early demyelinating events, such as Clinically Isolated Syndrome (CIS), which is often a precursor to MS.

Table 1: Quantitative Comparison of Cerebrospinal Fluid (CSF) Biomarkers in Early Demyelination

BiomarkerPatient GroupMean Concentration (pg/mL) ± SDControl GroupMean Concentration (pg/mL) ± SDFold Changep-valueReference
Neurofilament light chain (NfL) Clinically Isolated Syndrome (CIS) (n=222)22.0 (IQR: 11.6-40.4)Healthy Controls (n=92)7.9 (IQR: 5.6-17.2)~2.8<0.0001[1][2]
Glial fibrillary acidic protein (GFAP) Relapsing-Remitting MS (RRMS) - Benign (n=34)210.19 (IQR: 163.69-287.19)Healthy Controls (n=14)117.93 (IQR: 60.28-183.83)~1.80.035[3]
Total Sulfatides (in nmol/L) Healthy Controls (n=25)71 ± 18----[4]

Note: Data for NfL and GFAP are presented from studies on early-stage MS or CIS. Data for total sulfatides are from a cohort of healthy individuals, as specific data for C19-sulfatide in early demyelination was not available in the reviewed literature. IQR denotes Interquartile Range.

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to quantify these biomarkers, the following diagrams illustrate the sulfatide synthesis pathway and a typical experimental workflow for biomarker analysis.

Sulfatide Synthesis Pathway Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide Galactosylceramide Synthase (GAL-S) Sulfatide Sulfatide Galactosylceramide->Sulfatide Cerebroside Sulfotransferase (CST) Biomarker Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation CSF_Collection CSF/Serum Collection Lipid_Extraction Lipid Extraction (for Sulfatides) CSF_Collection->Lipid_Extraction Protein_Assay Immunoassay (for NfL/GFAP) CSF_Collection->Protein_Assay UPLC_MSMS UPLC-MS/MS Lipid_Extraction->UPLC_MSMS ELISA ELISA/Simoa Protein_Assay->ELISA Quantification Quantification UPLC_MSMS->Quantification ELISA->Quantification Comparison Comparison to Controls Quantification->Comparison Correlation Correlation with Clinical Parameters Comparison->Correlation

References

Correlating N-Nonadecanoyl-sulfatide Levels with Clinical Outcomes in Neurodegeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of N-Nonadecanoyl-sulfatide (C19-sulfatide) and other sulfatide species as potential biomarkers for neurodegenerative diseases. We present quantitative data, detailed experimental protocols, and key signaling pathways to aid researchers, scientists, and drug development professionals in evaluating the utility of these lipids in clinical and preclinical settings.

Introduction to Sulfatides (B1148509) in the Nervous System

Sulfatides are a class of sulfoglycosphingolipids that are highly enriched in the myelin sheath of both the central and peripheral nervous systems.[1][2] They are essential for the maintenance and function of myelin, playing a critical role in axo-glial interactions, protein trafficking, and the formation of paranodal junctions.[1][3][4] Alterations in sulfatide metabolism have been implicated in the pathogenesis of several neurodegenerative diseases, leading to myelin deterioration, synaptic dysfunction, and neuroinflammation.[1][4][5] this compound (C19-sulfatide) is one of the many species of sulfatides, characterized by its C19:0 fatty acid chain. Its specific role and correlation with clinical outcomes are areas of active investigation.

Comparative Analysis of Sulfatide Levels in Neurodegenerative Diseases

The following tables summarize the observed changes in sulfatide levels in various neurodegenerative diseases compared to established biomarkers.

Table 1: Sulfatide Levels in Alzheimer's Disease (AD) Brain Tissue

BiomarkerBrain RegionChange in AD vs. ControlsFold Change/PercentageReference
Total Sulfatides Gray MatterDecreasedUp to 93% reduction[6][7]
White MatterDecreasedUp to 58% reduction[6][7]
N-(OH)24:0 sulfatide Middle Frontal GyrusDecreased40% reduction in preclinical AD[8]
Amyloid-beta 42 (Aβ42) CSFDecreased~50% reduction[9][10]
Total Tau (t-tau) CSFIncreased~2-3 fold increase[10]
Phosphorylated Tau (p-tau) CSFIncreasedSignificant increase[10]

Table 2: Sulfatide Levels in Multiple Sclerosis (MS) Cerebrospinal Fluid (CSF)

BiomarkerMS SubtypeChange in MS vs. ControlsFold Change/PercentageReference
Total Sulfatides Progressive MS (PMS)IncreasedHigher than RRMS and controls[11]
Long-chain sulfatides (C24, C26) Progressive MS (PMS)IncreasedElevated[11]
Anti-sulfatide antibodies All subtypesIncreased frequencySignificantly higher than controls[8]
Neurofilament Light Chain (NfL) All subtypesIncreasedSignificantly higher than controls[12][13]

Table 3: Sulfatide Levels in Parkinson's Disease (PD)

BiomarkerBrain Region/FluidChange in PD vs. ControlsFindingReference
Total Sulfatides Gray MatterElevatedDramatically elevated[7]
Total Sulfatides Frontal Cortex (Lipid Rafts)ReducedReduction noted[14][15]
Hydroxylated Sulfatides Motor-related brain regionsDepletedRegion-specific depletion[1][9]
Non-hydroxylated Sulfatides Motor-related brain regionsElevatedRegion-specific elevation[1][9]

Note: The findings for sulfatide levels in Parkinson's Disease are conflicting and may depend on the specific brain region and methodology used.

Experimental Protocols

Quantification of Sulfatides in Cerebrospinal Fluid (CSF) by UPLC-MS/MS

This protocol is adapted from a high-throughput method for sulfatide analysis.[3][16]

1. Sample Preparation (Automated Liquid-Liquid Extraction):

  • To 100 µL of CSF, add an internal standard (e.g., C19:0 sulfatide).

  • Perform automated liquid-liquid extraction using a butanol:methanol (B129727) (BUME) method. This involves the addition of butanol and methanol to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase.

  • Transfer the lipid extract to a new plate and evaporate to dryness under nitrogen.

  • Reconstitute the dried lipid extract in the mobile phase for injection.

2. UPLC-MS/MS Analysis:

  • Chromatography: Use a suitable UPLC system with a C18 column. A common mobile phase system consists of a gradient of acetonitrile/methanol and water with ammonium (B1175870) acetate.

  • Mass Spectrometry: Employ a tandem mass spectrometer (e.g., QTRAP 5500) operating in negative electrospray ionization mode.[3]

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect specific sulfatide species. The precursor ion is the [M-H]⁻ ion of the sulfatide, and a common product ion is the sulfate (B86663) fragment at m/z 96.9.[3]

  • Quantification: Quantify individual sulfatide species against an external calibration curve prepared with synthetic standards.

Lipidomics Analysis of Sulfatides in Brain Tissue by Mass Spectrometry

This protocol provides a general workflow for the analysis of sulfatides from brain tissue.[1][6]

1. Tissue Homogenization and Lipid Extraction:

  • Homogenize a known amount of brain tissue in a suitable buffer.

  • Extract total lipids using a modified Bligh-Dyer or Folch method with chloroform, methanol, and water.

  • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Mass Spectrometry Analysis (e.g., ESI-MS or MALDI-MSI):

  • Direct Infusion ESI-MS: Reconstitute the lipid extract in an appropriate solvent (e.g., methanol/chloroform with ammonium acetate) and introduce it directly into the mass spectrometer. Acquire spectra in negative ion mode to detect sulfatides.

  • MALDI-MS Imaging: For spatial analysis, section the frozen brain tissue onto a MALDI target plate.[1][17] Apply a suitable matrix (e.g., norharmane) and acquire mass spectra across the tissue section to map the distribution of different sulfatide species.[1][17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows related to sulfatide analysis and metabolism.

Sulfatide_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT Sulfatide Sulfatide Galactosylceramide->Sulfatide CST Degradation Degradation Products Galactosylceramide->Degradation Sulfatide->Galactosylceramide ARSA

Caption: Biosynthesis and degradation pathway of sulfatides.

UPLC_MS_Workflow CSF_Sample CSF Sample (100 µL) Extraction Automated Liquid-Liquid Extraction (BUME) CSF_Sample->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute UPLC UPLC Separation (C18 Column) Dry_Reconstitute->UPLC MSMS Tandem Mass Spectrometry (Negative ESI, MRM) UPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Caption: Workflow for UPLC-MS/MS analysis of CSF sulfatides.

ApoE_Sulfatide_AD ApoE ApoE-containing Lipoproteins ApoE_Sulfatide ApoE-Sulfatide Complex ApoE->ApoE_Sulfatide acquires Myelin Myelin Sheath Sulfatide Sulfatide Myelin->Sulfatide contains Sulfatide->ApoE_Sulfatide Neuron Neuron ApoE_Sulfatide->Neuron uptake via LDL receptors Sulfatide_Depletion Sulfatide Depletion ApoE_Sulfatide->Sulfatide_Depletion altered trafficking in AD AD_Pathology Alzheimer's Disease Pathology AD_Pathology->Sulfatide_Depletion leads to

Caption: Proposed role of ApoE in sulfatide trafficking and AD.

Conclusion

The correlation of this compound and other sulfatide species with clinical outcomes in neurodegeneration presents a complex yet promising area of research. In Alzheimer's Disease, a consistent and early depletion of brain sulfatides suggests a fundamental role in its pathogenesis. Conversely, in Multiple Sclerosis, elevated CSF sulfatides may reflect disease activity, although their utility as a standalone biomarker requires further validation against established markers like NfL. The conflicting data in Parkinson's Disease highlight the need for more standardized research methodologies, focusing on specific brain regions and sulfatide species. The analytical methods outlined in this guide provide a robust framework for future studies aiming to clarify the role of sulfatides as biomarkers and their potential as therapeutic targets in neurodegenerative diseases.

References

A Researcher's Guide to Confirming N-Nonadecanoyl-sulfatide Peaks in Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of lipid species is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of N-Nonadecanoyl-sulfatide in chromatograms, supported by experimental data and detailed protocols.

This compound is a member of the sulfatide class of glycosphingolipids, characterized by a ceramide backbone linked to a sulfated galactose sugar. These molecules play crucial roles in the nervous system and have been implicated in various physiological and pathological processes. Therefore, their precise identification and quantification in biological samples are of significant interest. This guide will delve into the methodologies used to identify this compound, with a focus on liquid chromatography-mass spectrometry (LC-MS), and provide a framework for confident peak annotation.

Comparative Analysis of Analytical Techniques

The identification of this compound relies on a combination of chromatographic separation and mass spectrometric detection. While several techniques can be employed, they offer varying levels of sensitivity, specificity, and structural information.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection via UV absorbance.Robust, cost-effective, good for quantification of known compounds.Low sensitivity and specificity for complex mixtures; not suitable for structural elucidation.ng - µg range
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with detection by staining.Simple, inexpensive, good for qualitative screening.Low resolution, not quantitative, labor-intensive.µg range
Liquid Chromatography-Mass Spectrometry (LC-MS) High-resolution separation coupled with mass-based detection.High sensitivity, high specificity, provides molecular weight information.Higher cost, requires specialized expertise.pg - ng range[1]
Tandem Mass Spectrometry (LC-MS/MS) Fragmentation of selected ions for structural elucidation.Provides detailed structural information, confident identification.More complex data analysis.pg - ng range[1]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) Soft ionization technique for analyzing large, non-volatile molecules.High throughput, good for direct tissue analysis.Limited chromatographic separation, potential for matrix interference.fmol - pmol range[2]

Gold Standard for Identification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For unambiguous identification of this compound, LC-MS/MS is the gold standard. This technique combines the superior separation power of liquid chromatography with the specificity and structural information provided by tandem mass spectrometry.

Chromatographic Separation

Reverse-phase liquid chromatography (RPLC) is a commonly used technique for separating sulfatide species. In RPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of sulfatides (B1148509) is influenced by the length and degree of saturation of their fatty acyl chains. Generally, longer and more saturated fatty acyl chains lead to longer retention times. Therefore, this compound (C19:0) would be expected to elute later than sulfatides with shorter or unsaturated fatty acyl chains.

Typical RPLC Conditions for Sulfatide Analysis:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is a common choice.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Gradient: A typical gradient might start with a lower percentage of organic solvent and gradually increase to elute the more hydrophobic sulfatides.

Mass Spectrometric Detection and Fragmentation

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Sulfatides are typically analyzed in negative ion mode due to the presence of the negatively charged sulfate (B86663) group.

Key Mass Spectrometric Events for this compound Identification:

  • Precursor Ion Detection (MS1): The initial mass scan (MS1) will detect the deprotonated molecule [M-H]⁻ of this compound. The theoretical exact mass of this compound (C43H83NO11S) is approximately 822.58 g/mol .

  • Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to this compound is then selected and fragmented. The resulting fragment ions provide structural information.

Characteristic Fragmentation of Sulfatides:

A key diagnostic fragment for all sulfatides is the sulfate headgroup, which appears at m/z 97 ([HSO4]⁻) . The presence of a strong signal at this m/z value is a strong indicator of a sulfated lipid.

Further fragmentation provides information about the ceramide backbone. Common fragmentation pathways include the loss of the entire fatty acyl chain, providing information about the sphingoid base, and fragmentation of the fatty acyl chain itself. For this compound, characteristic fragments related to the C19:0 fatty acid would be expected. The fragmentation pattern of sulfatides can be complex, but detailed analysis allows for the unequivocal assignment of the long-chain base and the fatty acid constituent.[3]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in a biological matrix. Optimization may be required depending on the specific sample type and instrumentation.

1. Lipid Extraction:

  • A modified Bligh and Dyer or Folch extraction method is commonly used to extract lipids from biological samples.

  • It is crucial to include an internal standard, such as a commercially available non-endogenous sulfatide (e.g., C12:0 sulfatide), at the beginning of the extraction process for accurate quantification.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 40% B

    • 2-2.5 min: 43% B

    • 2.5-12 min: 50% B

    • 12-12.5 min: 54% B

    • 12.5-18 min: 70% B

    • 18-25 min: 100% B

    • 25-30 min: 40% B (re-equilibration)

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS1 Scan Range: m/z 700-1000.

  • MS/MS: Product ion scan of the precursor ion for this compound ([M-H]⁻ at m/z ~821.57).

  • Collision Energy: Optimize for characteristic fragmentation (typically 30-50 eV).

  • Key Fragment to Monitor: m/z 97 ([HSO4]⁻).

Confirmation Workflow

The following workflow outlines the logical steps to confidently identify a chromatographic peak as this compound.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Confirmation cluster_3 Alternative Methods A LC-MS/MS Analysis of Sample C Peak Detection and Integration A->C B LC-MS/MS Analysis of Standard B->C D Retention Time Comparison C->D E Precursor Ion m/z Matching C->E F MS/MS Fragmentation Analysis C->F G Co-elution with Standard D->G H Identical Precursor m/z E->H I Characteristic Fragment Ions (m/z 97) F->I J Confirmed this compound Peak G->J H->J I->J K High-Resolution Mass Spectrometry (HRMS) J->K L Chemical Derivatization J->L

Caption: Workflow for the confirmation of this compound peaks.

Signaling Pathways Involving Sulfatides

Sulfatides are not merely structural components of cell membranes; they are also involved in various signaling pathways. Understanding these pathways can provide context for the importance of accurate sulfatide identification.

G cluster_0 Myelin Sheath Integrity cluster_1 Cell Adhesion and Migration cluster_2 Growth Factor Signaling Myelin Myelin Sheath Sulfatide Sulfatide Myelin->Sulfatide component of Axon Axon Sulfatide->Axon maintains integrity Selectins P-Selectin / L-Selectin Cell Platelets / Leukocytes Sulfatide_adhesion Sulfatide on cell surface Cell->Sulfatide_adhesion expresses Sulfatide_adhesion->Selectins binds to GF Growth Factors (e.g., FGF) GFR Growth Factor Receptor GF->GFR Signaling Downstream Signaling GFR->Signaling Sulfatide_GF Sulfatide Sulfatide_GF->GFR modulates activity

Caption: Simplified overview of signaling roles of sulfatides.

Conclusion

The definitive identification of this compound in complex biological samples requires a multi-faceted approach centered around high-resolution liquid chromatography-tandem mass spectrometry. By carefully comparing retention times with an authentic standard, matching the precursor ion mass, and analyzing the characteristic fragmentation pattern, researchers can achieve a high degree of confidence in their peak assignments. This guide provides the necessary framework, including comparative data and detailed protocols, to aid scientists in this critical aspect of lipidomics research.

References

The Pivotal Role of N-Nonadecanoyl-Sulfatide in the Myelin Sheath: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The myelin sheath, a specialized membrane rich in lipids, is essential for the rapid and efficient transmission of nerve impulses. Its unique lipid composition is critical for its structure and function. Among the myriad of lipid species, sulfatides (B1148509), particularly those with specific acyl chains like N-Nonadecanoyl-sulfatide, play a distinct and vital role. This guide provides an objective comparison of this compound with other key myelin lipids, supported by experimental data, to elucidate its unique contributions to myelin integrity and function.

Myelin Lipid Composition: A Quantitative Overview

The dry weight of the myelin sheath is comprised of approximately 70-85% lipids, a significantly higher proportion than in most other biological membranes.[1] This lipid-rich nature is fundamental to its insulating properties. The major lipid classes in myelin are cholesterol, phospholipids, and glycolipids, with a typical ratio of about 40:40:20, respectively.[1][2]

Lipid Class Percentage of Total Myelin Lipid Key Functions References
Cholesterol ~40%Regulates membrane fluidity and stability; essential for myelin compaction.[3][4]
Phospholipids ~40%Form the lipid bilayer; major species include phosphatidylcholine, phosphatidylethanolamine (B1630911) (especially plasmalogens), and sphingomyelin.[1][2]
Glycolipids ~20%Primarily galactosylceramide and sulfatide; crucial for myelin formation, stability, and cell-cell interactions.[1][2]

Sulfatides, or 3-O-sulfogalactosylceramides, are a major type of glycosphingolipid within the myelin sheath, making up about 4-7% of the total myelin lipid by weight.[5] The specific fatty acid chain attached to the ceramide backbone of sulfatide can vary, influencing its function. While very-long-chain fatty acids (VLCFAs, C22-C26) are predominant in myelin sulfatides, the presence and role of odd-chain fatty acids like nonadecanoic acid (C19:0) are of increasing interest.[6][7]

Comparative Analysis of this compound and Other Myelin Lipids

While specific quantitative data for this compound is limited in the current literature, we can infer its properties based on studies of sulfatides with varying fatty acid chain lengths and compare them to other major myelin lipids.

Lipid Species Structural Role Functional Role Interaction with Myelin Proteins Biophysical Properties
This compound (C19:0) Contributes to the stability and organization of the myelin membrane. The odd-numbered chain may introduce subtle packing differences compared to even-chained lipids.Likely involved in oligodendrocyte maturation and myelin maintenance. The fatty acid chain is required for the inhibitory effect of sulfatide on neurite outgrowth.[3]Interacts with myelin basic protein (MBP) and proteolipid protein (PLP), contributing to myelin compaction.Influences membrane fluidity and curvature. The specific impact of a C19:0 chain on these properties requires further investigation.
Lignoceryl-sulfatide (C24:0) A major sulfatide species in myelin, contributing significantly to membrane stability and integrity due to its long, saturated chain.Essential for long-term myelin maintenance and the formation of paranodal junctions.[8][9]Strong interactions with MBP and PLP, crucial for the tight compaction of the myelin sheath.Increases membrane rigidity and order, contributing to the low permeability of the myelin sheath.
Galactosylceramide (GalC) The most abundant glycolipid in myelin; a direct precursor to sulfatide. Crucial for the formation and compaction of the myelin sheath.Plays a key role in oligodendrocyte differentiation and survival. Interacts with sulfatide in "glycosynapses."Interacts with MBP and is essential for the proper assembly of myelin proteins.Increases membrane hydrophobicity and contributes to the tight packing of the lipid bilayer.[3]
Cholesterol Intercalates between phospholipids, regulating membrane fluidity and thickness. Essential for the formation of lipid rafts.Modulates the function of membrane proteins and is critical for myelin membrane growth and stability.[3]Influences the conformation and function of myelin proteins like PLP.Increases membrane viscosity and reduces permeability to ions.[3][4]
Phosphatidylcholine (PC) A major component of the lipid bilayer, providing the basic structure of the membrane.Involved in intracellular signaling pathways and serves as a source of second messengers.Interacts with both integral and peripheral membrane proteins.The degree of acyl chain saturation influences membrane fluidity; myelin PCs often have long, saturated chains.
Ethanolamine Plasmalogen An ether-linked phospholipid abundant in myelin. Contributes to the tight packing and stability of the membrane.Protects against oxidative stress due to the vinyl-ether bond. Important for maintaining membrane structure.Interacts with myelin proteins, contributing to the overall architecture of the sheath.Promotes the formation of non-lamellar lipid phases, which may be important for membrane fusion events.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of myelin lipids. Below are summaries of key experimental protocols.

Myelin Lipid Extraction and Analysis by Mass Spectrometry

This protocol outlines the extraction of lipids from myelin-rich tissue for subsequent analysis by mass spectrometry-based shotgun lipidomics.

Protocol:

  • Tissue Homogenization: Homogenize brain tissue (e.g., mouse brain) in a sucrose (B13894) solution (0.32 M).

  • Myelin Fraction Isolation: Layer the homogenate over a denser sucrose solution (0.85 M) and centrifuge at 75,000 x g for 30 minutes. The crude myelin fraction will be at the interface.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • To the isolated myelin fraction, add a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

    • Vortex thoroughly and add additional chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Collect the lower phase and dry it under a stream of nitrogen.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry (e.g., methanol/chloroform with internal standards).

    • Perform multidimensional mass spectrometry-based shotgun lipidomics (MDMS-SL) to identify and quantify individual lipid species.

Analysis of Lipid-Protein Interactions using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of interactions between lipids and proteins.

Protocol:

  • Liposome Preparation:

    • Prepare small unilamellar vesicles (SUVs) containing the lipid of interest (e.g., this compound) and a matrix lipid (e.g., phosphatidylcholine).

    • Extrude the lipid mixture through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • SPR Chip Preparation:

    • Use a sensor chip with a hydrophobic surface (e.g., an L1 chip).

    • Inject the prepared liposomes over the sensor surface to form a lipid bilayer.

  • Interaction Analysis:

    • Inject a solution of the protein of interest (e.g., myelin basic protein) at various concentrations over the immobilized lipid bilayer.

    • Measure the change in the resonance angle, which is proportional to the amount of protein bound to the lipid surface.

    • Analyze the binding data to determine kinetic parameters (association and dissociation rates) and binding affinity (KD).

Measurement of Myelin Membrane Fluidity

Fluorescence Recovery After Photobleaching (FRAP) is a common method to assess the lateral mobility of lipids within a membrane.

Protocol:

  • Fluorescent Labeling:

    • Label the myelin membrane or model liposomes with a fluorescent lipid analog (e.g., NBD-PE).

  • Confocal Microscopy:

    • Image the labeled membrane using a confocal laser scanning microscope.

  • Photobleaching:

    • Use a high-intensity laser to bleach the fluorescent probes in a defined region of interest (ROI).

  • Fluorescence Recovery Monitoring:

    • Acquire a time-lapse series of images of the bleached region at low laser intensity.

    • Measure the rate of fluorescence recovery as unbleached probes diffuse into the ROI.

  • Data Analysis:

    • Calculate the diffusion coefficient and the mobile fraction of the fluorescent lipid analog from the fluorescence recovery curve. These parameters provide a quantitative measure of membrane fluidity.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships and processes involved in myelin lipid biology is essential for a comprehensive understanding.

MyelinLipidBiosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide Galactosylceramide Galactosylceramide (GalC) Ceramide->Galactosylceramide CGT Sulfatide This compound Galactosylceramide->Sulfatide CST MyelinCompaction MBP Myelin Basic Protein Sulfatide Sulfatide MBP->Sulfatide Electrostatic Interaction GalC Galactosylceramide MBP->GalC Interaction MyelinSheath Compacted Myelin Sheath MBP->MyelinSheath Sulfatide->MyelinSheath GalC->MyelinSheath Cholesterol Cholesterol Cholesterol->MyelinSheath LipidAnalysisWorkflow Start Myelin-Rich Tissue Homogenization Homogenization Start->Homogenization Centrifugation Sucrose Gradient Centrifugation Homogenization->Centrifugation Extraction Lipid Extraction Centrifugation->Extraction Analysis Mass Spectrometry Extraction->Analysis End Lipid Profile Analysis->End

References

Safety Operating Guide

Proper Disposal of N-Nonadecanoyl-sulfatide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N-Nonadecanoyl-sulfatide, a complex glycolipid integral to various research applications, is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach treating it as a potentially hazardous chemical is recommended. This guide provides a procedural, step-by-step framework for its safe handling and disposal.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given that abnormal metabolism of sulfatides (B1148509) is associated with several diseases, it is prudent to handle this compound with appropriate caution to avoid potential biological activity. The following personal protective equipment should be worn at all times when handling this compound:

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety goggles or glasses with side shieldsTo protect eyes from potential splashes or aerosolized particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact and potential absorption.
Body Protection A standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required under normal handling conditions. Use in a well-ventilated area. A respirator may be necessary if creating aerosols.To minimize inhalation of any fine particulates, especially when handling the solid form.

Step-by-Step Disposal Procedure

The disposal of this compound should follow the standard operating procedures for chemical waste within your institution. The general workflow involves segregation, containerization, labeling, and removal by a licensed waste disposal service.

Experimental Protocol for Disposal:

  • Segregation: Isolate waste this compound from other waste streams. This includes unused product, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials. Do not mix with aqueous, halogenated, or other incompatible waste streams.

  • Containerization:

    • Solid Waste: Collect solid this compound and contaminated disposables in a dedicated, leak-proof, and clearly labeled solid chemical waste container.

    • Liquid Waste: If this compound is in a solvent, collect it in a compatible, sealed, and shatter-resistant chemical waste container. Ensure the container material is compatible with the solvent used.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The quantity of waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

    • Any known hazard characteristics (in the absence of specific data, "Caution: Substance of unknown toxicity" is a prudent addition).

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Disposal: Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps A Wear Appropriate PPE B Segregate this compound Waste A->B Start C Containerize in a Labeled, Leak-Proof Container B->C D Store in Designated Satellite Accumulation Area C->D E Arrange for Professional Disposal via EHS D->E SafetyDisposalRelationship cluster_compound This compound cluster_assessment Risk Assessment cluster_actions Required Actions Compound Unknown Hazard Profile Assessment Treat as Potentially Hazardous Compound->Assessment PPE Wear Full PPE Assessment->PPE Disposal Follow Chemical Waste Protocol Assessment->Disposal

Personal protective equipment for handling N-Nonadecanoyl-sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-Nonadecanoyl-sulfatide in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of personal protective equipment.[1] However, the following table outlines the minimum recommended PPE for handling this and similar bioactive lipids.

Protection Type Recommended PPE Specifications and Use Cases
Eye and Face Protection Safety glasses with side shields or Goggles, Face shieldSafety glasses or goggles should be worn at all times in the laboratory.[1][2] A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard, such as when dispensing large volumes of liquids.[1][3]
Hand Protection Disposable nitrile glovesNitrile gloves are preferred due to their wide range of protection.[2] For tasks with a higher risk of exposure, consider wearing double gloves.[1][2] Gloves must be changed immediately if contaminated or compromised.[2]
Body Protection Laboratory coatA lab coat is essential to protect personal clothing from contamination.[1][2][4]
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.If there is a risk of generating aerosols or dust, work should be conducted in a primary containment device like a chemical fume hood or biological safety cabinet.[4] In such cases, a risk assessment may indicate the need for a respirator.

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare clean work area (e.g., chemical fume hood) gather_ppe 2. Don appropriate PPE prep_area->gather_ppe gather_materials 3. Gather all necessary materials gather_ppe->gather_materials weigh 4. Weigh/measure this compound gather_materials->weigh dissolve 5. Dissolve in appropriate solvent weigh->dissolve experiment 6. Perform experimental procedure dissolve->experiment decontaminate_area 7. Decontaminate work surfaces experiment->decontaminate_area dispose_waste 8. Segregate and dispose of waste decontaminate_area->dispose_waste remove_ppe 9. Remove PPE dispose_waste->remove_ppe wash_hands 10. Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper waste disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Chemical Waste: All solutions containing this compound, as well as solvents used for its dissolution and for cleaning glassware, should be collected in a designated, labeled hazardous waste container.[5][6][7] Halogenated and non-halogenated solvent waste should be kept separate.[6][8]

  • Contaminated Solids: Any solid materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be disposed of as contaminated solid waste.[6] These should be collected in a designated, labeled container.

  • Sharps Waste: Needles, syringes, and other sharp objects must be disposed of in a designated, puncture-resistant sharps container.[5][6]

Disposal Procedure:

  • Identify and Classify: Determine the appropriate waste category for all materials generated.[5][7]

  • Segregate: Keep different waste streams separate in clearly labeled, compatible containers.[5][7]

  • Store Safely: Store waste containers in a designated, secure area with secondary containment to prevent spills.[7]

  • Arrange for Professional Disposal: Follow your institution's guidelines for the collection and disposal of hazardous laboratory waste through a licensed waste disposal service.[5][6][7] Never pour chemical waste down the drain.[7]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.